molecular formula C10H11BrN2O3 B1272099 4-(2-Bromo-4-nitrophenyl)morpholine CAS No. 477846-96-1

4-(2-Bromo-4-nitrophenyl)morpholine

Cat. No.: B1272099
CAS No.: 477846-96-1
M. Wt: 287.11 g/mol
InChI Key: FDGXBSITNUOBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromo-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGXBSITNUOBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377568
Record name 4-(2-bromo-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477846-96-1
Record name 4-(2-bromo-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis and Application of 4-(2-Bromo-4-nitrophenyl)morpholine: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the efficient discovery of novel, high-value compounds. 4-(2-Bromo-4-nitrophenyl)morpholine, identified by its CAS number 477846-96-1, has emerged as a significant intermediate, offering a unique combination of functionalities that render it a powerful tool for researchers and drug development professionals.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and applications, with a focus on the causal reasoning behind its strategic use in complex molecular design. The presence of a morpholine moiety, a privileged pharmacophore, often enhances the pharmacokinetic properties of a molecule, while the substituted phenyl ring provides a reactive handle for further elaboration.[1][2]

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's intrinsic properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below. It is important to note that while some data is directly available, other parameters are inferred from closely related analogs and established chemical principles.

PropertyValueSource/Comment
CAS Number 477846-96-1[2]
Molecular Formula C₁₀H₁₁BrN₂O₃[2]
Molecular Weight 287.11 g/mol [3]
Appearance Expected to be a solidInferred from related nitroaromatic compounds.
Melting Point Data not available. Related compounds such as 4-(4-nitrophenyl)morpholine melt at 151-155 °C.[4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile.General property of similar organic compounds.

Strategic Synthesis: A Tale of Two Pathways

Pathway 1: Nucleophilic Aromatic Substitution (SNA r) - The Workhorse Approach

The most probable and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNA r) reaction. This pathway leverages the electron-deficient nature of the nitro-substituted aromatic ring, which facilitates the displacement of a halide by a nucleophile, in this case, morpholine.

Causality of Experimental Design: The nitro group, being a strong electron-withdrawing group, is positioned para to one of the bromine atoms and ortho to the other in the likely precursor, 1,2-dibromo-4-nitrobenzene. This positioning is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the substitution reaction. The bromine atom at the 2-position is more sterically hindered, making the bromine at the 1-position the more probable leaving group.

SNAr_Mechanism cluster_reaction Proposed SNAr Reaction Scheme cluster_mechanism Mechanism Flow reactant1 1,2-Dibromo-4-nitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Morpholine base Base (e.g., K₂CO₃) product This compound intermediate->product Loss of Leaving Group byproduct H-Base⁺ + Br⁻ R1 1,2-Dibromo- 4-nitrobenzene plus1 + R2 Morpholine arrow1 Base, Solvent Heat P1 This compound

Figure 1: Proposed SNAr synthetic route and mechanism.

Self-Validating Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 1,2-dibromo-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add morpholine (1.2 eq) and a suitable base, for example, potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 12-24 hours.[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product is expected to precipitate as a solid. Collect the solid by filtration. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Pathway 2: Buchwald-Hartwig Amination - A Modern Alternative

For substrates where the SNA r reaction is sluggish or yields are low, the palladium-catalyzed Buchwald-Hartwig amination presents a powerful alternative. This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.

Causality of Experimental Design: This reaction involves the formation of a carbon-nitrogen bond through a catalytic cycle involving a palladium(0) species. The choice of ligand for the palladium catalyst is critical and is typically a bulky, electron-rich phosphine that promotes both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product.

Buchwald_Hartwig_Workflow start Start: Aryl Bromide & Morpholine catalyst_prep Prepare Pd Catalyst/Ligand Complex start->catalyst_prep reaction_setup Combine Reactants, Catalyst, and Base in Solvent catalyst_prep->reaction_setup heating Heat under Inert Atmosphere reaction_setup->heating monitoring Monitor Reaction by TLC/LC-MS heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Figure 2: General workflow for Buchwald-Hartwig amination.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its potential for further chemical transformations, making it a strategic building block in multi-step syntheses.

Cross-Coupling Reactions at the Bromine Position

The aryl bromide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at this position, enabling the construction of complex molecular architectures. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group, a common strategy in the synthesis of kinase inhibitors.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative. This transformation is typically achieved with high efficiency using reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be further functionalized, for example, through acylation, sulfonylation, or diazotization, opening up a vast array of synthetic possibilities.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted with a high degree of confidence based on the analysis of closely related structures.

  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The morpholine protons will likely appear as two multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.

  • ¹³C NMR: The spectrum will exhibit signals for the six aromatic carbons, with their chemical shifts influenced by the bromo, nitro, and morpholino substituents. The four carbons of the morpholine ring will also be present in the aliphatic region.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (approximately equal intensities for M+ and M+2).

Safety and Handling

Given the presence of a nitroaromatic and an aryl bromide moiety, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, related nitroaromatic compounds are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a highly functionalized and strategically valuable intermediate for advanced chemical synthesis. Its facile preparation via established methodologies like nucleophilic aromatic substitution, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the rapid generation of molecular diversity. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and handling of this compound is key to unlocking its full potential in the creation of novel and impactful molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. [Link]

  • Pergande, M. R., & Cee, V. J. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1813. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 4-(2-Bromo-4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is crucial for its effective use in research and development, particularly in the design of novel bioactive molecules such as kinase inhibitors and antimicrobial agents.[1] This document synthesizes available data to offer a detailed technical resource for scientists and professionals in the field.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound characterized by the presence of a morpholine ring attached to a nitrophenyl group, which is further substituted with a bromine atom.

Molecular Structure:

Synthesis_Workflow A Starting Material (e.g., 1,2-Dibromo-4-nitrobenzene) C Reaction (Nucleophilic Aromatic Substitution) A->C B Reactant (Morpholine) B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Final Product This compound D->E

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

To a solution of 1,2-dibromo-4-nitrobenzene in a suitable polar aprotic solvent (e.g., DMSO or DMF), an excess of morpholine is added. A similar reaction for the synthesis of 4-(4-Nitrophenyl)morpholine involves reacting an aryl halide with morpholine in the presence of a base like sodium tert-butoxide in DMSO at elevated temperatures. [2]The reaction mixture is heated to promote the substitution of one of the bromine atoms. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reactivity Insights:

The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution. The bromine atom can be displaced by strong nucleophiles under appropriate conditions. The morpholine moiety can undergo reactions typical of secondary amines, although its reactivity is influenced by its attachment to the aromatic ring. The nitro group can be reduced to an amine, providing a route to further functionalization, a common strategy in the synthesis of kinase inhibitors. [1]

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the morpholine ring. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. For a similar compound, 4-(2-fluoro-4-nitrophenyl)morpholine, the morpholine protons appear as a triplet at 3.90 ppm (CH₂O) and a multiplet at 3.31 ppm (CH₂N). [3]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and the four carbons of the morpholine ring. The chemical shifts of the aromatic carbons are influenced by the bromo and nitro substituents. The carbons of the morpholine ring typically appear in the range of 50-70 ppm. For 4-(2-fluoro-4-nitrophenyl)morpholine, the morpholine carbons are observed at 66.7 ppm and 50.0 ppm. [3] 4.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 287 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the nitro group, the bromine atom, and cleavage of the morpholine ring.

4.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O-C stretching of the morpholine ether linkage.

Crystallographic Data

No experimental crystal structure for this compound has been found in the Cambridge Structural Database (CSD). However, the crystal structure of the related compound 4-(4-nitrophenyl)morpholine reveals that the morpholine ring adopts a chair conformation. [4][5]It is reasonable to assume a similar conformation for the title compound. The solid-state packing is likely influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, as seen in related structures. [4][5][6]

Thermal and Safety Data

6.1. Thermal Stability

Experimental thermal analysis data (TGA/DSC) for this compound is not available. For related compounds, thermal decomposition is expected to occur at elevated temperatures, likely involving the loss of the nitro group and fragmentation of the morpholine ring.

6.2. Safety and Handling

Specific toxicity data for this compound is not available. However, based on data for structurally similar compounds such as 2-bromo-4-nitroaniline and other nitrophenyl derivatives, the following precautions are recommended:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [7][8]* Precautionary Measures:

    • Avoid breathing dust. * Wash skin thoroughly after handling. * Wear protective gloves, protective clothing, and eye/face protection. * Use only in a well-ventilated area.

In case of exposure, it is advised to remove the individual to fresh air, wash the affected skin with plenty of water, and rinse eyes cautiously with water for several minutes. [7] Experimental Protocol Workflow for Safe Handling:

Safe_Handling_Workflow A Assess Hazards (Review SDS of related compounds) B Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weighing and Transfer (Use appropriate tools to avoid dust) C->D E Reaction Setup and Monitoring D->E F Work-up and Purification E->F G Waste Disposal (Follow institutional guidelines) F->G

Sources

4-(2-Bromo-4-nitrophenyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Formula: C₁₀H₁₁BrN₂O₃[1][2] Molecular Weight: 287.11 g/mol [2] CAS Number: 477846-96-1[1][2]

Foreword for the Researcher

This document is intended to serve as an in-depth technical guide for researchers, scientists, and professionals in drug development and medicinal chemistry. The subject of this guide is the synthetic intermediate 4-(2-Bromo-4-nitrophenyl)morpholine .

Important Note on Data Availability: Following a comprehensive literature search, specific, authoritatively published experimental protocols, spectroscopic characterization data (NMR, IR, MS), and detailed physicochemical properties for this compound could not be located. Chemical supplier listings confirm its existence and basic identifiers, but primary scientific literature detailing its synthesis and characterization is not readily accessible.

To fulfill the structural and scientific requirements of this guide and provide a technically sound framework, this document will establish the foundational knowledge of the target molecule and then present a detailed, experimentally validated guide for a closely related and well-documented analogue: 4-(4-Nitrophenyl)morpholine . The principles, reaction mechanisms, and analytical techniques detailed for this analogue are directly applicable and provide a strong predictive foundation for working with its bromo-substituted counterpart.

Section 1: Introduction to this compound

This compound is a substituted aromatic compound featuring a morpholine ring attached to a nitrophenyl group, which is further substituted with a bromine atom. Such structures are of significant interest in medicinal chemistry and agrochemical research. They serve as versatile building blocks, or intermediates, for the synthesis of more complex, biologically active molecules.[3] The presence of three key functional components—the morpholine moiety, the nitro group, and the bromine atom—provides a rich chemical scaffold for further modification.

  • Morpholine Ring: A common saturated heterocycle in drug design, often used to improve aqueous solubility, metabolic stability, and pharmacokinetic properties.

  • Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). It can also be readily reduced to an amine group, providing a key handle for subsequent amide bond formation or other derivatizations.

  • Bromine Atom: A halogen that can serve as a leaving group in SₙAr reactions or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

The strategic placement of these groups makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery programs, particularly for kinase inhibitors and other targeted therapies.

Section 2: Synthesis and Mechanism

The synthesis of N-aryl morpholines like the title compound is archetypally achieved through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and requires specific features on the aromatic ring.

Causality of the SₙAr Mechanism

For a nucleophile (morpholine) to attack an aromatic ring, the ring must be "electron-poor." This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). The SₙAr reaction generally proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .

  • Elimination of Leaving Group: The aromaticity is restored as the leaving group (a halide, such as Br⁻ or F⁻) is expelled.

The nitro group is most effective at stabilizing the negative charge of the Meisenheimer complex when it is positioned ortho or para to the leaving group, as the charge can be delocalized onto the oxygen atoms of the nitro group through resonance.

Predicted Synthesis Workflow for this compound

A logical synthetic precursor for the title compound would be 1,2-dibromo-4-nitrobenzene or, more likely, 1-bromo-2-fluoro-4-nitrobenzene , as fluoride is an excellent leaving group in SₙAr reactions despite the carbon-fluorine bond strength. The workflow is visualized below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product SM1 1-Bromo-2-fluoro-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution (SₙAr) Heat (e.g., 80-120 °C) SM1->Reaction Combine and Heat SM2 Morpholine SM2->Reaction Combine and Heat Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Combine and Heat Solvent Solvent (e.g., DMSO, Acetonitrile) Solvent->Reaction Combine and Heat Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Reaction Completion Purify Column Chromatography (Silica Gel) Workup->Purify Product This compound Purify->Product

Caption: Predicted workflow for the synthesis of the title compound.

Section 3: Technical Guide for the Analogue: 4-(4-Nitrophenyl)morpholine

This section provides a detailed, field-proven guide for the synthesis and characterization of 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2), a closely related analogue.

Physicochemical and Safety Data

Quantitative data for 4-(4-Nitrophenyl)morpholine is summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₃[4][5][6]
Molecular Weight 208.22 g/mol [4][5][6]
Appearance White to almost white crystalline powder[5]
Melting Point 151 - 155 °C[5]
Storage Store at 2 - 8 °C[5]

Safety Profile:

  • Hazards: May cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated area under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid dust formation, ingestion, and inhalation.

  • In case of exposure: For eye contact, rinse with water for at least 15 minutes. For skin contact, wash with soap and water. Seek medical attention if irritation persists.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-(4-nitrophenyl)morpholine derivatives via nucleophilic aromatic substitution.[7][8][9]

Objective: To synthesize 4-(4-Nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene and morpholine.

Materials:

  • 1-fluoro-4-nitrobenzene (1 equiv.)

  • Morpholine (1.2 - 1.5 equiv.)

  • Potassium carbonate (K₂CO₃, 2 equiv.) or Triethylamine (Et₃N, 2 equiv.)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN) as solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 equiv.) and the chosen solvent (e.g., Acetonitrile).

  • Addition of Reagents: Add morpholine (1.2 equiv.) to the solution, followed by the base (e.g., K₂CO₃, 2.0 equiv.). The base acts as an acid scavenger for the HF formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-24 hours.

    • Experimental Causality: Heating is necessary to overcome the activation energy for the SₙAr reaction. Acetonitrile is a suitable polar aprotic solvent. Using an excess of morpholine can help drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material (1-fluoro-4-nitrobenzene) indicates completion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Self-Validation: The washing steps remove the inorganic base, excess morpholine, and residual solvent. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure 4-(4-Nitrophenyl)morpholine as a solid.

Characterization of 4-(4-Nitrophenyl)morpholine

The structure and purity of the synthesized product should be confirmed using standard analytical techniques. Expected data is as follows:

  • ¹H NMR: Protons on the morpholine ring would appear as two distinct triplets around 3.2-3.4 ppm (for -N-CH₂-) and 3.8-4.0 ppm (for -O-CH₂-). The aromatic protons would appear as two doublets in the downfield region (around 6.9 ppm and 8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: Expect signals for the two types of morpholine carbons (~50 ppm and ~66 ppm) and four signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should be observed at m/z corresponding to its molecular weight (208.22).

  • Infrared (IR) Spectroscopy: Characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching should be visible around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹.

Section 4: Future Directions & Applications

While this compound is an intermediate, its true value lies in its potential for derivatization. The logical next steps for a researcher using this compound would be:

  • Reduction of the Nitro Group: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂ or Fe/HCl) would convert the nitro group to an aniline. This resulting 4-morpholino-3-bromoaniline is a prime substrate for building complex molecules.

  • Cross-Coupling Reactions: The bromine atom is a handle for Suzuki, Stille, or Buchwald-Hartwig coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

This pathway is visualized in the diagram below.

G cluster_path1 Reduction Pathway cluster_path2 Cross-Coupling Pathway Start This compound P1_Step1 Reduction (e.g., H₂, Pd/C) Start->P1_Step1 P2_Step1 Suzuki Coupling (with Boronic Acid) Start->P2_Step1 P1_Product 4-Morpholino-3-bromoaniline P1_Step1->P1_Product P2_Product Aryl-Substituted Derivative P2_Step1->P2_Product

Caption: Potential synthetic transformations of the title compound.

References

  • Newblue-chem. This compound 477846-96-1.
  • Frontier Specialty Chemicals. Product Catalog.
  • Allschoolabs. Shop Page.
  • Santa Cruz Biotechnology. This compound.
  • ChemicalBook. CAS Search Results.
  • Sinfoo Biotech. This compound.
  • LookChem. CAS No.477846-96-1,this compound.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • PubChem. 4-(2-Nitrophenyl)morpholine.
  • ResearchGate. Morpholines. Synthesis and Biological Activity.
  • ResearchGate. 4-(4-Nitrophenyl)morpholine.
  • National Center for Biotechnology Information. 4-(4-Nitrophenyl)morpholine.
  • BenchChem. Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols.
  • Google Patents. SUBSTITUTED OXAZOLIDINONE DERIVATIVES.
  • Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

Sources

A Comprehensive Guide to the Spectral Analysis of 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some preliminary information about the spectral properties of 4-(2-Bromo-4-nitrophenyl)morpholine and related compounds. I found its chemical formula (C10H11BrN2O3) and CAS number (477846-96-1). I also found spectral data for analogous compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine and various bromo- and nitro-substituted benzene derivatives, which will be useful for predicting and interpreting the spectra of the target molecule.

However, I have not yet found a complete, published set of experimental ¹H NMR, ¹³C NMR, IR, and MS spectra specifically for this compound. To create an in-depth technical guide, I need to either find this specific data or generate a highly accurate prediction and interpretation based on the available information for similar structures.

Therefore, I need to continue my search for the specific spectral data while also gathering more detailed information about the characteristic spectral features of the key functional groups and structural motifs present in the molecule.I have gathered substantial information on the experimental protocols for NMR, IR, and MS, as well as spectral data for compounds analogous to this compound. Specifically, I found ¹H and ¹³C NMR data for 4-(2-fluoro-4-nitrophenyl)morpholine, which will be very helpful in predicting the spectra for the bromo analog. I also have information on the typical IR absorptions for morpholine and nitroaromatic compounds, and general fragmentation patterns for halogenated nitroaromatics in mass spectrometry.

However, I still lack the specific, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, and MS) for the exact target molecule, this compound. While I can proceed with creating the guide using predictions and analogies, having the actual data would significantly enhance the "Trustworthiness" and "Authoritative Grounding" pillars of the core requirements.

Therefore, I will perform a final, highly targeted search for the experimental spectra of this compound. If this search is unsuccessful, I will proceed with generating the guide based on the comprehensive data I have already collected for closely related structures and general spectroscopic principles.

Since I am at a critical juncture where the availability of specific data will significantly impact the final output, I will execute this final search before proceeding to structure and write the in-depth guide. After this step, I will have all the necessary information to fulfill the user's request, either with experimental or accurately predicted data.

Final Answer: I have completed the necessary research and compiled all the information required to generate the in-depth technical guide on the spectral data of this compound. I will now proceed to structure and write the full response.

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound this compound, a molecule of interest in medicinal chemistry and materials science. As a substituted nitroaromatic compound, its structural elucidation relies on the synergistic interpretation of proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document details the experimental protocols for acquiring these spectra and offers an in-depth interpretation of the spectral features. The causality behind the observed chemical shifts, vibrational frequencies, and fragmentation patterns is explained, providing a robust framework for the characterization of this and structurally related molecules. All discussions are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Structural Significance of this compound

This compound is a multifaceted organic compound featuring a morpholine ring attached to a bromo- and nitro-substituted benzene ring. The electronic properties of the aromatic ring are significantly influenced by the electron-withdrawing nature of the nitro group and the halogen substituent, while the morpholine moiety introduces distinct aliphatic features. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Accurate structural confirmation is paramount in any synthetic endeavor. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity and purity of a synthesized compound. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, offering a detailed roadmap for its characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Molecular_Structure_and_Spectroscopy cluster_mol This compound cluster_techniques Spectroscopic Techniques mol C₁₀H₁₁BrN₂O₃ IR IR Spectroscopy mol->IR Vibrational Modes (NO₂, C-N, C-O, C-Br) MS Mass Spectrometry mol->MS Molecular Ion Peak Fragmentation Pattern H3 H-3 NMR NMR (¹H, ¹³C) H3->NMR Chemical Shift Coupling Constants H5 H-5 H5->NMR Chemical Shift Coupling Constants H6 H-6 H6->NMR Chemical Shift Coupling Constants N_CH2 N-CH₂ N_CH2->NMR Chemical Shift (Aliphatic) O_CH2 O-CH₂ O_CH2->NMR Chemical Shift (Aliphatic)

Caption: Correlation between molecular fragments and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra is outlined below:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve sharp, well-resolved peaks.[2]

    • ¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~ 8.15d1HJ = 2.5 Hz
H-5~ 7.95dd1HJ = 9.0, 2.5 Hz
H-6~ 7.00d1HJ = 9.0 Hz
O-CH₂ (Morpholine)~ 3.90t4HJ = 4.5 Hz
N-CH₂ (Morpholine)~ 3.30t4HJ = 4.5 Hz
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-8.2 ppm): The three protons on the substituted benzene ring will appear in this downfield region due to the deshielding effect of the aromatic ring current.

    • H-3: This proton is ortho to the nitro group and will be the most deshielded, appearing as a doublet due to coupling with H-5.

    • H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

    • H-6: This proton is ortho to the morpholine nitrogen and will appear as a doublet due to coupling with H-5.

  • Aliphatic Region (δ 3.0-4.0 ppm): The eight protons of the morpholine ring will be found in this region.

    • O-CH₂ Protons: The four protons on the carbons adjacent to the oxygen atom are deshielded by the electronegative oxygen and are expected to resonate at a lower field (~3.90 ppm) as a triplet.

    • N-CH₂ Protons: The four protons on the carbons adjacent to the nitrogen atom are slightly less deshielded and will appear at a higher field (~3.30 ppm) as a triplet. The triplet multiplicity for both sets of morpholine protons arises from coupling with the adjacent CH₂ group.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data in CDCl₃ are as follows, with assignments based on the known effects of the substituents.[4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (C-NO₂)~ 148.0
C-1 (C-N)~ 145.0
C-2 (C-Br)~ 115.0
C-3~ 128.0
C-5~ 120.0
C-6~ 118.0
O-CH₂ (Morpholine)~ 66.5
N-CH₂ (Morpholine)~ 50.0
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Region (δ 115-150 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the nitro group (C-4) and the carbon attached to the morpholine nitrogen (C-1) are expected to be the most downfield due to the strong electron-withdrawing and deshielding effects of these substituents. The carbon bearing the bromine atom (C-2) will also be significantly deshielded.

  • Aliphatic Region (δ 50-70 ppm): The four carbons of the morpholine ring will appear in this region. The carbons adjacent to the oxygen atom (O-CH₂) will be more deshielded and appear at a lower field than the carbons adjacent to the nitrogen atom (N-CH₂).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR

For a solid sample like this compound, several methods can be employed for IR analysis:

  • KBr Pellet Method:

    • Finely grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[5]

    • The pellet is then placed in the IR spectrometer for analysis.

  • Nujol Mull:

    • Grind a small amount of the solid sample to a fine powder.

    • Add a drop of Nujol (mineral oil) and grind further to create a uniform paste (mull).[6]

    • The mull is then pressed between two salt plates (e.g., NaCl or KBr) for analysis.[6]

  • Attenuated Total Reflectance (ATR):

    • Place the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[5] This method requires minimal sample preparation.

IR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis KBr KBr Pellet Spectrometer FT-IR Spectrometer KBr->Spectrometer Nujol Nujol Mull Nujol->Spectrometer ATR ATR ATR->Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (morpholine)
~ 1590, 1480Medium-StrongAromatic C=C stretch
~ 1520StrongAsymmetric NO₂ stretch
~ 1340StrongSymmetric NO₂ stretch
~ 1230StrongAryl-N stretch
~ 1115StrongC-O-C stretch (morpholine)
~ 1050MediumC-N stretch (morpholine)
~ 830StrongC-H out-of-plane bend (aromatic)
~ 600-500Medium-WeakC-Br stretch
Interpretation of the IR Spectrum
  • Nitro Group (NO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the nitro group. The presence of these two intense bands is a strong indicator of a nitroaromatic compound.

  • Aromatic Ring: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • Morpholine Ring: The aliphatic C-H stretching vibrations of the morpholine ring will be seen below 3000 cm⁻¹. The C-O-C stretching vibration will give rise to a strong band around 1115 cm⁻¹, and the C-N stretching will appear around 1050 cm⁻¹.

  • Carbon-Halogen Bond: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Experimental Protocol: Electron Ionization (EI) MS

Electron ionization is a hard ionization technique that leads to significant fragmentation, which can be useful for structural elucidation.[8]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for solids.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[9]

  • Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/zPredicted IdentityComments
286/288[M]⁺•Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
240/242[M - NO₂]⁺Loss of a nitro group.
209/211[M - C₄H₈O]⁺•Loss of the morpholine ring ether fragment.
183/185[M - C₄H₈O - CN]⁺Subsequent loss of a cyanide radical.
150[C₆H₄NO₂]⁺Fragment corresponding to the nitrophenyl moiety.
86[C₄H₈NO]⁺Fragment corresponding to the morpholine moiety.
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The presence of a pair of peaks at m/z 286 and 288 in an approximately 1:1 ratio is a definitive indicator of a compound containing one bromine atom. This corresponds to the molecular weight of this compound.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass 46), which would result in a fragment ion at m/z 240/242.[10]

    • Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, leading to the loss of neutral fragments and the formation of characteristic ions.

    • Aromatic Ring Fragmentation: The substituted benzene ring can also fragment, leading to various smaller ions.

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data and their interpretations presented in this guide serve as a valuable resource for researchers working with this compound and its analogs. By understanding the fundamental principles behind these spectroscopic methods and their application to the specific structural features of this compound, scientists can confidently characterize their synthetic products and advance their research endeavors.

References

  • (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]

  • (n.d.). Sample preparation for FT-IR. [Link]

  • (n.d.). 4 - Supporting Information. [Link]

  • MDPI. (2023, July 2). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

  • YouTube. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [Link]

  • ResearchGate. (n.d.). Spectral data for compounds. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of Morpholine-Substituted Nitrophenyl Derivatives: A Case Study of 4-(4-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of morpholine-substituted nitrophenyl compounds, a class of molecules with significant interest in medicinal chemistry and drug development. Due to the absence of a publicly available crystal structure for 4-(2-Bromo-4-nitrophenyl)morpholine, this guide will utilize the closely related and structurally characterized compound, 4-(4-Nitrophenyl)morpholine , as a primary case study. We will delve into the experimental protocols for crystal growth and structure determination, present a detailed analysis of the molecular and supramolecular architecture, and discuss the implications of these structural features for drug design professionals. The methodologies and interpretations provided herein are intended to serve as a robust framework for researchers engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Morpholine Moieties in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties. Its saturated heterocyclic nature can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. When coupled with electronically diverse aromatic systems, such as the nitrophenyl group, the resulting molecule can exhibit a range of biological activities. For instance, derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their potential as anticancer agents.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as it provides critical insights into molecular conformation, potential binding interactions, and crystal packing, which can influence solubility and bioavailability.

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline material.[3][4] This method allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular geometry, which are essential for structure-activity relationship (SAR) studies and computational modeling.[3][5][6] This guide will walk through the process of crystal structure determination, using 4-(4-nitrophenyl)morpholine as a practical example.

Experimental Methodology: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This section outlines the standard workflow, grounded in established crystallographic practices.

Crystal Growth: The Foundational Step

The primary and often most challenging prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals.[7] The ideal crystal should be well-formed, free of defects, and typically between 0.1 to 0.5 mm in size.[3][4][7] For small organic molecules like 4-(4-nitrophenyl)morpholine, the slow evaporation method is a common and effective technique.[7]

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For 4-(4-nitrophenyl)morpholine, dichloromethane has been shown to be effective.[2][8] The choice of solvent can influence crystal morphology and packing.[7]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to X-ray analysis.[4]

Workflow for X-ray Diffraction Data Collection and Analysis:

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement A Crystal Mounting B Data Collection on Diffractometer A->B Precise Rotation C Data Reduction & Integration B->C Raw Diffraction Data D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Final Structure Validation E->F G Molecular & Crystal Structure Analysis F->G CIF File & Structural Analysis

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

The process begins with mounting the crystal, followed by data collection where diffraction patterns are recorded as the crystal is rotated.[3][4] This data is then processed to determine the unit cell dimensions and space group. The atomic positions are initially determined through methods like direct methods or Patterson synthesis, and then refined to achieve the best fit with the experimental data.[4]

Results and Discussion: The Crystal Structure of 4-(4-Nitrophenyl)morpholine

The crystal structure of 4-(4-Nitrophenyl)morpholine (C₁₀H₁₂N₂O₃) was successfully determined and provides significant insights into its molecular and supramolecular properties.[1][2][8]

Crystallographic Data

The key crystallographic parameters for 4-(4-nitrophenyl)morpholine are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₃
Formula Weight208.22 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.5445 (6)
b (Å)8.3832 (3)
c (Å)16.2341 (6)
V (ų)1979.42 (13)
Z8
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.048
wR-factor0.121

Table 1: Summary of crystallographic data for 4-(4-nitrophenyl)morpholine.

Molecular Structure and Conformation

The asymmetric unit of 4-(4-nitrophenyl)morpholine contains one molecule. The morpholine ring adopts a stable chair conformation, which is a common low-energy state for this heterocyclic system.[1][8] The bond lengths and angles within the molecule are within the normal ranges.

Figure 2: 2D representation of the molecular structure of 4-(4-nitrophenyl)morpholine.

Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of crystal structure analysis for drug development is understanding the intermolecular interactions that govern crystal packing. In the case of 4-(4-nitrophenyl)morpholine, the crystal structure is stabilized by aromatic π–π stacking interactions.[1][2][8] These interactions occur between the nitrophenyl rings of adjacent molecules, with a perpendicular distance of 3.7721 (8) Å between the parallel planes.[1][8]

These non-covalent interactions are critical as they can influence the material's properties, including melting point, solubility, and dissolution rate, which are key parameters in pre-formulation studies for drug candidates. The presence of strong intermolecular forces can lead to a more stable crystal lattice, which may result in lower solubility.

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction has several direct applications in the drug development pipeline:

  • Structure-Based Drug Design: The precise conformation of the molecule can be used as a starting point for computational studies, such as docking simulations with target proteins. This helps in understanding the binding mode and in designing more potent and selective inhibitors.[3]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties. Crystallography is the gold standard for identifying and characterizing polymorphs, which is a regulatory requirement.

  • Intellectual Property: A well-characterized crystal structure provides a strong basis for patent applications, protecting the novel solid-state form of a new chemical entity.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the analysis of its close analog, 4-(4-nitrophenyl)morpholine, provides an exemplary framework for understanding the structural chemistry of this class of compounds. This guide has detailed the essential experimental procedures for single-crystal X-ray diffraction and highlighted how the resulting structural information, from molecular conformation to intermolecular interactions, is invaluable for the scientific community, particularly those in drug discovery and development. The insights gained from such studies are fundamental to advancing the design of new therapeutic agents.

References

  • Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Lin, S. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
  • Suzuki, T. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. [Link]

  • ResearchG
  • ResearchG

Sources

An In-depth Technical Guide to Determining the Solubility of 4-(2-Bromo-4-nitrophenyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-(2-Bromo-4-nitrophenyl)morpholine in various organic solvents. Given the novelty of this specific compound, this document emphasizes robust experimental design and theoretical understanding to generate reliable solubility data, a critical parameter in pharmaceutical development processes such as crystallization, formulation, and purification.[1][2]

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[1] For a compound like this compound, which possesses structural motifs common in medicinal chemistry, understanding its solubility profile is paramount. This knowledge informs key decisions in process chemistry, such as the selection of appropriate solvents for reaction, purification, and crystallization, and in formulation science, where solubility dictates the choice of excipients and the ultimate bioavailability of the drug.[2]

This guide will provide a detailed protocol for the experimental determination of the solubility of this compound, underpinned by a discussion of the theoretical principles governing its dissolution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

Molecular Structure:

Structure of this compound

Key Physicochemical Data:

PropertyValueSource
CAS Number477846-96-1[3][4][5]
Molecular FormulaC₁₀H₁₁BrN₂O₃[4][5]
Molecular Weight287.11 g/mol [4][5]

The presence of a nitro group and a bromine atom on the phenyl ring, coupled with the morpholine moiety, suggests a molecule with moderate polarity. This structural composition will be a key determinant of its interaction with various organic solvents. The principle of "like dissolves like" will be a useful starting point for solvent selection.[6]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix). For dissolution to occur spontaneously, ΔGmix must be negative. This is described by the equation:

ΔGmix = ΔHmix - TΔSmix

Where:

  • ΔHmix is the enthalpy of mixing.

  • T is the absolute temperature.

  • ΔSmix is the entropy of mixing.

The enthalpy of mixing can be further broken down into the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions. For a compound like this compound, a crystalline solid, a significant amount of energy is required to overcome the lattice energy of the crystal.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for determining the solubility of this compound. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique for generating accurate solubility data.[2]

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the workflow for the isothermal equilibrium solubility determination method.

G A Preparation of Solvent Systems B Addition of Excess Solute A->B Add to vials C Equilibration at Constant Temperature B->C Shake-flask method D Phase Separation (Centrifugation) C->D Separate solid from liquid E Sample Filtration D->E Remove fine particles G HPLC Analysis E->G Quantify solute concentration F Preparation of Standard Solutions F->G Create calibration curve H Data Analysis and Solubility Calculation G->H Determine solubility

Isothermal Equilibrium Solubility Determination Workflow

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the prepared samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

  • Solubility Calculation:

    • Calculate the solubility of this compound in each solvent using the following equation:

    Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (g/L)Molar Solubility (mol/L)
Heptane0.1
Toluene2.4
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Water10.2

The results should be analyzed in the context of solvent polarity and the structural features of this compound. It is anticipated that the compound will exhibit higher solubility in moderately polar to polar aprotic solvents due to the presence of the nitro group and the morpholine ring.

Thermodynamic Modeling of Solubility

For a more in-depth understanding, the temperature dependence of solubility can be investigated. By determining the solubility at different temperatures, thermodynamic parameters such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be calculated using the van't Hoff equation.[2] This provides valuable insights into the dissolution process, indicating whether it is endothermic or exothermic.[2] Several thermodynamic models, such as the Apelblat and Buchowski equations, can be used to correlate the experimental solubility data.[2]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the underlying theoretical principles, researchers can generate high-quality, reliable data. This information is crucial for the efficient and effective development of this compound into a potential pharmaceutical product. The methodologies described are grounded in established scientific principles and are designed to ensure the trustworthiness and accuracy of the results.

References

  • Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. Perspectives in Science, 1(1-6), 88-99.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Jouyban, A. (2019). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Jouyban, A. (2020). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents.
  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11449-11463.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Pavia, D. L., et al. (n.d.).
  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Cole, C., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • ChemicalBook. (2022, December 30). This compound | 477846-96-1.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 477846-96-1.
  • ChemicalBook. (n.d.). 1092352-78-7(4-[2-(bromomethyl)-4-nitrophenyl]morpholine) Product Description.
  • PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine.
  • Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine.
  • Sinfoo Biotech. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine.
  • Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • Royal Society of Chemistry. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • ChemicalBook. (2025, August 18). 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6.
  • Mody Chemi Pharma Ltd. (n.d.).

Sources

A Technical Guide to the Biological Activities of Nitrophenyl-Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for conferring favorable physicochemical, metabolic, and pharmacokinetic properties to bioactive molecules.[1][2] When coupled with a nitrophenyl moiety—a versatile functional group known to modulate electronic properties and participate in crucial binding interactions—the resulting nitrophenyl-morpholine scaffold emerges as a privileged structure with a vast and diverse pharmacological potential. This guide provides an in-depth analysis of the significant biological activities demonstrated by nitrophenyl-morpholine derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating these activities, offering a comprehensive resource for researchers in drug discovery and development.

The Nitrophenyl-Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The strategic combination of the morpholine and nitrophenyl rings creates a chemical scaffold with significant potential in drug design. This is not merely a random conjunction of two chemical entities but a deliberate design choice rooted in established medicinal chemistry principles.

The Morpholine Moiety: Physicochemical and Pharmacokinetic Advantages

The morpholine ring (tetrahydro-1,4-oxazine) is widely incorporated into pharmaceuticals to enhance their drug-like properties.[3][4] Its non-planar, chair-like conformation can provide a superior three-dimensional framework for interacting with biological targets.[5][6] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is tempered compared to other cyclic amines, which can reduce off-target effects and improve the overall pharmacokinetic profile.[1][3] Its inclusion often enhances aqueous solubility and metabolic stability, critical attributes for successful therapeutic agents.[1]

The Nitrophenyl Group: A Modulator of Electronic Properties and Biological Activity

The nitro (-NO₂) group is a powerful electron-withdrawing group that significantly influences a molecule's electronic character. This modification can enhance binding affinity to target proteins through various non-covalent interactions. For instance, the electron-withdrawing nature of the nitro group can increase the hydrophobicity and lipophilicity of a molecule, which can facilitate its interaction with biological targets, as seen in the potent inhibition of carbonic anhydrase-II by a 4-para-nitrophenyl N-ethyl-morpholine derivative.[7] The nitro group can also be metabolically reduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Synthetic Accessibility

The synthesis of nitrophenyl-morpholine derivatives is generally straightforward, often involving nucleophilic aromatic substitution. A common and efficient method involves the reaction of a halo-nitrobenzene (e.g., 4-fluoronitrobenzene) with morpholine or a morpholine derivative in the presence of a base.[8] This synthetic tractability allows for the rapid generation of diverse chemical libraries for screening and optimization.

G 4-Fluoronitrobenzene 4-Fluoronitrobenzene Base (e.g., TEA, K2CO3) Base (e.g., TEA, K2CO3) Morpholine Morpholine Product 4-(4-Nitrophenyl)morpholine Base (e.g., TEA, K2CO3)->Product Nucleophilic Aromatic Substitution Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Heat Heat

Caption: General synthetic scheme for 4-(4-Nitrophenyl)morpholine.

Anticancer Activity: Targeting Key Oncogenic Pathways

One of the most extensively studied biological activities of morpholine-containing compounds is their anticancer potential.[3][9] The incorporation of a nitrophenyl group often enhances this activity, leading to derivatives with potent cytotoxic effects against various cancer cell lines.[10][11]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, and survival.[11] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[12] Several studies have identified nitrophenyl-morpholine derivatives as potent inhibitors of this pathway.[9][11] These compounds are thought to bind to the ATP-binding pocket of kinases like PI3K and mTOR, preventing the phosphorylation of downstream targets and ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Tabulated Data: In Vitro Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Morpholine substituted quinazoline (AK-10)A549 (Lung)8.55 ± 0.67[10]
Morpholine substituted quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23[10]
Morpholine substituted quinazoline (AK-10)SHSY-5Y (Neuroblastoma)3.36 ± 0.29[10]
4,6-dimorpholinyl-1,3,5-triazine (6o)SW620 (Colon)8.71[11]
4,6-dimorpholinyl-1,3,5-triazine (6o)A549 (Lung)9.55[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, self-validating method to assess the cytotoxic effects of test compounds on cancer cell lines. The assay's trustworthiness stems from its reliance on the metabolic activity of living cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl-morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Self-Validation: Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Also include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Properties

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[13] Nitrophenyl-morpholine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14][15]

Broad-Spectrum Activity

Studies have shown that certain morpholine derivatives exhibit a broad spectrum of action, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[14][15] For example, one study found a morpholine derivative to have high inhibitory activity against 82.83% of tested bacterial strains.[14] Schiff bases derived from 4-(4-Aminophenyl)morpholin-3-one have also shown notable activity against various bacterial and fungal strains.[13] The thiomorpholine analogue, 4-(4-nitrophenyl)thiomorpholine, has been used as a precursor for antibiotic, antifungal, and antimycobacterial agents.[8]

Tabulated Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound TypeMicroorganismMIC (mg/mL)Reference
Morpholine derivative (3)Enterococcus hirae3.125[14]
Morpholine derivative (5)Most sensitive strains3.125[14]
Morpholine derivative (6)Bacillus anthracis6.25[14]
Pleuromutilin derivative (NPDM)MRSA ATCC 433001 µg/mL[16]

Note: NPDM is a complex pleuromutilin derivative containing a nitrophenyl-piperazine moiety, structurally related and demonstrating the potential of the nitrophenyl group in antibacterial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and trustworthy method for determining the MIC of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is determined as the lowest concentration that inhibits visible growth.

Methodology:

  • Compound Preparation: Prepare a stock solution of the nitrophenyl-morpholine derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.

    • Self-Validation: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (clear well). The results can also be read using a plate reader at 600 nm.

Anti-inflammatory Effects: Modulation of Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases. Morpholine derivatives have been investigated for their ability to mitigate the inflammatory response.[3][17]

Inhibition of Pro-inflammatory Enzymes

Inflammation is mediated by enzymes like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as TNF-α and various interleukins.[18] Certain morpholine derivatives have shown the ability to inhibit these key mediators.[19] For example, the introduction of a morpholine Mannich base substituent into asymmetrical mono-carbonyl analogs of curcumin was found to enhance anti-inflammatory activity.[17]

Focus on Inducible Nitric Oxide Synthase (iNOS) Inhibition

Nitric oxide (NO) produced by iNOS is a key inflammatory mediator. Overproduction of NO can lead to tissue damage. A study on morpholine-capped β-lactam derivatives identified several compounds as potent iNOS inhibitors, with activity greater than the reference drug dexamethasone.[19] This suggests that nitrophenyl-morpholine scaffolds could be valuable for developing drugs targeting iNOS-mediated inflammation.

G cluster_workflow iNOS Inhibition Assay Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Stimulate with LPS/IFN-γ + Add Test Compounds A->B C 3. Incubate for 24h B->C D 4. Collect Supernatant C->D E 5. Add Griess Reagent to Supernatant D->E F 6. Measure Absorbance at 540 nm E->F G 7. Calculate Nitrite Concentration & % Inhibition F->G

Caption: Experimental workflow for assessing iNOS inhibition.

Emerging Activities and Future Directions

While the anticancer, antimicrobial, and anti-inflammatory activities are well-documented, the therapeutic potential of nitrophenyl-morpholine derivatives extends to other areas.

  • Neuroprotective Potential: Morpholine derivatives are being explored for their ability to modulate enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidases.[20] The high blood-brain barrier permeability of some related structures suggests potential for treating central nervous system disorders.[21]

  • Carbonic Anhydrase Inhibition: As demonstrated by a potent 4-para-nitrophenyl morpholine derivative, these scaffolds can effectively inhibit carbonic anhydrase-II, an important target for glaucoma treatment.[7]

  • Antioxidant Properties: Several morpholine derivatives have shown the ability to decrease lipid peroxidation, indicating antioxidant activity that could be beneficial in conditions associated with oxidative stress.[22]

The future of this scaffold lies in lead optimization to enhance potency and selectivity while minimizing toxicity. The synthetic accessibility allows for fine-tuning of the structure—modifying the substitution pattern on the phenyl ring or altering the morpholine core—to improve the overall pharmacological profile.

Conclusion

Nitrophenyl-morpholine derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The synergy between the pharmacokinetically favorable morpholine ring and the electronically active nitrophenyl group gives rise to a wide spectrum of potent biological activities. With demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, and emerging potential in neuroprotection and enzyme inhibition, this scaffold is a fertile ground for the development of next-generation therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock further clinical applications for this privileged chemical structure.

References

  • Title: Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)
  • Title: A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Title: A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenyl)
  • Title: Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl)
  • Title: Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors Source: PubMed Central URL
  • Title: Structural Characterization of 4-(4-Nitrophenyl)
  • Title: Revealing quinquennial anticancer journey of morpholine: A SAR based review Source: Vertex AI Search URL
  • Title: Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives Source: PubMed Central URL
  • Title: Antimicrobial activity of morpholine derivatives 3-6.
  • Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: PubMed Central URL
  • Title: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules Source: PubMed URL
  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: PubMed URL
  • Title: Exploring Novel Antimicrobial Agents from Morpholine Derivatives Source: Vertex AI Search URL
  • Title: Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives Source: ResearchGate URL
  • Title: Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)
  • Title: Biological activities of morpholine derivatives and molecular targets involved.
  • Title: New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents Source: MDPI URL
  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL
  • Title: 4-(4-Nitrophenyl)
  • Title: Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene Source: Asian Journal of Chemistry URL
  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: ScienceScholar URL
  • Title: Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs Source: Journal of Applied Pharmaceutical Science URL
  • Title: Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds Source: ResearchGate URL
  • Title: Anti-Inflammatory Activity of Natural Products Source: MDPI URL
  • Title: Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Title: (PDF) 4-(4-Nitrophenyl)
  • Title: Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids Source: MDPI URL
  • Title: Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition Source: NIH URL

Sources

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the intricate world of medicinal chemistry, the quest for molecular scaffolds that confer advantageous properties upon a drug candidate is perpetual. Among the pantheon of heterocyclic structures, the simple six-membered saturated ring containing both an amine and an ether, morpholine, has unequivocally established itself as a "privileged scaffold".[1] Its unassuming structure belies a profound impact on drug design, offering a unique constellation of physicochemical and biological properties that medicinal chemists have leveraged to create a multitude of successful therapeutic agents.[2][3] This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the morpholine scaffold. We will delve into its fundamental properties, dissect its role in diverse therapeutic areas, analyze its impact on pharmacokinetics and pharmacodynamics through illustrative case studies, and provide insights into its synthesis and structure-activity relationships.

The Morpholine Scaffold: A Privileged Structure

The designation of a chemical motif as "privileged" stems from its ability to serve as a versatile template for the discovery of active compounds targeting a range of biological receptors and enzymes.[1] Morpholine's privileged status is a direct consequence of its inherent structural and electronic features, which translate into tangible benefits in a drug design context.

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring is largely attributed to its favorable physicochemical characteristics that positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • Modulated Basicity and Enhanced Solubility: The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than analogous piperidines.[1] This attenuated basicity is often optimal for drug-target interactions and can reduce off-target effects associated with highly basic amines. The polar ether and amine functionalities also enhance aqueous solubility, a critical parameter for drug formulation and bioavailability.[5][6]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation.[4] This inherent stability can prolong a drug's half-life and improve its overall pharmacokinetic profile.

  • Favorable Lipophilicity: The morpholine moiety provides a balanced lipophilic-hydrophilic character, which is crucial for membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[4][5] This makes it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[5][6]

  • Synthetic Tractability: The morpholine ring is a versatile and readily accessible synthetic building block.[3] It can be easily introduced as an amine reagent or constructed through various established synthetic methodologies, facilitating the rapid generation of compound libraries for screening.[2]

PropertyTypical Value/CharacteristicSignificance in Drug Design
pKa ~8.4[1]Reduced basicity compared to piperidine, can minimize off-target effects.
LogP -0.87 (for morpholine)Contributes to a balanced lipophilic-hydrophilic profile.
Water Solubility MiscibleEnhances aqueous solubility of the parent molecule.
Metabolic Profile Generally stable to oxidation[4]Can improve metabolic stability and prolong half-life.
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor[5]Can participate in key interactions with biological targets.
Conformation Flexible chair-like conformation[4]Allows for optimal orientation of substituents for target binding.

Pharmacological Significance and Diverse Biological Activities

The true measure of a privileged scaffold lies in its empirical success across a wide range of therapeutic indications. Appropriately substituted morpholine derivatives have demonstrated a remarkable breadth of biological activities, targeting numerous enzymes and receptors implicated in a variety of diseases.[1][7]

  • Anticancer Activity: A significant number of morpholine-containing compounds are potent inhibitors of protein kinases, particularly within the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][8] The morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain.[1]

  • Central Nervous System (CNS) Activity: The balanced physicochemical properties of morpholine make it an ideal scaffold for CNS-acting drugs, enabling penetration of the blood-brain barrier.[5][6] Morpholine derivatives have been successfully developed as antidepressants, anxiolytics, and agents for neurodegenerative diseases.[4][5]

  • Antibacterial Activity: The morpholine ring is a key component of the oxazolidinone class of antibiotics, with linezolid being a prominent example.[1] In these drugs, the morpholine moiety contributes to the overall shape and electronic properties required for binding to the bacterial ribosome.

  • Other Therapeutic Areas: The versatility of the morpholine scaffold extends to a wide array of other therapeutic areas, including anti-inflammatory, antiviral, antihyperlipidemic, and analgesic agents.[7][9]

Case Studies: Morpholine in Action

To truly appreciate the impact of the morpholine scaffold, a detailed examination of its role in specific, clinically successful drugs is invaluable.

Case Study 1: Gefitinib (Iressa®) - An EGFR Kinase Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine ring in gefitinib plays a multifaceted role in its efficacy and pharmacokinetic profile.

Mechanism of Action: Gefitinib competes with adenosine triphosphate (ATP) for its binding site on the EGFR kinase domain. The morpholine moiety is crucial for this interaction, as its oxygen atom forms a key hydrogen bond with a methionine residue in the hinge region of the kinase, anchoring the inhibitor in the active site. This interaction is a common feature of many kinase inhibitors.

Role of the Morpholine Scaffold:

  • Potency and Selectivity: The hydrogen bond formed by the morpholine oxygen is a major contributor to the high binding affinity and potency of gefitinib.

  • Solubility and Bioavailability: The polar morpholine group enhances the aqueous solubility of the otherwise lipophilic quinazoline core, contributing to its good oral bioavailability.

  • Favorable Pharmacokinetics: The metabolic stability of the morpholine ring helps to ensure a favorable pharmacokinetic profile.

gefitinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Kinase_Domain Kinase Domain EGFR->Kinase_Domain Activates Gefitinib Gefitinib (contains Morpholine) Gefitinib->Kinase_Domain Inhibits ATP Binding ATP ATP ATP->Kinase_Domain Binds & Phosphorylates Downstream Downstream Signaling (Proliferation, Survival) Kinase_Domain->Downstream Activates EGF EGF EGF->EGFR Binds

Caption: Mechanism of action of Gefitinib, a morpholine-containing EGFR inhibitor.

Case Study 2: Linezolid (Zyvox®) - An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine ring is an integral part of its chemical structure and is essential for its antibacterial activity.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[1] This binding prevents the formation of a functional 70S initiation complex, a crucial step in the initiation of protein synthesis.

Role of the Morpholine Scaffold:

  • Structural Scaffold: The morpholine ring serves as a rigid scaffold that correctly orients the other functional groups of the molecule for optimal interaction with the ribosomal binding site.

  • Pharmacokinetic Properties: The morpholine moiety contributes to the favorable pharmacokinetic properties of linezolid, including good oral bioavailability and penetration into various tissues.

linezolid_moa cluster_ribosome Bacterial 50S Ribosomal Subunit rRNA 23S rRNA Protein_Synthesis Protein Synthesis rRNA->Protein_Synthesis Inhibition Linezolid Linezolid (contains Morpholine) Linezolid->rRNA Binds to P site Initiation_Complex 70S Initiation Complex (fMet-tRNA, mRNA, 30S) Initiation_Complex->rRNA Binding Prevented morpholine_synthesis Aniline Aniline Diethanolamine N-Aryl Diethanolamine Aniline->Diethanolamine + Base, Heat Chloroethanol 2-Chloroethanol Chloroethanol->Diethanolamine Morpholine N-Aryl Morpholine Diethanolamine->Morpholine + Heat, -H₂O Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Morpholine

Sources

Harnessing the Synthetic Potential of 4-(2-Bromo-4-nitrophenyl)morpholine: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for versatile synthetic intermediates is perpetual. These building blocks are the linchpins in the construction of complex molecular architectures that define the next generation of therapeutics and functional materials. Among these, 4-(2-Bromo-4-nitrophenyl)morpholine emerges as a particularly valuable scaffold. Its trifunctional nature—a nucleophilic morpholine, an electrophilically activated nitrophenyl ring, and a strategically positioned bromine atom ripe for cross-coupling—offers a powerful toolkit for synthetic chemists. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this intermediate, with a focus on field-proven insights and robust protocols designed to empower researchers in drug discovery and development.

Core Molecular Attributes and Physicochemical Profile

This compound is a crystalline solid whose utility is derived from its distinct structural features. The morpholine moiety, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the phenyl ring. The bromine atom, positioned ortho to the morpholine and meta to the nitro group, serves as a key handle for sophisticated molecular elaboration via cross-coupling chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 477846-96-1[4][5][6]
Molecular Formula C₁₀H₁₁BrN₂O₃[4][7]
Molecular Weight 287.11 g/mol [4][7]
Appearance Typically a solid (e.g., powder/crystals)Inferred from safety data sheets
Storage Room temperature, in a dry, well-ventilated area[8][9]

For unambiguous identification, analytical characterization is paramount. While specific spectra for this exact compound are proprietary, analogous structures such as 4-(2-fluoro-4-nitrophenyl)morpholine have been characterized extensively.[10] Researchers can expect ¹H NMR spectra to show characteristic shifts for the aromatic protons influenced by the anisotropic effects of the nitro and bromo substituents, alongside distinct triplets for the morpholine ring protons. ¹³C NMR would confirm the number of unique carbon environments, and High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement to confirm the elemental composition.

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice lies in the electronic nature of the aryl halide precursor. A starting material such as 1,2-dibromo-4-nitrobenzene or 1-bromo-2-fluoro-4-nitrobenzene is ideal. The strong electron-withdrawing effect of the para-nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile like morpholine.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step. The stability of this complex is the cornerstone of the SNAr mechanism, and the presence of the nitro group is critical for this stabilization.

G SM Starting Materials (1,2-Dibromo-4-nitrobenzene, Morpholine, Base) Reaction Reaction Vessel (Solvent, e.g., DMSO or DMF) SM->Reaction Charge Heating Heating & Stirring (e.g., 100-120 °C, 12-24h) Reaction->Heating Process Workup Aqueous Workup (Quench with water, Extract with EtOAc) Heating->Workup Cool & Quench Purification Purification (Column Chromatography) Workup->Purification Isolate Crude Product Final Product This compound Purification->Product Isolate Pure

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating, meaning checkpoints and expected outcomes are included to ensure procedural integrity.

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dibromo-4-nitrobenzene (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add morpholine (1.1 eq) to the mixture. The slight excess of morpholine ensures the complete consumption of the limiting aryl halide.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup and Extraction: Cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product and dissolve inorganic salts. Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • Confirmation: Confirm the structure and purity of the final product using NMR and HRMS.

Strategic Application in Cross-Coupling Reactions

The true power of this compound lies in its capacity for sequential, selective functionalization. The bromine atom is a premier functional handle for palladium-catalyzed cross-coupling reactions, which are foundational to modern drug synthesis.[7]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (boronic acid or ester).[11][12] This reaction is favored in pharmaceutical development for its mild conditions and tolerance of a wide array of functional groups. By employing this reaction, researchers can introduce diverse aryl or heteroaryl substituents at the 2-position, rapidly building molecular complexity.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n (Oxidative Addition) Pd0->OA_Complex Ar-Br Transmetalation Ar-Pd(II)-R'L_n (Transmetalation) OA_Complex->Transmetalation R'-B(OR)₂ Base Transmetalation->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) Transmetalation->Product Product_Complex Product Complex ArBr This compound ArBr->OA_Complex Boronic R'-B(OR)₂ Boronic->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture (e.g., 80-100 °C) and stir until TLC or LC-MS indicates completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify via column chromatography to yield the C-C coupled product.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals.[13][14][15] This reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to highly substituted anilines and related structures. The choice of palladium catalyst and, critically, the phosphine ligand is key to achieving high yields and broad substrate scope.

Buchwald_Hartwig_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n (Oxidative Addition) Pd0->OA_Complex Ar-Br Amine_Coord [Ar-Pd(II)(Br)(Amine)L_n] OA_Complex->Amine_Coord R₂NH Amide_Complex Ar-Pd(II)(Amide)L_n (Deprotonation) Amine_Coord->Amide_Complex -HBr (Base) Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Aminated Product) Amide_Complex->Product ArBr This compound ArBr->OA_Complex Amine R₂NH Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.05 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent and Reaction: Add a dry, degassed solvent such as toluene or dioxane and heat the mixture (e.g., 80-110 °C) until the starting material is consumed.

  • Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the residue by column chromatography.

Reduction of the Nitro Group: A Gateway to Further Functionalization

The nitro group is not merely an activating group; it is a masked amine. Its reduction to a primary aniline is a simple yet profound transformation that opens up a new dimension of synthetic possibilities. The resulting 3-bromo-4-morpholinoaniline is a valuable intermediate for amide bond formations, sulfonamide synthesis, or the construction of nitrogen-containing heterocycles.

Common Reduction Methods:

  • Tin(II) Chloride (SnCl₂): A classic and reliable method performed in ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas.

  • Iron or Zinc in Acetic Acid: A cost-effective method often used in large-scale synthesis.

Safety and Handling: A Mandate for Trustworthiness

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable.[8] this compound should be handled with appropriate personal protective equipment (PPE).

  • PPE: Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][16] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[17]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated location away from incompatible materials.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[8]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for molecular architects. Its well-defined reactive sites—the bromine atom for cross-coupling and the nitro group for reduction—provide a reliable and sequential pathway for constructing highly decorated aromatic systems. The protocols and mechanistic insights provided in this guide are intended to serve as an authoritative foundation for researchers, enabling them to leverage the full potential of this intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Acme Bioscience. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PubChem. 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | CID 96365. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Royal Society of Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. 4-(4-Nitrophenyl)morpholine - PMC. Available from: [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Available from: [Link]

  • LookChem. 4'-BROMO-2'-NITROACETANILIDE Safety Data Sheets(SDS). Available from: [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling) - PMC. Available from: [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.... Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(2-fluoro-4-nitrophenyl)morpholine. Available from: [Link]

  • ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. Available from: [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Available from: [Link]

  • MDPI. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the synthesis of functionalized aromatic amines is a foundational requirement. The morpholine moiety, in particular, is a privileged scaffold known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The title compound, 4-(2-Bromo-4-nitrophenyl)morpholine, is a valuable intermediate that combines the morpholine scaffold with a functionalized nitrophenyl ring.[1] The presence of the nitro group and the bromine atom provides two distinct chemical handles for subsequent diversification, for instance, through reduction of the nitro group to an amine or via palladium-catalyzed cross-coupling reactions at the C-Br bond.

This document provides a comprehensive guide to the synthesis of this compound from morpholine and 1,2-dibromo-4-nitrobenzene. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful and widely used method for C-N bond formation on electron-deficient aromatic systems.[2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and outline the necessary characterization and safety procedures. This guide is intended for researchers and scientists engaged in organic synthesis and drug discovery.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis proceeds via a well-established SNAr mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[2][3]

Causality of Key Reaction Features:

  • Ring Activation: The reaction is contingent upon the aromatic ring being "activated" or electron-deficient. The strongly electron-withdrawing nitro group (-NO₂) at the C4 position serves this purpose perfectly. Through its potent negative inductive (-I) and resonance (-R) effects, it polarizes the aromatic ring, making the carbon atoms susceptible to attack by a nucleophile.[4]

  • Nucleophilic Attack & Meisenheimer Complex Formation: Morpholine, acting as the nucleophile, attacks the carbon atom bearing a leaving group. This initial addition step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

  • Regioselectivity: With 1,2-dibromo-4-nitrobenzene as the substrate, morpholine preferentially attacks the C1 position (ortho to the nitro group) rather than the C2 position (meta to the nitro group). This is because the negative charge of the Meisenheimer complex formed from ortho or para attack can be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[4][5] Attack at the meta position does not allow for this extended delocalization, making the corresponding intermediate much higher in energy.[5]

  • Elimination & Aromaticity Restoration: In the final, typically rapid step, the leaving group (in this case, a bromide ion from the C1 position) is expelled, and the aromaticity of the ring is restored to yield the final product.

The overall mechanism is depicted below.

Figure 1: The Addition-Elimination Mechanism of the SNAr Reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving the nitroaromatic substrate should be conducted within a certified chemical fume hood.

Materials and Equipment
  • Chemicals:

    • 1,2-Dibromo-4-nitrobenzene (≥98% purity)

    • Morpholine (≥99% purity)

    • Potassium Carbonate (K₂CO₃), anhydrous powder

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), ACS grade

    • Brine (saturated aqueous NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Deionized Water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • TLC plates (silica gel 60 F₂₅₄)

Reagent Data and Stoichiometry
ReagentFormulaMW ( g/mol )Amount (mg/g)Moles (mmol)Equivalents
1,2-Dibromo-4-nitrobenzeneC₆H₃Br₂NO₂280.912.81 g10.01.0
MorpholineC₄H₉NO87.121.05 g (1.05 mL)12.01.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.01.5
DMF (Solvent)C₃H₇NO73.0930 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dibromo-4-nitrobenzene (2.81 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Add 30 mL of anhydrous DMF to the flask. The use of an anhydrous solvent prevents potential side reactions, although the reaction is generally tolerant to small amounts of water.

    • Attach a reflux condenser to the flask.

  • Reagent Addition:

    • While stirring the suspension, add morpholine (1.05 mL, 12.0 mmol) dropwise via syringe at room temperature.

    • Causality: Potassium carbonate is added as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the morpholine nucleophile, which would render it unreactive. An excess is used to ensure the reaction medium remains basic.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain vigorous stirring at this temperature for 4-6 hours.

    • Experimental Insight: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex, which is the rate-determining step.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

    • Spot the starting material and the reaction mixture on a TLC plate. The product is expected to have a lower Rf value than the starting 1,2-dibromo-4-nitrobenzene. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a beaker containing 150 mL of cold deionized water. A yellow precipitate (the crude product) should form.

    • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with additional deionized water (2 x 30 mL) to remove residual DMF and salts.

    • Air-dry the solid on the filter paper for at least 30 minutes.

  • Purification:

    • The most effective method for purification is recrystallization.

    • Transfer the crude solid to a 100 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or isopropanol) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expected Yield: 75-85%.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (Aryl Halide, K₂CO₃, DMF) B 2. Add Morpholine A->B C 3. Heat to 80-90 °C (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E F 6. Precipitate in Water E->F G 7. Vacuum Filtration F->G H 8. Recrystallize from Ethanol G->H I 9. Filter & Dry Product H->I J Pure Product I->J Characterization

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Physical Appearance: Yellow crystalline solid.

  • Molecular Formula: C₁₀H₁₁BrN₂O₃[6]

  • Molecular Weight: 287.11 g/mol [6]

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum will show distinct signals for both the morpholine and the aromatic protons.

    • Aromatic Protons: Three signals in the aromatic region (~7.0-8.5 ppm). A doublet of doublets, a doublet, and another doublet, corresponding to the three protons on the substituted phenyl ring.

    • Morpholine Protons: Two distinct triplets (or complex multiplets) integrating to 4 protons each. The protons closer to the oxygen (-O-CH₂-) will be downfield (~3.9 ppm), and the protons closer to the nitrogen (-N-CH₂-) will be slightly upfield (~3.3 ppm). This pattern is characteristic of the morpholine ring.[7][8]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Six signals in the aromatic region (~110-155 ppm), including four signals for carbons attached to protons and two quaternary carbon signals (C-Br and C-NO₂).

    • Morpholine Carbons: Two signals in the aliphatic region: ~66 ppm (-O-CH₂) and ~50 ppm (-N-CH₂).

  • High-Resolution Mass Spectrometry (HRMS): ESI+ calculated for [M+H]⁺ C₁₀H₁₂BrN₂O₃⁺: 287.0080; Found: 287.00XX.

Safety Precautions and Hazard Management

Adherence to strict safety protocols is mandatory for this procedure.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[9][10]

  • Engineering Controls: All manipulations of 1,2-dibromo-4-nitrobenzene and DMF must be performed in a well-ventilated chemical fume hood.[9][11] An eyewash station and safety shower should be readily accessible.[9]

  • Reagent Hazards:

    • 1,2-Dibromo-4-nitrobenzene: Harmful if swallowed, inhaled, or absorbed through the skin.[10] Causes skin, eye, and respiratory tract irritation. Handle as a toxic substance.[10]

    • Morpholine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage.

    • DMF: A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

  • Spill & Emergency Procedures:

    • Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[12]

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][13]

  • Waste Disposal: All organic and solid waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not dispose of chemical waste down the drain.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution reaction. By explaining the causality behind the mechanistic and procedural steps, this guide equips researchers with the necessary information to reproduce this synthesis safely and efficiently. The resulting product is a versatile intermediate, primed for further chemical modification in the pursuit of novel bioactive molecules.

References

  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). 1-(2-Bromoethyl)-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 21). 1,4-Dibromo-2-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • A. A. de Souza et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Retrieved from [Link]

  • LookChem. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • T. E. Storr et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • S. K. Kashani et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • J. D. Bailey et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • ResearchGate. (2009). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Y. Funasako et al. (2011). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2011). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-(4-Nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-nitrophenyl)morpholine, a valuable intermediate in pharmaceutical and materials science research.[1][2][3] The protocol leverages the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. Herein, we detail the underlying reaction mechanism, provide a robust and reproducible experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.

Introduction: The Significance of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for the functionalization of aromatic rings.[4] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds efficiently on aromatic systems bearing strong electron-withdrawing groups.[5] The synthesis of 4-(4-nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene and morpholine is a classic example of this transformation. The potent electron-withdrawing nitro group on the benzene ring activates it towards nucleophilic attack by the secondary amine, morpholine.[6] The fluorine atom, in this context, serves as an excellent leaving group, facilitating the reaction.[6] This compound and its derivatives are of significant interest due to their applications in medicinal chemistry, including in the development of anticancer and anti-inflammatory drugs.[1][2]

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction for the synthesis of 4-(4-nitrophenyl)morpholine proceeds through a well-established two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of morpholine on the carbon atom of 1-fluoro-4-nitrobenzene that is bonded to the fluorine.[8] This step is typically the rate-determining step of the reaction.[8] The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9][10][11] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[8]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, the leaving group. This results in the formation of the final product, 4-(4-nitrophenyl)morpholine.

While the Meisenheimer complex has long been considered a discrete intermediate, some recent evidence suggests that certain SNAr reactions may proceed through a more concerted pathway where the distinction between the intermediate and transition state is less defined.[9][10][11][12] However, for this particular reaction, the classical two-step mechanism provides a robust framework for understanding the reaction's progression.

Diagram of the Reaction Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed to be a reliable method for the synthesis of 4-(4-nitrophenyl)morpholine in a research laboratory setting.

Materials and Equipment:

  • 1-Fluoro-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Thin-layer chromatography (TLC) plates

Reaction Parameters:

ParameterValueRationale
Stoichiometry
1-Fluoro-4-nitrobenzene1.0 equivalentLimiting reagent.
Morpholine1.1 - 1.2 equivalentsA slight excess of the nucleophile ensures complete consumption of the starting material.
Base (K₂CO₃ or TEA)1.5 - 2.0 equivalentsNeutralizes the HF formed during the reaction, driving the equilibrium towards the product.[4]
Solvent DMF or AcetonitrilePolar aprotic solvents are ideal as they solvate the reactants and intermediates without interfering with the nucleophile.[4]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier of the rate-determining step.
Reaction Time 4 - 12 hoursReaction progress should be monitored by TLC to determine completion.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 eq).

  • Addition of Reagents: Add the chosen solvent (DMF or acetonitrile), followed by morpholine (1.1-1.2 eq) and the base (K₂CO₃ or TEA, 1.5-2.0 eq).[13]

  • Heating: Attach a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A suitable eluent system is a mixture of petroleum ether and ethyl acetate. The disappearance of the 1-fluoro-4-nitrobenzene spot indicates the completion of the reaction.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If using a solid base like K₂CO₃, it can be filtered off. Add deionized water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure 4-(4-nitrophenyl)morpholine as a yellow solid.[14]

Experimental Workflow Diagram

Workflow A Reaction Setup: 1-Fluoro-4-nitrobenzene in Solvent B Add Morpholine and Base A->B C Heat to 80-100 °C B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Aqueous Workup E->F G Extraction with Ethyl Acetate F->G H Wash and Dry Organic Layer G->H I Solvent Removal (Rotary Evaporation) H->I J Purification by Column Chromatography I->J K Characterization of Pure Product J->K

Caption: A streamlined workflow for the synthesis and purification of 4-(4-nitrophenyl)morpholine.

Characterization of the Final Product

The identity and purity of the synthesized 4-(4-nitrophenyl)morpholine should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the nitrophenyl group and the methylene protons of the morpholine ring.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.[2]

  • Melting Point: The melting point of the purified solid should be sharp and consistent with literature values.

The crystal structure of 4-(4-nitrophenyl)morpholine has been determined, and the morpholine ring typically adopts a chair conformation.[3][15]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of base.

  • Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. Inefficient extraction or purification can also lead to lower yields.

  • Side Reactions: While generally a clean reaction, prolonged heating at very high temperatures could lead to decomposition.

Conclusion

The nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene and morpholine is an efficient and reliable method for the synthesis of 4-(4-nitrophenyl)morpholine. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can consistently obtain this valuable compound in high yield and purity.

References

  • Benchchem. Synthesis of 4-(4-Nitrophenyl)
  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition St
  • University of Bristol Research Portal.
  • PubMed.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Frontiers.
  • OrgoSolver.
  • RSC Publishing. Base catalysis of nucleophilic aromatic substitution.
  • Benchchem.
  • Fisher Scientific.
  • Chemistry Steps.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Benchchem. Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • ResearchG
  • ChemicalBook. 4-(4-NITROPHENYL)MORPHOLINE.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-(4-Nitrophenyl)morpholine.
  • NIH. 4-(4-Nitrophenyl)morpholine.
  • PubMed Central.
  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • University of Scranton. Advanced Organic Module | English | Green Chemistry.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • DASH (Harvard).

Sources

Application Notes and Protocols for the Utilization of 4-(2-Bromo-4-nitrophenyl)morpholine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-(2-Bromo-4-nitrophenyl)morpholine

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features—an activated aryl bromide, a strongly electron-withdrawing nitro group, and a morpholine moiety—make it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The products of these reactions are precursors to a wide range of complex molecules, including kinase inhibitors, antimicrobial agents, and other potential therapeutic compounds[1].

This guide provides an in-depth exploration of the application of this compound in several key cross-coupling reactions. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale for experimental design, ensuring that researchers can not only replicate but also adapt and troubleshoot these protocols effectively.

Key Molecular Features and Their Implications for Reactivity

The reactivity of this compound in cross-coupling reactions is governed by a combination of electronic and steric effects:

  • Aryl Bromide: The carbon-bromine bond is the primary site of reaction, undergoing oxidative addition to a low-valent palladium catalyst. The reactivity of aryl halides in this step typically follows the order I > Br > Cl[2]. Aryl bromides offer a good balance of reactivity and stability.

  • Para-Nitro Group: This potent electron-withdrawing group significantly influences the electronic properties of the aromatic ring. It activates the C-Br bond towards oxidative addition, a key step in many palladium-catalyzed cycles[3][4]. However, nitroarenes can sometimes engage in side reactions or influence catalyst stability[3].

  • Ortho-Morpholine Group: The morpholine substituent ortho to the bromine atom introduces considerable steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step. The choice of an appropriate bulky ligand for the palladium catalyst is therefore critical to overcome this steric challenge[3].

The interplay of these features necessitates careful optimization of reaction conditions to achieve high yields and selectivity. The protocols provided herein are designed as robust starting points, grounded in established principles for coupling electronically and sterically demanding substrates.

Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ox_Add Oxidative Addition Complex Pd(0)L_n->Ox_Add Ar-X Transmetal Transmetalation Complex Ox_Add->Transmetal R-M Red_Elim Reductive Elimination Product Complex Transmetal->Red_Elim Isomerization (if needed) Red_Elim->Pd(0)L_n Ar-R Product Coupled Product Ar-X This compound R-M Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) caption Generalized Pd-catalyzed cross-coupling cycle. G start Start with Standard Protocol check_conversion Monitor Reaction (TLC, LC-MS) start->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion <50% conversion side_products Significant Side Products check_conversion->side_products <90% conversion complete High Conversion >90% check_conversion->complete >90% conversion optimize_catalyst Screen Ligands (e.g., XPhos, RuPhos, cataCXium A) Increase Catalyst Loading (2-5 mol%) low_conversion->optimize_catalyst Troubleshoot optimize_base Screen Bases (e.g., Cs₂CO₃, K₂CO₃, DBU) side_products->optimize_base Troubleshoot end Optimized Protocol complete->end optimize_temp Increase Temperature (in 10-20°C increments) optimize_catalyst->optimize_temp optimize_temp->check_conversion optimize_solvent Change Solvent (e.g., Toluene, DMF, NMP) optimize_base->optimize_solvent optimize_solvent->check_conversion caption Optimization workflow for cross-coupling reactions.

Sources

The Strategic Application of 4-(2-Bromo-4-nitrophenyl)morpholine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among these, the morpholine moiety has proven to be a privileged scaffold, enhancing aqueous solubility and providing crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] This technical guide delineates the versatile application of a key building block, 4-(2-Bromo-4-nitrophenyl)morpholine , in the synthesis of sophisticated kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[3]

The unique trifunctional nature of this compound—featuring a morpholine group, a nitro group amenable to reduction, and a bromine atom positioned for cross-coupling reactions—renders it an exceptionally valuable precursor for the construction of complex heterocyclic systems that form the core of many targeted therapies.[4][5] This guide will provide a comprehensive overview of its synthetic utility, complete with detailed protocols and mechanistic insights.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target for Intervention

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it one of the most attractive targets for the development of novel anticancer agents.[7] Kinase inhibitors that target key nodes in this pathway, such as PI3K and mTOR, have demonstrated significant therapeutic promise. The morpholine group is a recurring feature in many potent PI3K and mTOR inhibitors, including the well-characterized pan-PI3K inhibitor ZSTK474 and the dual PI3K/mTOR inhibitor Pictilisib (GDC-0941).[8][9] The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[10]

graph PI3K_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth & Proliferation", shape=ellipse]; Survival [label="Cell Survival", shape=ellipse]; Metabolism [label="Metabolism", shape=ellipse]; Inhibitor [label="Kinase Inhibitor\n(e.g., Pictilisib)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt; PIP3 -> mTORC2; mTORC2 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; mTORC1 -> Metabolism; Akt -> Survival; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The synthetic utility of this compound lies in its capacity for sequential, regioselective transformations. A general and powerful strategy involves:

  • Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a versatile handle for introducing a wide array of aryl or heteroaryl moieties via reactions such as the Suzuki-Miyaura coupling.[11] This step is crucial for building the core structure of the inhibitor and exploring structure-activity relationships (SAR).

  • Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine, a key functional group for subsequent cyclization reactions.

  • Heterocycle Formation: The resulting ortho-aminoaryl intermediate is primed for cyclization to form various heterocyclic systems, such as quinazolines, thienopyrimidines, or other scaffolds prevalent in kinase inhibitors.

graph Synthetic_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="this compound"]; Step1 [label="Suzuki-Miyaura Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Coupled Intermediate"]; Step2 [label="Nitro Group Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Aniline Derivative"]; Step3 [label="Cyclization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Kinase Inhibitor Scaffold"];

Start -> Step1 -> Intermediate1; Intermediate1 -> Step2 -> Intermediate2; Intermediate2 -> Step3 -> FinalProduct; }

Caption: General Synthetic Workflow.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a kinase inhibitor scaffold using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The choice of the boronic acid is critical for targeting a specific kinase. For instance, an indazole boronic acid could be used to construct a scaffold similar to that of Pictilisib (GDC-0941).[8]

Materials:

ReagentCAS NumberMolecular WeightAmount (1.0 mmol scale)Equivalents
This compound477846-96-1287.11 g/mol 287 mg1.0
Arylboronic AcidVariableVariable1.2 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64 g/mol 24.5 mg0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 276 mg2.0
1,4-Dioxane123-91-1-8 mL-
Water7732-18-5-2 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, tolerant of a wide range of functional groups.[12]

  • Base: Potassium carbonate is a moderately strong base, effective for the transmetalation step of the Suzuki catalytic cycle.[13]

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base.[11]

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine using iron powder in the presence of an acid.

Materials:

ReagentCAS NumberMolecular WeightAmount (1.0 mmol scale)
Coupled Nitro Intermediate--1.0 mmol
Iron Powder7439-89-655.85 g/mol 5.0 mmol
Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol 5.0 mmol
Ethanol64-17-5-10 mL
Water7732-18-5-2 mL

Procedure:

  • To a round-bottom flask, add the coupled nitro intermediate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

  • Add ethanol (10 mL) and water (2 mL).

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder in the presence of a mild acid source like ammonium chloride is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.

Protocol 3: Cyclization to a Quinazoline Scaffold

This protocol describes a potential cyclization reaction of the resulting aniline derivative with an appropriate one-carbon source to form a quinazoline ring, a common core in many kinase inhibitors.

Materials:

ReagentCAS NumberMolecular WeightAmount (1.0 mmol scale)
Aniline Derivative--1.0 mmol
Triethyl Orthoformate122-51-0148.20 g/mol 5.0 mL
Formic Acid64-18-646.03 g/mol 1-2 drops (catalytic)

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in triethyl orthoformate (excess).

  • Add a catalytic amount of formic acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the formation of the quinazoline product by TLC or LC-MS.

  • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

  • Purify the resulting quinazoline scaffold by column chromatography or recrystallization.

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the novel kinase inhibitors must be evaluated for their biological activity. A standard workflow for this evaluation is as follows:

graph Biological_Evaluation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Compound [label="Synthesized Inhibitor"]; KinaseAssay [label="In Vitro Kinase Assay (IC50)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-Based Proliferation Assay (GI50)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot Analysis\n(Target Engagement)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compound", shape=star, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound -> KinaseAssay; KinaseAssay -> CellAssay; CellAssay -> WesternBlot; WesternBlot -> Lead; }

Caption: Biological Evaluation Workflow.
In Vitro Kinase Assay

The inhibitory potency of the synthesized compounds against the target kinase (e.g., PI3Kα) is determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Cell-Based Proliferation Assay

The antiproliferative activity of the compounds is assessed in cancer cell lines known to have a dysregulated PI3K/Akt/mTOR pathway. The concentration that causes 50% growth inhibition (GI50) is determined.

Western Blot Analysis

To confirm that the observed antiproliferative effects are due to the inhibition of the intended target, Western blot analysis is performed. This technique measures the phosphorylation status of downstream substrates of the target kinase (e.g., phosphorylation of Akt). A reduction in the phosphorylation of these substrates in the presence of the inhibitor indicates target engagement.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic design allows for the efficient construction of complex heterocyclic scaffolds through a modular synthetic approach involving palladium-catalyzed cross-coupling, nitro group reduction, and subsequent cyclization. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to leverage this key intermediate for the development of novel and potent therapeutics targeting critical signaling pathways in cancer and other diseases.

References

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Pictilisib. In PubChem Compound Summary. Retrieved from [Link]

  • Zhang, Q., et al. (2016). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Atlantis Press. [Link]

  • Cano, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4521. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Yu, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 61(15), 6687-6701.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Bonandi, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3991-4022.
  • Liu, R., et al. (2011). Current development of the second generation of mTOR inhibitors as anticancer agents. Acta Pharmacologica Sinica, 32(5), 541-550.
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1235.
  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1235.
  • Avdeef, A., et al. (2012). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2012(3), M771.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Wang, L. J., et al. (2012). Morpholine–4-nitrophenol (1/2). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3411.
  • Asiri, A. M., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374.
  • Al-Rashida, M., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(7), 1234.
  • Natsume, M., et al. (1975). [Heterocycles. 3. Cyclization of 2-amino-alpha-phenyl-benzylideneaminoacetal derivatives (author's transl)]. Chemical & Pharmaceutical Bulletin, 23(8), 1823-1829.

Sources

Application Notes: 4-(2-Bromo-4-nitrophenyl)morpholine as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic selection of its starting materials. 4-(2-Bromo-4-nitrophenyl)morpholine is a quintessential example of a molecular scaffold engineered for versatility and synthetic utility.[1][2][3] Its structure is endowed with three key features that medicinal chemists can exploit to construct complex, biologically active molecules:

  • The Morpholine Moiety: Widely regarded as a "privileged structure" in drug discovery, the morpholine ring confers a multitude of desirable properties.[4][5][6] It often improves aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of a drug candidate.[4][7][8] Its ability to act as a hydrogen bond acceptor allows it to form crucial interactions with biological targets, frequently enhancing binding affinity and potency.[5][6]

  • The Ortho-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of structure-activity relationship (SAR) studies.

  • The Para-Nitro Group: As a potent electron-withdrawing group, the nitro moiety activates the aromatic ring for nucleophilic aromatic substitution and, more importantly, can be reliably reduced to a primary amine. This resultant aniline is a critical precursor for the construction of numerous heterocyclic systems found in a wide array of approved drugs, particularly kinase inhibitors.[9][10]

This combination of a pharmacologically beneficial group (morpholine) and two orthogonally reactive functional handles (bromo and nitro) makes this compound an exceptionally valuable starting material for generating libraries of novel compounds in drug discovery programs.

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[11] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[11][12] Many small-molecule kinase inhibitors are designed to target the ATP-binding site of the enzyme.[10][13] The scaffold of this compound is particularly well-suited for the synthesis of kinase inhibitors, especially those targeting the Phosphoinositide 3-kinase (PI3K) family, where the morpholine moiety is a well-established pharmacophore.[14][15][16][17]

A common synthetic strategy involves a multi-step sequence that leverages the unique reactivity of the building block.

G A This compound B Suzuki or Buchwald-Hartwig Cross-Coupling at C-Br A->B C Bi-aryl or Aryl-amino Nitro-morpholine Intermediate B->C D Reduction of Nitro Group (e.g., Fe/NH4Cl or SnCl2) C->D E Key Aniline Intermediate D->E F Cyclization / Elaboration E->F G Final Bioactive Scaffold (e.g., Quinazoline, Pyrimidine) F->G

Caption: General workflow for elaborating the starting material.

This workflow demonstrates a logical and efficient pathway from a versatile building block to a complex, high-value molecular architecture, enabling the rapid exploration of chemical space around a desired biological target.

Experimental Protocols and Methodologies

The following protocols are provided as robust starting points for the derivatization of this compound. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the aryl bromide with a generic boronic acid, a foundational C-C bond-forming reaction in medicinal chemistry.[18][19]

Objective: To synthesize 4-(2-aryl-4-nitrophenyl)morpholine derivatives.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 cluster_2 Pd0 Pd(0)L2 OA Oxidative Addition PdII_complex Ar-Pd(II)L2-Br OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R Ar-Pd(II)L2-R Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product ArBr Ar-Br ArBr->OA Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (see table below)

  • Base (see table below)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[20][21]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A typical concentration is 0.1 M with respect to the starting aryl bromide.

  • Heating: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is a key indicator.[20][22]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[21]

Table 1: Recommended Parameters for Suzuki Coupling

ParameterRecommended ConditionsRationale & Causality
Catalyst Pd(dppf)Cl₂ (1-5 mol%)Dppf is a bulky, electron-rich ligand that promotes the oxidative addition step with the electron-deficient aryl bromide and stabilizes the Pd(0) species.[20]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[22]
Solvent 1,4-Dioxane / H₂O (4:1) or DMFA polar aprotic solvent system is generally effective. The addition of water can help dissolve the inorganic base and accelerate transmetalation.[20]
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive substrates.
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed formation of a C-N bond, coupling the aryl bromide with an amine. This is a powerful method for synthesizing arylamine derivatives.[23][24]

Objective: To synthesize 4-(2-(alkyl/arylamino)-4-nitrophenyl)morpholine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium precatalyst & Ligand (see table below)

  • Base (see table below)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, combine the palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Heating: Seal the vessel and heat the mixture to the recommended temperature with stirring.

  • Monitoring: Track the reaction's progress via LC-MS until the starting bromide is consumed.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.

Table 2: Recommended Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale & Causality
Catalyst System Pd₂(dba)₃ (1-2 mol%) with a biarylphosphine ligand like XPhos or SPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and the reductive elimination steps, which is the C-N bond-forming step.[23][25]
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv)A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[23]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-coordinating solvents are critical to prevent catalyst deactivation and side reactions.
Temperature 90-110 °CThe reaction often requires elevated temperatures to drive the catalytic cycle, especially the rate-limiting reductive elimination step.[23]
Protocol 3: Nitro Group Reduction

This protocol describes a common and effective method for the reduction of the aromatic nitro group to an aniline, a critical transformation for subsequent synthetic steps.

Objective: To convert the nitro-aryl intermediate into its corresponding aniline derivative.

Materials:

  • Nitro-aryl compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Aqueous base (e.g., saturated NaHCO₃ or 1M NaOH)

Procedure:

  • Dissolution: Dissolve the nitro-aryl compound in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Reagent Addition: Add the tin(II) chloride dihydrate to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice and basify by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Dilute with ethyl acetate and stir vigorously for 30 minutes. Filter the mixture through celite to remove the inorganic salts. Separate the organic layer from the filtrate.

  • Work-up: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude aniline product, which can be used directly or purified further if necessary.

Conclusion

This compound is a high-utility building block that provides an efficient entry point into synthetically diverse and biologically relevant chemical space. The protocols outlined in this document demonstrate its application in robust and widely used synthetic transformations. By leveraging the orthogonal reactivity of its functional groups, researchers in drug development can rapidly assemble libraries of complex molecules, particularly kinase inhibitors, thereby accelerating the discovery of novel therapeutic agents.

References

  • Baskin, K. E., & Zhelyaskov, V. R. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from ResearchGate. [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of... [Link]

  • Kourounakis, A. P., & Koutsoukou-Argyraki, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect. Available from ResearchGate. [Link]

  • Hambardzumyan, V., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. [Link]

  • Pokharel, Y. R., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wang, D., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]

  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. ResearchGate. [Link]

  • ChemScence. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. ChemScence. [Link]

  • Yang, L., et al. (2011). 4-(4-Nitrophenyl)morpholine. PMC - NIH. [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. PubChem. [Link]

  • Musiol, R., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. ResearchGate. [Link]

  • Goncalves, V., et al. (2011). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]

  • Reissig, H. U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. [Link]

Sources

Application Notes and Protocols: Chemoselective Reduction of the Nitro Group in 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and enabling transformation in modern organic synthesis.[1][2] This reaction serves as a gateway to a vast array of valuable molecules, including pharmaceuticals, agrochemicals, and dyes, where the amino group functions as a crucial building block.[1][3] The specific substrate, 4-(2-Bromo-4-nitrophenyl)morpholine, presents a common challenge in synthetic chemistry: the chemoselective reduction of a nitro group in the presence of a halogen substituent. A successful methodology must efficiently convert the nitro group to an amine while preserving the carbon-bromine bond, which is often susceptible to cleavage under harsh reductive conditions. This guide provides a comprehensive overview of suitable methods, a detailed experimental protocol, and expert insights to ensure a reliable and high-yielding transformation.

Methodology Comparison: Selecting the Optimal Reduction Strategy

Several methods are available for the reduction of nitroarenes, each with distinct advantages and disadvantages. The choice of reagent is paramount to achieving the desired chemoselectivity.[1]

1. Catalytic Hydrogenation: This is a widely used and efficient method for nitro group reduction.[1]

  • Palladium on Carbon (Pd/C): While highly effective for nitro reduction, Pd/C is often associated with dehalogenation, particularly with aryl bromides and iodides.[4][5]

  • Raney Nickel: This catalyst is a good alternative to Pd/C when dehalogenation is a concern.[4][5] It often provides excellent selectivity for the nitro group.

  • Platinum-based Catalysts: Sulfided platinum on carbon (Pt/C) has demonstrated high selectivity for nitro group reduction in the presence of halogens.[5]

2. Metal-Mediated Reductions: These classical methods are highly reliable and often exhibit excellent chemoselectivity.

  • Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective reduction of nitro groups in the presence of other reducible functionalities.[4][6] The reaction is typically carried out in an acidic medium.[7]

  • Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) is a robust and cost-effective method for nitro reduction.[1][4][8] It is known for its high tolerance of sensitive functional groups, including halogens.[8][9]

3. Transfer Hydrogenation: This method utilizes a hydrogen donor in conjunction with a catalyst, avoiding the need for high-pressure hydrogen gas.

  • Ammonium Formate or Hydrazine Hydrate with Pd/C: This system can be highly efficient for nitro reductions.[10] However, the potential for dehalogenation with Pd/C should be considered.

For the specific transformation of this compound, a metal-mediated reduction using iron powder in an acidic medium is a highly recommended starting point due to its proven chemoselectivity and operational simplicity.[8][9]

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent/CatalystTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Raney NickelH₂ (balloon or pressure), solvent (e.g., EtOH, MeOH)High efficiency, clean reactionRequires specialized equipment for handling H₂ gas, catalyst can be pyrophoric[11][12]
Metal-Mediated ReductionFe, NH₄ClReflux in EtOH/H₂OExcellent chemoselectivity, inexpensive reagents, simple setupWorkup can be tedious due to iron sludge formation[13]
Metal-Mediated ReductionSnCl₂·2H₂O, HClReflux in EtOHGood chemoselectivityGenerates tin waste, workup can be cumbersome[6][14]
Transfer HydrogenationHCOOH, Co-Zn/N-CTHF, 100°CAvoids H₂ gas, can be highly selectiveMay require elevated temperatures and specialized catalysts[15]

Experimental Protocol: Reduction using Iron and Ammonium Chloride

This protocol details a reliable and scalable method for the chemoselective reduction of this compound.

Materials and Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 5:1 to 10:1 EtOH:H₂O).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (approx. 4 eq) followed by iron powder (approx. 3-5 eq).[1]

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90°C). The reaction is often vigorous initially.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts.[1] Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-amino-2-bromophenyl)morpholine. The product can be further purified by column chromatography or recrystallization if necessary.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Substrate, EtOH, H₂O in Flask B 2. Add NH₄Cl and Fe Powder A->B C 3. Heat to Reflux & Monitor (TLC/LCMS) B->C D 4. Cool to RT & Filter through Celite C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. EtOAc/H₂O Partition & Neutralize with NaHCO₃ E->F G 7. Separate Layers & Extract Aqueous Phase F->G H 8. Combine Organics, Wash with Brine, Dry (Na₂SO₄) G->H I 9. Concentrate Organic Layer H->I J 10. Purify (Chromatography/Recrystallization) I->J K K J->K Final Product: 4-(4-amino-2-bromophenyl)morpholine

Caption: A step-by-step workflow for the reduction of this compound.

Expertise & Experience: Causality Behind Experimental Choices

The choice of iron in an ammonium chloride solution is a deliberate one, rooted in achieving a balance between reactivity and selectivity. Iron is a mild reducing agent, which is crucial for preventing the reductive cleavage of the carbon-bromine bond.[8] The ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process without being harsh enough to promote dehalogenation. The use of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic salts, creating a homogeneous reaction environment.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by the in-process monitoring via TLC or LCMS. This allows for the real-time assessment of the reaction's progress and completion, preventing over- or under-reaction. The workup procedure is designed to effectively remove the iron byproducts, which can sometimes form a gelatinous precipitate.[13] The filtration through Celite® is a critical step to achieve a clean separation. The final purification, if necessary, provides an additional layer of quality control, ensuring the high purity of the final product.

Mechanism and Potential Side Reactions

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1][16]

mechanism Start This compound (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + 2e⁻, + 2H⁺ SideProduct Dehalogenated Product (Ar-H) Start->SideProduct Side Reaction (e.g., with Pd/C) Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product 4-(4-Amino-2-bromophenyl)morpholine (Ar-NH₂) Intermediate2->Product + 2e⁻, + 2H⁺

Caption: The general pathway for nitro group reduction and a potential side reaction.

The primary potential side reaction is dehalogenation, which is minimized by avoiding harsh reducing agents like palladium on carbon.[5]

Safety Considerations

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Flammability: The solvents used (ethanol, ethyl acetate) are flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Catalyst Handling: If using catalytic hydrogenation, be aware that catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric, especially after use.[11][12] They should be handled with care and kept wet.[11][17]

  • Hydrogen Gas: When using hydrogen gas, ensure the system is properly sealed and leak-tested.[18] Operate in a well-ventilated area and remove all potential ignition sources.[19]

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Royal Society of Chemistry. (2015). Advancement in methodologies for reduction of nitroarenes. [Link]

  • Linquip. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Industrial Safety Solution. (2023). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • University of Wisconsin-Madison. Hydrogenation SOP. [Link]

  • Royal Society of Chemistry. Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[18]arene-based metal–organic dimer containing amino groups. [Link]

  • ReactionFlash. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • ACS Green Chemistry Institute. Sn2+ reduction. [Link]

  • ACS Publications. (2020). Hazards associated with laboratory scale hydrogenations. [Link]

  • Longdom Publishing. (2016). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ACS Publications. (2022). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]

  • ACS Publications. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. [Link]

  • ScienceMadness.org. (2011). Nitroaromatic Reduction w/Sn. [Link]

  • ResearchGate. (2018). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Link]

  • ResearchGate. General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2. [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]

  • ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]

  • Thieme Connect. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. [Link]

  • askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • ResearchGate. (2003). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. [Link]

  • Reddit. (2023). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. [Link]

  • Semantic Scholar. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. [a].... [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • ResearchGate. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. [Link]

  • Heterocycles. (1994). AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(2-Bromo-4-nitrophenyl)morpholine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Privileged Potential

In the landscape of medicinal chemistry, the identification and optimization of molecular scaffolds that offer a blend of favorable physicochemical properties and versatile reactivity are paramount. 4-(2-Bromo-4-nitrophenyl)morpholine is one such scaffold, poised at the intersection of strategic design elements for modern drug discovery.[1] This molecule incorporates three key features that make it an exceptionally valuable starting point for the synthesis of compound libraries:

  • The Morpholine Moiety: Recognized as a "privileged structure," the morpholine ring is prevalent in a multitude of approved drugs.[2][3] Its inclusion often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles, while also serving as a hydrogen bond acceptor.[2] The morpholine nucleus is a common feature in drugs targeting the central nervous system (CNS) due to its contribution to a balanced lipophilic-hydrophilic profile, which can be crucial for blood-brain barrier penetration.[2]

  • The Activated Aryl Halide: The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of diverse substituents, which is a cornerstone of structure-activity relationship (SAR) studies.

  • The Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose.[4][5] Firstly, it significantly activates the aryl bromide towards oxidative addition in cross-coupling reactions.[6] Secondly, the nitro group itself is a pharmacologically relevant functional group found in numerous therapeutic agents, including antibacterial and anticancer drugs.[5][7][8] It can participate in crucial interactions with biological targets and can be metabolically reduced to reactive intermediates that confer therapeutic effects.[4][9] However, the potential for toxicity associated with nitroaromatics necessitates careful analog design and evaluation.[4][8]

This guide provides a detailed exploration of three primary derivatization pathways for this compound, offering field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), enabling research teams to efficiently generate novel chemical entities for drug discovery programs.

Visualization of Derivatization Strategies

The following diagram illustrates the primary pathways for modifying the core scaffold, providing a roadmap for library synthesis.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Boronic Acid/Ester, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Amine, Base D Nucleophilic Aromatic Substitution (C-Nu Bond Formation) A->D Nucleophile (e.g., RO⁻), Polar Aprotic Solvent E Aryl/Heteroaryl Substituted (Biaryl Core) B->E F Amine/Amide Substituted (Arylamine Core) C->F G Alkoxy/Thiol Substituted (Functionalized Core) D->G

Caption: Key derivatization pathways from the core scaffold.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[10] The electron-withdrawing nitro group on our scaffold makes the aryl bromide an excellent substrate for this transformation.[6] This protocol details the coupling of this compound with a generic arylboronic acid.

Causality and Experimental Choices
  • Catalyst System: A palladium(II) acetate (Pd(OAc)₂) precatalyst with a phosphine ligand like SPhos is chosen. This system is robust and highly active for coupling electron-deficient aryl bromides.[6] The ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting the transmetalation step without causing degradation of sensitive functional groups.[6]

  • Solvent System: A mixture of 1,4-dioxane and water provides a biphasic medium that dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.[6]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C. Stir the mixture vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.[6]

Data Presentation: Representative Suzuki Couplings
Arylboronic AcidCatalyst (mol%)Base (equiv.)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)901288-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)901090-97
3-Pyridylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1001675-85

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for forging C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[11][12] This protocol allows for the introduction of primary or secondary amines at the bromine position of the scaffold.

Causality and Experimental Choices
  • Catalyst System: A combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand like RuPhos is exceptionally effective for coupling a wide range of amines, including less nucleophilic ones.[13]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination.[12]

  • Solvent: Anhydrous toluene or 1,4-dioxane are common solvents as they are high-boiling and compatible with the anhydrous conditions required.[13]

Detailed Step-by-Step Methodology
  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up the reaction in a glovebox. Add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube with a stir bar.[13]

  • Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv) to the tube.

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the Schlenk tube tightly and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[13]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired arylamine derivative.[13]

Experimental Workflow: Buchwald-Hartwig Amination

G A 1. Combine Reactants (Substrate, Pd₂(dba)₃, RuPhos, NaOt-Bu) in Glovebox B 2. Add Anhydrous Solvent & Amine A->B C 3. Seal & Heat (100 °C, 12-24h) B->C D 4. Cool & Dilute (Ethyl Acetate) C->D E 5. Filter through Celite® D->E F 6. Aqueous Work-up (Wash with H₂O, Brine) E->F G 7. Dry, Concentrate & Purify (Chromatography) F->G H Final Product G->H

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

While the bromine atom on the scaffold is primarily targeted by cross-coupling, the principle of Nucleophilic Aromatic Substitution (SNAr) is crucial to understand for this class of compounds. The reaction is driven by the presence of a strong electron-withdrawing group (like the nitro group) positioned ortho or para to a suitable leaving group.[14][15][16] Aryl bromides are less reactive than aryl fluorides or chlorides in SNAr. However, under forcing conditions or with a highly activated system, displacement is possible.

For illustrative purposes, this protocol describes the reaction of a strong nucleophile with the scaffold. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][17][18]

Causality and Experimental Choices
  • Nucleophile: Sodium methoxide is a strong nucleophile that can displace the bromide, particularly given the ortho activation by the nitro group.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal. It readily dissolves the reactants and effectively solvates the cation (Na⁺) while leaving the nucleophile (MeO⁻) highly reactive. Its high boiling point allows for elevated reaction temperatures.

  • Temperature: Heating is typically required to overcome the activation energy for breaking the C-Br bond and forming the Meisenheimer complex.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DMSO (10 mL).

  • Nucleophile Addition: Add sodium methoxide (1.5 mmol, 1.5 equiv) to the solution.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 6-12 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC. A distinct color change in the reaction mixture is often observed.

  • Work-up: Cool the mixture to room temperature and carefully pour it into ice-water (50 mL). This will precipitate the organic product.

  • Isolation: Collect the precipitate by vacuum filtration, washing thoroughly with cold water to remove residual DMSO and inorganic salts.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure 4-(2-methoxy-4-nitrophenyl)morpholine.

Conclusion and Future Perspectives

The derivatization of this compound provides a rapid and efficient entry point into novel chemical space rich with potential for drug discovery. The protocols outlined herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions offer robust and reproducible methods for generating diverse libraries of compounds. Subsequent modification of the nitro group, for example, through reduction to an aniline, further expands the synthetic possibilities, opening up avenues for amide bond formation and other functionalizations. By strategically combining these powerful synthetic transformations, researchers can effectively navigate the complex process of lead generation and optimization.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Chemistry LibreTexts. (2025). 3.
  • Abreu, P. A., et al. (n.d.).
  • Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs.
  • SlideShare. (2023).
  • ResearchGate. (2025). (PDF)
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2022). 16.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline.
  • Wikipedia. (n.d.).
  • DSpace@MIT. (2020).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemBeast. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 477846-96-1.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • National Institutes of Health. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • National Institutes of Health. (n.d.). 2-Bromo-4-nitroaniline.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ChemicalBook. (2022). This compound | 477846-96-1.
  • BenchChem. (n.d.). nitroaniline and 2-Chloro-N,N-diethyl-4.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine.

Sources

High-Performance Liquid Chromatography (HPLC) Purification Protocol for 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the purification of 4-(2-Bromo-4-nitrophenyl)morpholine using preparative High-Performance Liquid Chromatography (HPLC). As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications in research and drug development. This guide details a reversed-phase HPLC method, explaining the rationale behind column selection, mobile phase optimization, and overall workflow design. It is intended for researchers, chemists, and process development scientists requiring a reliable method to obtain this compound with high purity.

Introduction and Scientific Background

This compound is a substituted aromatic compound incorporating a brominated nitrophenyl moiety and a morpholine ring. Its structure suggests utility as a versatile building block in medicinal chemistry and materials science. The presence of the nitro group, bromine atom, and the morpholine amine offers multiple sites for further chemical modification.

Successful synthesis of this intermediate is often followed by the critical step of purification. The crude reaction mixture may contain unreacted starting materials, isomers, and other side products. HPLC is a powerful technique for isolating the target compound with the high degree of purity required for subsequent synthetic steps and biological screening. This protocol is designed as a self-validating system, incorporating method development, optimization, and post-purification analysis to ensure the final product meets stringent quality criteria.

Physicochemical Properties of the Analyte

Understanding the properties of this compound is fundamental to developing an effective purification strategy. The molecule's structure imparts a combination of hydrophobic (bromophenyl ring) and hydrophilic (morpholine, nitro group) characteristics, making it amenable to reversed-phase chromatography.

PropertyValueSource
Chemical Structure Chemical Structure of this compound(Self-generated)
Molecular Formula C₁₀H₁₁BrN₂O₃[1][2]
Molecular Weight 287.11 g/mol [1][2]
Predicted Polarity Moderately polar. The morpholine and nitro groups increase polarity, while the bromophenyl ring adds non-polar character. A related compound without the bromine atom has a calculated XLogP3 of 1.5.[3]
UV Absorbance Strong UV chromophore due to the nitrophenyl group. Expected to absorb strongly at ~254 nm and possess a characteristic absorption band at longer wavelengths (~320-350 nm).[4][5][6]
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, with limited solubility in water.[7]

Principle of Separation: Reversed-Phase HPLC

The chosen purification strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This is the most widely used mode of HPLC and is exceptionally well-suited for separating molecules of intermediate polarity like our target compound.[8]

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[9]

  • Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer.

  • More polar (more hydrophilic) compounds have a higher affinity for the mobile phase and elute from the column earlier.

By gradually increasing the concentration of an organic solvent (the "strong" solvent, e.g., acetonitrile) in the aqueous mobile phase—a technique known as gradient elution —we can effectively elute compounds across a range of polarities, ensuring that even strongly retained impurities are washed from the column while providing sharp, well-resolved peaks.[10]

Rationale for Stationary Phase Selection

While a standard C18 (Octadecylsilane) column is a robust and common choice for reversed-phase separations, the aromatic nature of this compound makes a Phenyl-Hexyl stationary phase an excellent alternative for potentially superior selectivity.[11][12]

  • C18 Columns: Provide strong hydrophobic retention based primarily on alkyl chain interactions. This is a reliable starting point for most applications.

  • Phenyl-Hexyl Columns: Offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, they provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[12][13] This can significantly enhance the resolution of aromatic compounds from closely related impurities, especially isomers.

For this protocol, we will proceed with a C18 column as the primary recommendation due to its versatility, with the Phenyl-Hexyl phase noted as a secondary option for method optimization if co-eluting aromatic impurities are present.

Experimental Protocol

This section details the complete, step-by-step methodology for the purification of this compound.

Instrumentation and Consumables
ComponentSpecification
HPLC System Preparative HPLC system with a binary gradient pump, autosampler or manual injector, column thermostat, and a fraction collector.
Detector Diode Array Detector (DAD) or Multi-Wavelength UV-Vis Detector.
Column C18 bonded silica, 5 µm particle size, 250 x 21.2 mm I.D. (or similar preparative dimension).
Mobile Phase A HPLC-grade Water with 0.1% (v/v) Formic Acid.
Mobile Phase B HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Formic Acid.
Sample Solvent Acetonitrile or a 50:50 mixture of Acetonitrile:Water.
Filters 0.45 µm syringe filters for sample preparation.

Causality Behind Choices:

  • Formic Acid (0.1%): Added to the mobile phase to control pH and improve peak shape.[14] The morpholine moiety is basic; a slightly acidic mobile phase ensures consistent protonation, leading to sharper, more symmetrical peaks by minimizing tailing caused by interactions with residual silanols on the stationary phase.

  • Acetonitrile (ACN): Chosen as the organic modifier due to its low viscosity (lower backpressure) and excellent UV transparency compared to methanol.[15]

Sample Preparation
  • Dissolution: Accurately weigh the crude this compound solid. Dissolve it in a minimal amount of the sample solvent to create a concentrated stock solution (e.g., 20-50 mg/mL). Use sonication if necessary to aid dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

  • Dilution (for Analytical Scout): Prepare a dilute solution (e.g., 0.1 mg/mL) from the filtered stock for an initial analytical-scale scouting run.

Purification Workflow

The purification process is a systematic, multi-step procedure designed for efficiency and validation.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis SamplePrep Sample Preparation (Dissolve & Filter) ScoutRun Analytical Scouting Run (Broad Gradient) SamplePrep->ScoutRun Inject dilute sample SystemPrep System Equilibration (Prime & Equilibrate Column) SystemPrep->ScoutRun PrepRun Preparative Run (Load Sample & Collect Fractions) SystemPrep->PrepRun Re-equilibrate Optimize Gradient Optimization (Focus on Target Elution) ScoutRun->Optimize Identify RT of target & impurities Optimize->PrepRun Apply optimized method Analysis Fraction Analysis (Check Purity by Analytical HPLC) PrepRun->Analysis Collect fractions based on UV signal Pooling Pool Pure Fractions Analysis->Pooling Select fractions >98% purity Evaporation Solvent Evaporation (Rotary Evaporation) Pooling->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: Workflow for HPLC Purification of this compound.

HPLC Operating Conditions

Step 1: Analytical Scouting Run This initial run on an analytical scale (e.g., 4.6 mm I.D. column) is to determine the retention time of the target compound and map the impurity profile without consuming large amounts of material.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detection: 254 nm and 340 nm

  • Gradient:

Time (min)% Water (0.1% FA)% ACN (0.1% FA)
0.0955
20.0595
25.0595
25.1955
30.0955

Step 2: Optimized Preparative Gradient Based on the scouting run, adjust the gradient to provide the best resolution around the target compound's elution time. For example, if the target elutes at 12 minutes in the scouting run (corresponding to ~50% ACN), the optimized gradient will be shallower in that region.

  • Flow Rate: 20 mL/min (for 21.2 mm I.D. column)

  • Injection Volume: 1-5 mL (depending on concentration and column loading)

  • Detection: 254 nm (for peak detection) and 340 nm (for specificity)

  • Optimized Gradient Table:

Time (min)% Water (0.1% FA)% ACN (0.1% FA)Curve
0.06040Linear
20.04060Linear
22.0595Linear
27.0595Linear
27.16040Linear
32.06040Linear

Rationale for Optimization: The shallow 20-minute segment from 40% to 60% ACN is designed to slowly elute compounds in the region where the target is expected, maximizing separation from closely eluting impurities. The subsequent rapid ramp to 95% ACN serves to quickly wash off any highly retained, non-polar impurities, cleaning the column for the next run.

Step 3: Fraction Collection and Analysis

  • Collection: Set the fraction collector to trigger collection based on the UV signal at 254 nm. Collect the main peak in multiple separate fractions.

  • Analysis: Inject a small aliquot from each collected fraction into an analytical HPLC (using the scouting method) to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the required purity threshold (e.g., >98%).

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to yield the final, purified solid compound.

Trustworthiness and System Validation

To ensure the reliability and reproducibility of this protocol, the following steps are essential:

  • System Suitability: Before injecting the sample, perform a blank run (injecting sample solvent only) to ensure the baseline is clean and free of ghost peaks.

  • Purity Confirmation: The purity of the final pooled product should be confirmed by a final analytical HPLC run.

  • Identity Confirmation: The identity of the purified compound should be confirmed using orthogonal analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

By following this detailed protocol, researchers can reliably purify this compound to a high degree of purity, enabling its effective use in further scientific endeavors.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • R Discovery. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Retrieved from [Link]

  • BioVanix. (n.d.). How to choose reversed-phase HPLC Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Harrison, J. J., et al. (2011). Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity. Atmospheric Chemistry and Physics, 11(20), 11895-11911. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing. DOI:10.1039/D2EA00144F. Retrieved from [Link]

  • Pharma Beginners. (2023). How to Prepare and Optimise HPLC Mobile Phases. Retrieved from [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • 009 Bio. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

Sources

Application Notes and Protocols: High-Purity Isolation of 4-(2-Bromo-4-nitrophenyl)morpholine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of 4-(2-Bromo-4-nitrophenyl)morpholine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocol details a robust flash column chromatography method, leveraging fundamental principles of adsorptive separation to achieve high purity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aromatic compound whose utility as a synthetic building block is contingent on its purity. The presence of starting materials, regioisomers, or byproducts from its synthesis can lead to undesirable side reactions and compromise the integrity of subsequent products. Column chromatography is a powerful and widely used technique for the purification of organic compounds, separating molecules based on their differential adsorption to a stationary phase.[2][3]

This application note focuses on a normal-phase flash column chromatography method. In this technique, a polar stationary phase, silica gel, is used in conjunction with a less polar mobile phase. Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[4] The choice of a suitable mobile phase is critical for achieving optimal separation.[5]

Physicochemical Properties and Method Development

Structure and Polarity: The molecule possesses a polar nitro group (-NO2) and a moderately polar morpholine ring, along with a lipophilic bromophenyl group. This combination places it in the category of "normal" to "polar" organic compounds. The expected order of elution from a silica gel column would be less polar impurities first, followed by the desired product, and finally, more polar impurities.

Physical State and Solubility: Based on related compounds such as 4-[2-(bromomethyl)-4-nitrophenyl]morpholine (m.p. 85-88°C) and 4-(4-bromophenyl)morpholine (m.p. 114-118°C), this compound is expected to be a solid at room temperature.[6] The solubility of the analogous 4-(2-fluoro-4-nitrophenyl)morpholine in dichloromethane suggests that chlorinated solvents and other common organic solvents like ethyl acetate are good candidates for dissolving the crude product for loading onto the column.[4]

Thin-Layer Chromatography (TLC) for Method Optimization

Before performing column chromatography, it is essential to optimize the mobile phase using Thin-Layer Chromatography (TLC).[2] TLC is a rapid and inexpensive technique that uses a small plate coated with the same stationary phase (silica gel) to preview the separation that will occur on the column.[3]

Objective: The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.3.[2] This Rf value ensures that the compound will elute from the column in a reasonable amount of time and volume, while allowing for good separation from impurities.

Protocol for TLC Analysis:

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the crude mixture.

  • Prepare a developing chamber with a small amount of the chosen mobile phase. A good starting point is a mixture of hexane and ethyl acetate.[7]

  • Place the TLC plate in the chamber and allow the solvent to ascend the plate.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Adjust the polarity of the mobile phase by varying the ratio of hexane to ethyl acetate until the desired Rf value for the product is achieved.

Mobile Phase Composition (Hexane:Ethyl Acetate)Expected Observation
9:1Product spot has a low Rf (close to the baseline).
7:3Product spot has an Rf in the ideal range of 0.2-0.3.
1:1Product spot has a high Rf (close to the solvent front).

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).[2]

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

  • Crude Sample: this compound.

  • Glass chromatography column.

  • Sand (acid-washed).

  • Collection tubes or flasks.

  • TLC plates, chamber, and UV lamp.

  • Rotary evaporator.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Safety Precautions

Compounds with nitro and bromo aromatic functionalities should be handled with care. Based on safety data for related compounds, this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Hexane:EtOAc) Slurry Prepare Silica Slurry Column_Packing Pack Column Slurry->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation Pure_Product Obtain Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Column Preparation:

  • Select Column Size: For 1 gram of crude material, a column with a diameter of 2-3 cm is appropriate.

  • Prepare Silica Slurry: In a beaker, mix approximately 30-50 g of silica gel with the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) to form a slurry.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

  • Equilibrate the Column: Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica without disturbing the bed.

Elution and Fraction Collection:

  • Begin Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Gradient Elution: Start with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). As the elution progresses, gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute compounds with increasing polarity.

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and flow rate (e.g., 10-20 mL per fraction).

Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture, to track the elution of the product and impurities.

  • Combine Pure Fractions: Identify the fractions containing the pure desired product (single spot on TLC with the correct Rf). Combine these fractions in a larger flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point determination).

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. A slower gradient or a different solvent system may be needed.
Column was poorly packed.Ensure the silica gel is packed evenly without cracks or channels.
Sample was overloaded.Use a larger column or reduce the amount of crude material.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked Silica Bed Column ran dry.Always keep the solvent level above the top of the silica bed.

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By carefully optimizing the mobile phase with TLC and following the step-by-step procedure, researchers can obtain this valuable synthetic intermediate in high purity, ensuring the success of subsequent research and development activities.

References

  • Wikipedia. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • MySkinRecipes. This compound. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 5. Thin Layer Chromatography. [Link]

  • Chrom Tech, Inc. Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • Columbia University, Department of Chemistry. Column chromatography. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. [Link]

  • ResearchGate. 4-(4-Nitrophenyl)morpholine. [Link]

  • Bouling Chemical Co., Limited. 4-(2-Fluoro-4-Nitrophenyl)Morpholine. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CN-2026-0117

Abstract

This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 4-(2-Bromo-4-nitrophenyl)morpholine, a key intermediate in pharmaceutical and agrochemical synthesis[1]. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific rationale. This document establishes a framework for ensuring the identity, purity, and quality of this critical synthetic building block through orthogonal analytical techniques, including chromatography, spectroscopy, and mass spectrometry.

Introduction: The Analytical Imperative

This compound (MW: 287.11 g/mol , CAS: 477846-96-1) is a substituted aromatic compound whose utility in medicinal chemistry is significant[1][2]. The presence of a brominated and nitrated phenyl ring attached to a morpholine moiety creates a versatile scaffold for further chemical modification[1]. However, the biological activity and safety profile of any final active pharmaceutical ingredient (API) derived from this intermediate are contingent upon its purity and the absence of undesirable side-products.

Potential impurities may arise from the synthesis, which typically involves a nucleophilic aromatic substitution reaction. These can include positional isomers (e.g., 4-(4-bromo-2-nitrophenyl)morpholine), unreacted starting materials, or byproducts from side reactions. Therefore, a multi-faceted analytical approach is not just recommended but essential for its complete characterization. This guide provides the experimental frameworks to achieve this.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource/Justification
CAS Number 477846-96-1[3][4][5]
Molecular Formula C₁₀H₁₁BrN₂O₃[3][5]
Molecular Weight 287.11 g/mol [3][5]
Appearance Expected to be a yellow to off-white solidBased on related nitroaromatic compounds.
Solubility Soluble in acetonitrile, methanol, DMSO, ethyl acetate; sparingly soluble in water.Typical for moderately polar organic compounds.
Melting Point ~110-115 °CEstimated based on similar structures.

Chromatographic Purity and Assay

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. We present protocols for both High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile impurities and residual solvents.

Purity and Assay by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from non-volatile impurities. The reverse-phase mode is chosen due to the compound's moderate polarity.

Rationale for Method Design:

  • A C18 stationary phase is selected for its broad applicability in separating moderately polar compounds.

  • A gradient elution of acetonitrile and water provides a robust separation of a wide range of potential impurities with varying polarities.

  • UV detection at 254 nm is chosen as the nitroaromatic chromophore is expected to have strong absorbance in this region[6][7][8].

Experimental Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Sample Preparation 1.0 mg/mL in Acetonitrile

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Solvent Dissolve in Acetonitrile (1.0 mg/mL) Sample->Solvent Standard Weigh Reference Std. Standard->Solvent Vortex Vortex & Sonicate Solvent->Vortex Filter Filter (0.45 µm) Vortex->Filter Injector Autosampler Filter->Injector Column C18 Column (30°C) Injector->Column Pump Gradient Pump Pump->Column Detector DAD (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Impurity Profiling by GC-MS

Gas chromatography coupled with mass spectrometry is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.

Rationale for Method Design:

  • A low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for a broad range of analytes.

  • An electron capture detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it ideal for this analysis[9]. Alternatively, a mass spectrometer provides structural information for impurity identification.

  • A temperature gradient is necessary to elute compounds with a range of boiling points.

Experimental Protocol:

ParameterCondition
GC System Agilent 8890 or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Sample Preparation 1.0 mg/mL in Ethyl Acetate

Structural Elucidation by Spectroscopy

Spectroscopic techniques provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features: The morpholine protons typically appear as two distinct multiplets due to the chair conformation of the ring[10][11][12]. The protons closer to the oxygen are expected to be downfield (δ ~3.8-4.0 ppm) compared to those adjacent to the nitrogen (δ ~3.2-3.4 ppm)[11]. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution.

Expected ¹³C NMR Spectral Features: The morpholine carbons will show two signals, with the carbons adjacent to the oxygen appearing more downfield (~67 ppm) than those next to the nitrogen (~50 ppm)[10][13]. The aromatic carbons will have distinct chemical shifts influenced by the bromo and nitro substituents.

Protocol for NMR Analysis:

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Concentration ~10-20 mg/mL
¹H NMR Acq. 16 scans, 1s relaxation delay
¹³C NMR Acq. 1024 scans, 2s relaxation delay
Reference Tetramethylsilane (TMS) at 0.00 ppm

Logical Flow for Structural Confirmation:

structure_elucidation cluster_techniques Orthogonal Analytical Techniques cluster_data Data Integration NMR NMR (¹H, ¹³C) Provides connectivity Connectivity Proton/Carbon Skeleton NMR->Connectivity MS Mass Spec (GC-MS) Provides Molecular Weight MW Molecular Weight (287.11) MS->MW Formula Molecular Formula (C₁₀H₁₁BrN₂O₃) MS->Formula FTIR FTIR Identifies Functional Groups FG Functional Groups (NO₂, C-Br, C-O-C) FTIR->FG Structure Confirmed Structure: This compound MW->Structure Formula->Structure FG->Structure Connectivity->Structure

Caption: Integrated approach to structural verification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Rationale for Interpretation: The spectrum will be dominated by characteristic absorbances for the nitro group, the aromatic ring, and the morpholine ether linkage.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (morpholine)
~1590, 1475Aromatic C=C stretch
~1520, 1345 Asymmetric & Symmetric NO₂ stretch (highly characteristic)
~1230 Aryl-N stretch
~1115 C-O-C stretch (morpholine ether)
~750 C-Br stretch

Protocol for FTIR Analysis:

ParameterCondition
Technique Attenuated Total Reflectance (ATR)
Scans 32
Resolution 4 cm⁻¹
Data Range 4000-650 cm⁻¹
Sample Prep. A small amount of solid sample placed directly on the ATR crystal.
UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

Rationale for Interpretation: The presence of the nitro group on the phenyl ring creates a strong chromophore, leading to significant absorbance in the UV region[14][15].

Expected Spectral Features: A strong absorption maximum (λ_max) is expected between 250-350 nm, characteristic of nitroaromatic compounds[6][8].

Protocol for UV-Vis Analysis:

ParameterCondition
Spectrophotometer Double-beam UV-Vis
Solvent Methanol or Acetonitrile
Concentration ~10 µg/mL
Scan Range 200-400 nm
Cuvette 1 cm path length, quartz

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently ascertain the identity, purity, and structural integrity of this vital chemical intermediate. Adherence to these protocols will ensure that the material meets the stringent quality requirements for its intended applications in pharmaceutical and agrochemical development.

References

  • Time in Pasuruan, ID. Google Search. Accessed January 17, 2026.
  • ¹H and ¹³C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... ResearchGate. [Link]

  • ¹H and ¹³C NMR spectra of N-substituted morpholines | Request PDF. ResearchGate. [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds:... ResearchGate. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • This compound. MySkinRecipes. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development (ACS Publications). [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]

  • 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | CID 96365. PubChem. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • 2-Bromo-4-nitrophenol, CAS No : 5847-59-6. Pharmaffiliates. [Link]

  • Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]

  • This compound. Sinfoo Biotech. [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • 4-(4-Nitrophenyl)morpholine. PMC - NIH. [Link]

  • 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109. PubChem. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine (CAS 477846-96-1). This molecule is a valuable building block in medicinal chemistry and drug development, frequently used as an intermediate in the preparation of kinase inhibitors and other bioactive compounds.[1] Its synthesis, while conceptually straightforward, can present challenges related to yield and purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to overcome common obstacles and achieve high-yield, high-purity synthesis of the target compound. We will explore the two primary synthetic strategies and delve into the critical parameters that govern their success.

Section 1: Overview of Synthetic Strategies

The formation of the C-N bond between the aromatic ring and the morpholine moiety is typically achieved via two powerful methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between them depends on the starting materials, available equipment, and cost considerations.

The SNAr pathway is often preferred for its simplicity and lower cost, relying on the high activation of the aryl halide by the electron-withdrawing nitro group. The Buchwald-Hartwig amination offers greater versatility and is particularly useful when SNAr reactions are sluggish, though it requires a more complex catalytic system.

G cluster_0 Starting Materials cluster_1 Reaction Pathways SM1 1,2-Dibromo-4-nitrobenzene OR 2-Bromo-1-fluoro-4-nitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr Base (e.g., K₂CO₃) High Temp (80-120°C) Polar Aprotic Solvent BHA Buchwald-Hartwig Amination SM1->BHA Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Inert Atmosphere SM2 Morpholine SM2->SNAr Base (e.g., K₂CO₃) High Temp (80-120°C) Polar Aprotic Solvent SM2->BHA Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Inert Atmosphere Product This compound SNAr->Product BHA->Product

Fig 1. Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Question 1: My reaction shows very low or no conversion of the starting aryl halide. What are the likely causes and solutions?

Answer: This is a common issue stemming from insufficient reaction activation. The solution depends on your chosen synthetic route.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Cause - Inadequate Temperature: The SNAr reaction has a significant activation energy barrier. If the temperature is too low, the reaction will be exceedingly slow or stall completely.

    • Solution: Ensure your reaction temperature is appropriate for the solvent used, typically in the range of 85-120°C. Use a reliable heating mantle and thermometer to monitor the internal reaction temperature. For instance, reactions in acetonitrile or DMF often require heating to proceed efficiently.[2]

    • Cause - Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at solvating the intermediate and accelerating the reaction rate. Toluene or THF are generally poor choices for SNAr.

    • Cause - Insufficient or Inappropriate Base: A base is required to neutralize the hydrohalic acid (HBr or HF) produced during the reaction. If the acid is not scavenged, it will protonate the morpholine, rendering it non-nucleophilic.

    • Solution: Use at least one equivalent of a moderate, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA).

  • For Buchwald-Hartwig Amination:

    • Cause - Inactive Catalyst System: The palladium catalyst may be oxidized or the ligand may not be suitable for this specific transformation.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) species and the phosphine ligand. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. The choice of ligand is critical; bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) or bidentate ligands like Xantphos have proven effective for coupling with secondary amines like morpholine.[3][4]

    • Cause - Incorrect Base: The base in a Buchwald-Hartwig reaction is not just an acid scavenger; it is integral to the catalytic cycle, facilitating the deprotonation of the amine-palladium complex.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5][6] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, often in combination with specific ligands and substrates.[7]

Question 2: My TLC/LCMS analysis shows the desired product, but also a significant amount of a second, related product. What is this side reaction?

Answer: When using 1,2-dibromo-4-nitrobenzene as a starting material, the most common side product is the bis-aminated compound, 4,4'-(4-nitro-1,2-phenylene)dimorpholine .

  • Cause - High Temperature or Prolonged Reaction Time: The newly formed product, this compound, is still an activated aryl halide. Under harsh conditions, it can react with a second molecule of morpholine.

  • Solution - Control Stoichiometry and Conditions:

    • Amine Equivalents: Use a controlled amount of morpholine, typically 1.1 to 1.3 equivalents. A large excess will drive the formation of the bis-aminated product.

    • Monitor Progress: Carefully monitor the reaction by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.

Question 3: The reaction workup is difficult, resulting in emulsions and low isolated yield after purification. How can I improve this?

Answer: A clean workup and efficient purification are critical for maximizing your final yield.

  • Cause - Emulsions during Extraction: The presence of polar solvents (like DMF or DMSO) and basic reaction components can lead to emulsions when partitioning between aqueous and organic layers.

  • Solution - Optimized Workup Procedure:

    • Quenching: After cooling to room temperature, pour the reaction mixture into a larger volume of water or a saturated aqueous ammonium chloride solution.[6]

    • Extraction: Extract with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.[2]

    • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help.

  • Cause - Inefficient Purification: The product may be difficult to separate from unreacted starting materials or closely-related byproducts.

  • Solution - Methodical Purification:

    • Column Chromatography: This is the most reliable method for achieving high purity. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increasing the polarity.[8][9]

    • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an effective and scalable purification method. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

Section 3: Frequently Asked Questions (FAQs)

Q1: For an SNAr synthesis, which starting material is superior: 1,2-dibromo-4-nitrobenzene or 2-bromo-1-fluoro-4-nitrobenzene?

For an SNAr reaction, 2-bromo-1-fluoro-4-nitrobenzene is generally the superior starting material. The carbon-fluorine bond is more polarized than the carbon-bromine bond, and fluoride is an excellent leaving group in SNAr reactions due to its ability to stabilize the negative charge that develops in the transition state. This typically leads to a faster, cleaner reaction with higher regioselectivity at the fluorine-bearing carbon.

Q2: What is the mechanistic role of the phosphine ligand in the Buchwald-Hartwig amination?

The phosphine ligand is arguably the most critical component of the Buchwald-Hartwig catalytic system. It binds to the palladium center and performs several essential functions:

  • Solubilizes and Stabilizes: It keeps the palladium species soluble in the organic solvent and prevents it from decomposing into inactive palladium black.

  • Tunes Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition of the aryl bromide and reductive elimination of the final product. Bulky, electron-rich ligands are known to accelerate the reductive elimination step, which is often rate-limiting.[3]

  • Promotes the Catalytic Cycle: The ligand facilitates the coordination and deprotonation of the amine, leading to the formation of the key palladium-amido complex that precedes reductive elimination.

BHCycle Pd0 Pd(0)L₂ OxAdd Ar(Br)-Pd(II)L₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar(R₂NH)Pd(II)L]⁺Br⁻ OxAdd->AmineCoord Amine Coordination Amido Ar(R₂N)-Pd(II)L AmineCoord->Amido Deprotonation (Base) BaseH Base-H⁺ Out AmineCoord->BaseH Amido->Pd0 Reductive Elimination Product Ar-NR₂ Out Amido->Product ArBr Ar-Br In ArBr->OxAdd Amine R₂NH In Amine->AmineCoord

Fig 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Q3: My yield is consistently moderate (~60-70%). What is a systematic approach to further optimize the reaction?

To push the yield higher, a systematic optimization of key parameters is necessary. The following table outlines a logical screening process. Change one parameter at a time while keeping others constant to isolate its effect.

ParameterSNAr Optimization StrategyBuchwald-Hartwig Optimization StrategyRationale
Temperature Screen in 10°C increments (e.g., 90°C, 100°C, 110°C).Screen in 10°C increments (e.g., 80°C, 90°C, 100°C).Balances reaction rate against potential for side product formation.
Base Screen K₂CO₃, Cs₂CO₃, and DIPEA.Screen NaOtBu, K₃PO₄, and LHMDS.The strength and nature of the base can significantly impact reaction kinetics.
Solvent Screen DMF, DMSO, and NMP.Screen Toluene, Dioxane, and THF.Solvent polarity and coordinating ability affect catalyst activity and reactant solubility.
Ligand (B-H) N/AScreen XPhos, RuPhos, and Xantphos.Ligand choice is critical and highly substrate-dependent.
Concentration Screen at 0.1 M, 0.5 M, and 1.0 M.Screen at 0.1 M and 0.5 M.Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.

Section 4: Optimized Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • Materials:

    • 2-Bromo-1-fluoro-4-nitrobenzene (1.0 mmol, 220 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)

    • Dimethylformamide (DMF), anhydrous (5 mL)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-fluoro-4-nitrobenzene and potassium carbonate.

    • Flush the flask with nitrogen or argon.

    • Add anhydrous DMF followed by morpholine via syringe.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 50 mL of deionized water and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure product as a solid.

Protocol 2: Buchwald-Hartwig Amination
  • Materials:

    • 1,2-Dibromo-4-nitrobenzene (1.0 mmol, 281 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

    • XPhos (0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Toluene, anhydrous and degassed (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add the 1,2-dibromo-4-nitrobenzene to the tube.

    • Remove the tube from the glovebox, add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol) via syringe under a positive pressure of argon.

    • Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 90°C for 4-12 hours.[6]

    • Monitor the reaction progress by TLC or LCMS.

    • After completion, cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

References

  • BenchChem. (2025).
  • MySkinRecipes. This compound.
  • PubMed Central.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • BenchChem.
  • BenchChem. Established Synthetic Pathways for 4-(2-Fluoro-5-nitrophenyl)morpholine.
  • ChemicalBook. 4-(4-NITROPHENYL)MORPHOLINE Synthesis.
  • BenchChem. Synthesis routes of 4-(2-Bromoethyl)morpholine.
  • ChemRxiv.

Sources

Technical Support Center: Nitration of (Bromophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of (bromophenyl)morpholine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this important synthetic transformation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to anticipate and resolve common side reactions, ensuring the regioselective and efficient synthesis of your target nitro-aromatic compounds.

Troubleshooting Guide: Navigating Common Side Reactions

The nitration of (bromophenyl)morpholine derivatives, while a standard electrophilic aromatic substitution, is prone to several side reactions that can impact yield, purity, and even the structural integrity of the molecule. This section addresses the most common issues encountered during this process in a question-and-answer format.

Q1: My reaction is producing a mixture of dinitro- and even trinitro-isomers. How can I improve the selectivity for mono-nitration?

Answer:

The formation of multiple nitration products, or over-nitration, is a common issue when dealing with activated aromatic rings. The morpholino group, through the nitrogen lone pair, is an activating, ortho, para-directing group. Coupled with the ortho, para-directing effect of the bromine atom, the phenyl ring is highly susceptible to electrophilic attack.

Causality: Over-nitration occurs when the rate of nitration of the mono-nitro product is comparable to or faster than the nitration of the starting material. The strong activating nature of the morpholino group often leads to this scenario.

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Protocol
Lower Reaction Temperature Decreases the overall reaction rate, allowing for better control and selectivity. The energy of activation for the second nitration is often higher.Maintain the reaction temperature at 0-5 °C using an ice bath during the addition of the nitrating agent and for the duration of the reaction.
Use a Milder Nitrating Agent Reduces the concentration of the highly reactive nitronium ion (NO₂⁺).Instead of the standard HNO₃/H₂SO₄ mixture, consider using nitric acid in acetic anhydride or a nitrate salt with a Lewis acid (e.g., Cu(NO₃)₂ in TFAA).[1]
Control Stoichiometry Limiting the amount of the nitrating agent ensures there isn't an excess to react with the mono-nitrated product.Use a precise stoichiometry of the nitrating agent, typically 1.05-1.1 equivalents relative to the (bromophenyl)morpholine.
Slow Addition of Nitrating Agent Maintains a low concentration of the nitronium ion in the reaction mixture at any given time, favoring mono-substitution.Add the nitrating agent dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure rapid dispersion.
Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity of the nitration?

Answer:

The directing effects of the morpholino and bromo substituents on the phenyl ring are crucial in determining the position of the incoming nitro group. Both are ortho, para-directing. However, the interplay of electronic and steric factors dictates the final isomeric ratio.

Causality: The morpholino group is a stronger activating group than bromine and will primarily dictate the position of nitration. Nitration is expected to occur ortho or para to the morpholino group. Due to the steric bulk of the morpholino group, the para-position is often favored. However, reaction conditions can influence this outcome.

Troubleshooting Strategies:

  • Steric Hindrance: The bulky morpholino group can hinder the approach of the electrophile to the ortho positions. If an undesired amount of the ortho-isomer is forming, consider using a bulkier nitrating agent or a solvent system that can enhance the effective size of the electrophile.

  • Protonation of the Morpholine Nitrogen: In strongly acidic media like HNO₃/H₂SO₄, the morpholine nitrogen will be protonated, forming a morpholinium ion. This protonated form is strongly deactivating and meta-directing. This can lead to nitration at the positions meta to the morpholinium group.[2] To favor ortho, para-nitration, use less acidic conditions, such as nitric acid in acetic anhydride.

  • Temperature Effects: Higher temperatures can sometimes overcome the steric hindrance, leading to a higher proportion of the ortho-isomer. Running the reaction at lower temperatures generally favors the thermodynamically more stable para-isomer.[3]

Q3: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What is causing this decomposition?

Answer:

The development of a dark color and low yield often points to oxidative side reactions. The morpholine ring itself can be susceptible to oxidation under harsh nitrating conditions.

Causality: Concentrated nitric acid is a strong oxidizing agent. Side reactions can include oxidation of the morpholine ring, potentially leading to ring-opening or the formation of polymeric materials.[4] The aromatic ring can also be oxidized, especially if it is highly activated, leading to the formation of phenolic byproducts which can further react to form complex, colored materials.[5]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Protocol
Use of Urea Urea acts as a scavenger for nitrous acid (HNO₂), which can catalyze oxidative side reactions.Add a small amount of urea to the nitric acid before preparing the nitrating mixture to remove any dissolved nitrogen oxides.
Milder Nitrating Conditions Reduces the oxidative potential of the reaction medium.Avoid using fuming nitric acid or oleum. A mixture of concentrated nitric acid and sulfuric acid at low temperatures is often sufficient.
Inert Atmosphere Prevents air oxidation, which can be exacerbated by the reaction conditions.Run the reaction under an inert atmosphere of nitrogen or argon.
Q4: I have identified N-nitroso or N-nitro-morpholine derivatives in my product mixture. How are these forming and how can I prevent them?

Answer:

The presence of N-nitroso (N=O) or N-nitro (NO₂) groups on the morpholine nitrogen is a side reaction that competes with the desired aromatic nitration.

Causality:

  • N-Nitrosation: This occurs when the morpholine nitrogen acts as a nucleophile and attacks a nitrosating species, such as the nitrosonium ion (NO⁺), which can be present in equilibrium in nitric acid. This is more common under less acidic conditions where the morpholine nitrogen is not fully protonated.[6]

  • N-Nitration: Direct nitration on the morpholine nitrogen can occur, especially with potent nitrating agents, to form an N-nitramine.[7]

Troubleshooting Strategies:

  • Ensure Strong Acidity: By using a strongly acidic medium like a mixture of concentrated sulfuric and nitric acid, the morpholine nitrogen will be protonated. This deactivates it towards electrophilic attack by NO⁺ or NO₂⁺, thus favoring aromatic C-nitration.

  • Choice of Nitrating Agent: Some nitrating systems are more prone to N-nitration. If this is a persistent issue, explore alternative nitrating agents that do not contain or generate significant amounts of nitrosating species.

Frequently Asked Questions (FAQs)

Q: What is the expected major isomer for the mono-nitration of 4-(4-bromophenyl)morpholine?

A: The major isomer is expected to be 4-(4-bromo-2-nitrophenyl)morpholine. The morpholino group is a more powerful activating and directing group than the bromine atom. It strongly directs ortho and para. Since the para position is occupied by the bromine, the nitration will primarily occur at the positions ortho to the morpholino group.

Q: Can I use a solvent for this reaction?

A: Yes, using a solvent can help with temperature control and solubility. Common solvents for nitration include dichloromethane, chloroform, or acetic acid. Ensure the solvent is inert to the strong acid conditions.

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture should be carefully quenched in ice-water, neutralized with a base like sodium bicarbonate, and extracted with an organic solvent before analysis.

Q: What is a standard work-up procedure for a nitration reaction?

A: A typical work-up involves pouring the reaction mixture slowly over crushed ice with stirring. The precipitated product can then be collected by filtration. If the product is soluble, the aqueous layer is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Experimental Workflow & Diagrams

Workflow for Troubleshooting Nitration Reactions

G start Start Nitration Experiment check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity side_products Side Products Detected? check_purity->side_products Pure? desired_product Desired Mono-nitro Product end Achieve Desired Product desired_product->end side_products->desired_product No over_nitration Over-nitration (Di/Tri-nitro) side_products->over_nitration Yes wrong_isomer Incorrect Isomer side_products->wrong_isomer decomposition Decomposition/Low Yield side_products->decomposition n_nitrosation N-Nitrosation/N-Nitration side_products->n_nitrosation troubleshoot_over Troubleshoot: - Lower Temperature - Milder Reagent - Control Stoichiometry - Slow Addition over_nitration->troubleshoot_over troubleshoot_isomer Troubleshoot: - Adjust Acidity - Lower Temperature - Consider Sterics wrong_isomer->troubleshoot_isomer troubleshoot_decomp Troubleshoot: - Add Urea - Milder Conditions - Inert Atmosphere decomposition->troubleshoot_decomp troubleshoot_n Troubleshoot: - Ensure Strong Acidity n_nitrosation->troubleshoot_n troubleshoot_over->start Re-run troubleshoot_isomer->start Re-run troubleshoot_decomp->start Re-run troubleshoot_n->start Re-run

Caption: Troubleshooting workflow for nitration side reactions.

Mechanism of Side Reactions

G cluster_aromatic Aromatic Ring Reactions cluster_morpholine Morpholine Ring Reactions Start Bromophenyl) morpholine Mono-nitro Desired Product (Mono-nitrated) Start->Mono-nitro + NO₂⁺ Oxidized Oxidation (Phenolic Byproducts) Start->Oxidized [O] N-Nitroso N-Nitrosation Start->N-Nitroso + NO⁺ N-Nitro N-Nitration Start->N-Nitro + NO₂⁺ Ring-Opened Oxidative Ring Opening Start->Ring-Opened [O] Di-nitro Over-nitration (Di-nitrated) Mono-nitro->Di-nitro + NO₂⁺ (fast)

Caption: Potential side reaction pathways.

References

  • Emmons, W. D., & Freeman, J. P. (1955). The Chemistry of Nitramines. I. The Preparation of Nitramines by the Reaction of a Nitrating Agent with an Amine. Journal of the American Chemical Society, 77(16), 4387–4390. Available at: [Link]

  • Kirby, S. P., & Reid, T. P. (1982). N-Nitration of some secondary amines. Journal of the Chemical Society, Perkin Transactions 2, (2), 203-206. Available at: [Link]

  • Zhang, J., Jiang, J., Li, Y., & Wan, X. (2013). Iodide-Catalyzed Synthesis of N-Nitrosamines via C–N Cleavage of Nitromethane. The Journal of Organic Chemistry, 78(22), 11366–11372. Available at: [Link]

  • Chandan, P. A., Remias, J. E., Neathery, J. K., & Liu, K. (2013). Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions. Environmental Science & Technology, 47(10), 5481–5487. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process of producing morpholine from diethanolamine.
  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • S. M. K. et al. (2012). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 124(3), 667-672. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-nitromorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Di Fabio, R., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry, 88(10), 6539-6547. Available at: [Link]

  • Chandan, P. A., Remias, J. E., Neathery, J. K., & Liu, K. (2013). Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions. Environmental science & technology, 47(10), 5481–5487. Available at: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]

Sources

Overcoming poor solubility of 4-(2-Bromo-4-nitrophenyl)morpholine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromo-4-nitrophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the poor solubility of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to help you optimize your reaction conditions and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent specified in the literature?

A: This is a common issue stemming from the compound's inherent properties. This compound is a crystalline solid with significant polarity due to the nitro group and the morpholine ring.[1][2] Its rigid aromatic structure can lead to strong crystal lattice energy, making it difficult to dissolve in solvents that cannot effectively overcome these forces. While a procedure may specify a solvent like toluene or dioxane, slight variations in ambient temperature, reagent purity, or water content can significantly impact solubility. Often, the literature assumes heating is required, even if not explicitly stated.

Q2: My compound dissolved after heating, but it precipitated out of the solution after I added the base or another reagent. What happened?

A: You've likely created a supersaturated solution. The compound's solubility is temperature-dependent, increasing at higher temperatures.[1] Upon adding another reagent, you may have slightly lowered the overall temperature or altered the solvent's polarity, causing the solubility limit to drop and the compound to "crash out." The solution is to maintain the reaction temperature throughout the addition of subsequent reagents.[3]

Q3: Can I just add a large excess of solvent to dissolve the compound completely?

A: While this can work, it has significant drawbacks. Increasing the solvent volume will decrease the concentration of all reactants, which can dramatically slow down the reaction rate, especially for bimolecular reactions like Suzuki or Buchwald-Hartwig couplings.[4] This approach can also make product isolation more difficult and is not practical or economical for larger-scale reactions. It is generally better to find a more suitable solvent or use a co-solvent system.

Q4: My reaction is sluggish and incomplete, even though the starting material seems to have dissolved. Could this be a solubility issue?

A: Yes. Even if the solid is no longer visible, the concentration of the dissolved species might be too low to sustain an efficient reaction rate.[3] The reaction's progress is dependent on the concentration of the substrate in the solution phase. If the dissolution rate is slower than the reaction rate, it can become the rate-limiting step. Increasing the temperature or using a co-solvent to boost the dissolved concentration is a recommended troubleshooting step.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiment and provides actionable solutions.

Issue Encountered Primary Cause Recommended Solutions & Scientific Rationale
1. Compound Fails to Dissolve at Room Temperature Polarity mismatch between the solute and solvent. The solvent lacks the necessary characteristics (e.g., polarity, hydrogen bond accepting ability) to break the crystal lattice of the solid.A. Solvent Screening: Test solubility in a small panel of solvents. Given the compound's structure, polar aprotic solvents are an excellent starting point. See the Solvent Selection Guide below.B. Increase Temperature: Gently heat the mixture. Increased kinetic energy helps solvent molecules overcome the solute's lattice energy. For many cross-coupling reactions, temperatures of 80-120 °C are standard.[5]C. Apply Sonication: Use an ultrasonic bath to provide mechanical agitation.[3] This helps break apart solid agglomerates and increases the surface area for dissolution, accelerating the process.
2. Starting Material Precipitates Mid-Reaction The compound has low solubility at lower temperatures, or the addition of another reagent (which may be in a different solvent or at a different temperature) alters the solution's properties.[3]A. Maintain Heat: Ensure the reaction vessel is kept at the target temperature during all reagent additions. Use a pre-heated dropping funnel for adding liquid reagents if necessary.B. Use a Co-Solvent System: Introduce a small amount of a stronger, miscible solvent to increase the overall solvating power of the medium.[6] For example, if your primary solvent is toluene, adding 5-10% (v/v) of DMF or dioxane can significantly improve solubility without drastically changing the reaction environment.
3. Reaction is Clean but Proceeds Slowly or Stalls The concentration of the dissolved starting material is too low for an efficient reaction rate. The rate of dissolution may be the limiting factor.A. Optimize Temperature: Higher temperatures increase both solubility and reaction rates. Ensure you are not exceeding the decomposition temperature of your reagents or catalyst.B. Switch to a Better Solvent System: If possible, switch entirely to a solvent in which the compound is more soluble, such as DMF, DMSO, or NMP, provided it is compatible with your reaction chemistry. For instance, some Buchwald-Hartwig aminations perform well in polar aprotic solvents.[7]C. Phase-Transfer Catalysis: If your reagents are immiscible (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can facilitate the reaction at the interface, bypassing the need for complete dissolution in a single phase.[3]
4. Product Isolation is Complicated by a Difficult Solvent High-boiling point polar aprotic solvents (DMF, DMSO) used to improve solubility can be difficult to remove during workup.A. "Salting Out": During aqueous workup, use a saturated brine (NaCl solution) wash.[8] This increases the polarity of the aqueous layer, forcing less polar organic compounds (like your product) into the organic layer and helping to remove water-soluble solvents like DMSO.[8]B. Co-distillation: For solvents like DMF, removal under reduced pressure can be aided by the addition of a higher-boiling, non-polar solvent like toluene to form an azeotrope.
A Systematic Approach to Solubility Enhancement

Instead of random trial and error, a structured workflow can efficiently solve solubility challenges. This approach prioritizes simple fixes before moving to more complex solutions.

G cluster_start Phase 1: Initial Assessment cluster_exp Phase 2: Experimental Optimization cluster_end Phase 3: Finalization start Poor solubility of This compound observed lit_review Consult Literature for Similar Substrates start->lit_review sol_screen Perform Small-Scale Solubility Tests (e.g., Toluene, Dioxane, DMF) lit_review->sol_screen temp_opt Increase Temperature (e.g., 80-110 °C) sol_screen->temp_opt Still insoluble? proceed Proceed with Optimized Reaction Conditions sol_screen->proceed Soluble cosolvent Introduce a Co-Solvent (e.g., 5-10% DMF in Toluene) temp_opt->cosolvent Still insoluble or precipitates? temp_opt->proceed Soluble adv_tech Advanced Techniques: Sonication or Phase-Transfer Catalyst cosolvent->adv_tech Issue persists? cosolvent->proceed Soluble adv_tech->proceed

Caption: A decision-making workflow for troubleshooting solubility.

Data Presentation: Solvent Selection Guide

While experimental data for this compound is not widely published, we can estimate its solubility based on its structure and data from analogous compounds like nitrophenols and other aryl halides.[2][9] This table serves as a starting point for your solvent screening.

Solvent Solvent Class Expected Solubility Rationale & Common Use in Cross-Coupling
HexanesNon-polarInsolublePolarity mismatch. Rarely used in relevant reactions.
TolueneNon-polar AromaticSparingly SolubleOften requires significant heating. Common in Suzuki and Buchwald-Hartwig reactions.[10]
Dichloromethane (DCM)Polar AproticModerately SolubleGood for initial dissolution tests; low boiling point limits its use in heated reactions.[11]
Ethyl AcetatePolar AproticModerately SolubleGenerally used for workup and chromatography, not high-temperature reactions.
Tetrahydrofuran (THF)Polar AproticSolubleA good solvent, but its lower boiling point (66 °C) can limit reaction temperatures.
1,4-DioxanePolar AproticSolubleExcellent choice. Higher boiling point (101 °C) makes it suitable for many heated cross-coupling reactions.[12]
Acetonitrile (MeCN)Polar AproticSolubleGood solubility, often used in various coupling reactions.[13]
Dimethylformamide (DMF)Polar AproticVery SolubleExcellent solvating power, but can be difficult to remove and may participate in side reactions at high temperatures.[14]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleOne of the strongest common organic solvents.[2] Its very high boiling point makes it difficult to remove.
Experimental Protocols
Protocol 1: Utilizing a Co-Solvent System for a Buchwald-Hartwig Amination

This protocol demonstrates the use of a co-solvent to maintain solubility in a typical palladium-catalyzed C-N coupling reaction.

G cluster_prep Preparation cluster_diss Dissolution cluster_reac Reaction node_setup 1. Add solid reagents to a dry Schlenk tube: - this compound (1.0 equiv) - Pd Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) - Ligand (e.g., XantPhos, 3 mol%) - Base (e.g., NaOtBu, 1.2 equiv) node_solv 2. Add primary solvent (Toluene, ~0.2 M). Stir at room temperature. node_setup->node_solv node_cosolv 3. Add co-solvent (Dioxane, 5-10% v/v) until a clear solution is observed. node_solv->node_cosolv node_amine 4. Add the amine coupling partner (1.1 equiv). node_cosolv->node_amine node_heat 5. Heat the reaction mixture (e.g., 100 °C) with vigorous stirring. node_amine->node_heat node_monitor 6. Monitor reaction progress by TLC or LC-MS. node_heat->node_monitor

Caption: Workflow for a co-solvent enhanced reaction.

Detailed Steps:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, ligand, and base to a dry reaction vessel equipped with a stir bar.[12]

  • Solvent Addition: Add the primary solvent (e.g., anhydrous toluene) via syringe. Stir the mixture. You will likely observe a suspension or slurry.

  • Co-solvent Addition: Gradually add the co-solvent (e.g., anhydrous 1,4-dioxane) dropwise while stirring.[3] Continue adding until the solids fully dissolve. Note the final solvent ratio for future experiments.

  • Amine Addition: Add the amine coupling partner to the now-homogeneous solution.

  • Heating and Monitoring: Seal the vessel and heat the reaction to the desired temperature (e.g., 100 °C). Monitor the reaction to completion by TLC or LC-MS.[12]

Protocol 2: Aiding Dissolution with Sonication

This protocol is useful for preparing solutions or initiating reactions where initial dissolution is the primary barrier.

  • Preparation: Weigh the desired amount of this compound and place it in the reaction vessel.

  • Solvent Addition: Add the chosen solvent to the vessel.

  • Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.

  • Operation: Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles that physically break apart the solid particles, enhancing dissolution.[3]

  • Observation: Continue sonication for 5-15 minutes or until the solid is fully dissolved. If the reaction is to be heated, you can now proceed with heating and the addition of other reagents.

By employing these structured troubleshooting techniques and protocols, researchers can effectively overcome the solubility challenges posed by this compound, leading to more efficient, reliable, and successful synthetic outcomes.

References
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.
  • Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • BenchChem. (n.d.). Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine.
  • Solubility of Things. (n.d.). 2-Bromo-4-nitrophenol.
  • BenchChem. (n.d.). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents.
  • Reddit. (2023). Common sources of mistake in organic synthesis.
  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.
  • PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine.
  • YouTube. (2025). The 5-Step System That Cracks ANY Organic Synthesis Problem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems.
  • BenchChem. (n.d.). Kinetic studies of Suzuki coupling with 1-Bromo-4-propylsulfanylbenzene.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(2-Bromo-4-nitrophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this substrate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

General Considerations & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical characteristics of this compound and how they dictate the strategic approach to its functionalization.

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling?

A1: The reactivity of this substrate is governed by a combination of three critical features:

  • Electron-Deficient Aryl System: The presence of a nitro group (—NO₂), a powerful electron-withdrawing group (EWG), at the para position makes the aromatic ring highly electron-deficient. This significantly facilitates the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling cycles.[1][2][3] The C—Br bond is more polarized and susceptible to cleavage by the low-valent metal catalyst (e.g., Pd(0)).

  • Steric Hindrance: The morpholine substituent is located ortho to the bromine atom. This steric bulk can present a significant challenge, hindering the approach of the bulky catalyst complex to the C—Br bond for oxidative addition.[4][5] Therefore, a careful selection of ligands with appropriate steric profiles is paramount to achieving successful coupling.

  • Potential for Catalyst Inhibition: The morpholine ring contains both nitrogen and oxygen atoms with lone pairs of electrons. These can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] While the nitrogen lone pair is involved in resonance with the aromatic ring, it can still influence the electronic environment.

Q2: Which cross-coupling reactions are most suitable for this substrate, and what are the primary considerations for each?

A2: Given its structure, this substrate is a viable candidate for several key cross-coupling reactions. The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling (C-C): Ideal for forming biaryl structures. The main challenge is overcoming the steric hindrance from the ortho-morpholine group. Success hinges on using bulky, electron-rich ligands.[7][8]

  • Buchwald-Hartwig Amination (C-N): Used to couple primary or secondary amines. Given the substrate already contains a C-N bond, this is typically used to introduce a second, different nitrogen nucleophile. The choice of base and ligand is critical to avoid side reactions.[9][10]

  • Sonogashira Coupling (C-C, alkyne): Suitable for introducing terminal alkynes. Key considerations include the choice of a copper co-catalyst (or copper-free conditions) and maintaining a strictly anaerobic environment to prevent the homocoupling of the alkyne partner.[11][12]

  • Heck Coupling (C-C, alkene): The electron-deficient nature of the aryl bromide is highly beneficial for the Heck reaction.[1] High temperatures are often required, but the substrate's electronics are favorable for this transformation.

Q3: How does the strong electron-withdrawing nitro group affect reaction conditions?

A3: The nitro group is a double-edged sword. While it activates the C-Br bond for oxidative addition, it also introduces potential complications.[13] The nitro group can be sensitive to certain reducing conditions that might arise during the catalytic cycle, potentially leading to reduction and the formation of undesired byproducts.[14] It is crucial to use well-defined catalyst systems and avoid overly harsh conditions or reagents that could reduce the nitro functionality.

Q4: What is the primary challenge associated with the ortho-morpholine substituent, and how can it be overcome?

A4: The primary challenge is steric hindrance, which can slow or prevent the oxidative addition step.[5] This is overcome by rational ligand design. The use of bulky, electron-rich monophosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), is the most effective strategy.[7][8] These ligands promote the formation of a highly active, monoligated L₁Pd(0) catalytic species that is less sterically encumbered and can more easily access the hindered C-Br bond.[15] Furthermore, their bulkiness facilitates the final reductive elimination step, accelerating catalyst turnover.

Troubleshooting Guide for Common Cross-Coupling Reactions

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Scenario 1: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound shows low or no conversion, and I am recovering my starting material. What are the likely causes and how can I fix it?

A: Low conversion in this specific Suzuki coupling is almost always linked to inefficient oxidative addition due to steric hindrance, or subsequent catalyst deactivation. Here is a systematic troubleshooting workflow:

start Problem: Low Conversion ligand 1. Evaluate Ligand: Is it bulky and electron-rich? start->ligand base 2. Check Base/Solvent System: Is the base appropriate and soluble? ligand->base sub_ligand Switch to a Buchwald-type ligand (e.g., SPhos, RuPhos, XPhos). Avoid PPh₃. ligand->sub_ligand temp 3. Adjust Temperature: Is the reaction sufficiently heated? base->temp sub_base Use K₃PO₄ or Cs₂CO₃ for better results with hindered substrates. Ensure adequate solvent (e.g., Dioxane/H₂O, 2-MeTHF/H₂O). base->sub_base reagents 4. Verify Reagent Quality: Are boronic acid and catalyst active? temp->reagents sub_temp Incrementally increase temperature (e.g., 80°C -> 100°C -> 110°C). Monitor for decomposition. temp->sub_temp solution Optimized Reaction reagents->solution sub_reagents Use fresh boronic acid. Use a reliable Pd precatalyst (e.g., G3/G4 precatalysts). reagents->sub_reagents

Caption: A logical workflow for troubleshooting low conversion.

Detailed Steps:

  • Re-evaluate Your Ligand: For this sterically demanding substrate, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need a ligand that is both bulky and electron-rich to promote the formation of an active monoligated palladium complex and facilitate reductive elimination.

    • Action: Switch to a Buchwald-type biaryl phosphine ligand. See the table below for starting recommendations.

  • Optimize the Base and Solvent: The base is crucial for activating the boronic acid.[16] For sterically hindered couplings, stronger, non-nucleophilic inorganic bases often perform better.

    • Action: If you are using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃. Ensure your solvent system (e.g., 1,4-dioxane/water or toluene/water) can solubilize the base and organic components.[16][17]

  • Increase Reaction Temperature: Overcoming the activation energy for oxidative addition at a hindered site may require more thermal energy.

    • Action: Cautiously increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C). Monitor the reaction closely for any signs of decomposition (darkening beyond the typical grey/black of active Pd), as the nitro group can be sensitive to high heat.

  • Verify Reagent Integrity: Degradation of the boronic acid (protodeborylation) or the palladium catalyst can halt the reaction.

    • Action: Use a fresh bottle of boronic acid. Instead of generating the catalyst in situ from sources like Pd(OAc)₂, consider using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) for more reliable activation and stoichiometry.[9]

ParameterInitial RecommendationRationale
Pd Precatalyst XPhos Pd G3 (2 mol%)Air-stable, reliably forms the active L₁Pd(0) species.[9]
Ligand SPhos or RuPhos (2.2 mol%)Bulky, electron-rich ligands ideal for hindered substrates.[7][8]
Base K₃PO₄ (2.0 - 3.0 equiv.)Effective for challenging couplings, moderate strength.[16]
Solvent 1,4-Dioxane / H₂O (4:1)Good general solvent system for Suzuki reactions.[7]
Temperature 80 - 110 °CBalance between overcoming steric hindrance and stability.
Scenario 2: Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observe significant hydrodehalogenation (the bromo group is replaced by hydrogen) and low yield of the desired C-N coupled product. What is causing this?

A: Hydrodehalogenation is a common side reaction in challenging Buchwald-Hartwig couplings. It typically arises when the catalytic cycle is stalled or when β-hydride elimination from the amine coupling partner becomes competitive.[9]

Causality and Solutions:

  • Inappropriate Ligand Choice: The ligand dictates the stability of the palladium-amido intermediate and the rate of reductive elimination. A poor ligand choice can lead to decomposition pathways that result in hydrodehalogenation.

    • Action: The choice of ligand is highly dependent on the amine nucleophile. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a good choice.[9] These ligands are designed to accelerate the C-N bond-forming reductive elimination, outcompeting side reactions.

  • Incorrect Base Selection: The base must be strong enough to deprotonate the amine nucleophile but should not promote side reactions.

    • Action: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are standard.[9][18] If your amine is particularly sensitive, a weaker base like Cs₂CO₃ at a higher temperature may be required.[9]

  • Inefficient Catalyst Activation: If the active Pd(0) catalyst is not formed cleanly and efficiently, side reactions can dominate.

    • Action: Employ a palladium precatalyst (e.g., a G3 or G4 palladacycle) which ensures rapid and clean generation of the active catalyst.[9] Alternatively, perform a pre-activation step by stirring the palladium source (e.g., Pd₂(dba)₃), ligand, and base together in the solvent for 10-15 minutes before adding the aryl bromide and amine.

  • Presence of Water/Oxygen: Trace amounts of water can lead to hydrodehalogenation. Oxygen can deactivate the catalyst.

    • Action: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use.

Scenario 3: Sonogashira Coupling

Q: My Sonogashira reaction is producing a lot of the alkyne homocoupled (Glaser) product and very little of the desired cross-coupled product. How can I improve selectivity?

A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen.[11]

Improving Selectivity:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. The oxidative homocoupling pathway requires oxygen.

    • Action: Use Schlenk line techniques. Thoroughly degas your solvent(s) and amine base (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes). Ensure the reaction is set up and runs under a positive pressure of an inert gas.

  • Optimize the Copper Co-catalyst: While necessary for the traditional mechanism, excess copper can accelerate homocoupling.

    • Action: Reduce the loading of the Cu(I) source (e.g., CuI) to 1-2 mol%. In some cases, using no copper at all ("copper-free Sonogashira") is the best solution, although this may require a different ligand system and higher temperatures.[11]

  • Choice of Base and Solvent: The amine base plays a role in both the cross-coupling and homocoupling pathways.

    • Action: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Using the amine as the solvent can sometimes improve results. Ensure the amine is high purity and freshly distilled if necessary.

  • Consider a Palladium-Only System: For substrates prone to homocoupling, copper-free conditions are highly effective.

    • Action: A common copper-free system involves a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand, often in the presence of a soluble fluoride source like tetrabutylammonium fluoride (TBAF) as a co-catalyst.

Experimental Protocols and Visualizations

To provide a practical starting point, we offer the following detailed protocols and diagrams.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimization

This protocol outlines a robust setup for screening conditions for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add this compound, the arylboronic acid, the palladium precatalyst, and the base to the oven-dried reaction vial.

  • Seal and Purge: Seal the vial with the cap. If not in a glovebox, evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Solvent Addition: Add the degassed solvent system via syringe through the septum.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[20]

Visualizations

cluster_cycle Palladium(0)/Palladium(II) Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L-Pd(II)(Ar)(R) Transmetalation Complex oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Reductive Elimination ar_r Ar-R (Product) arx Ar-X rm R-M

Sources

Preventing decomposition of 4-(2-Bromo-4-nitrophenyl)morpholine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the Technical Support Center for 4-(2-Bromo-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for maintaining the integrity of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound.

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: Based on the chemical structure, which includes a brominated nitroaromatic ring and a morpholine moiety, the primary factors of concern are:

  • Light: Nitroaromatic compounds are often susceptible to photodegradation upon exposure to UV or visible light.[1][2]

  • Temperature: Elevated temperatures can promote thermal decomposition. Nitroaromatic compounds, in particular, can decompose exothermically at higher temperatures.[3][4]

  • Moisture (Hydrolysis): While the morpholine and nitro groups are generally stable, the presence of moisture could potentially lead to hydrolysis, possibly affecting the C-Br bond or other parts of the molecule, especially if acidic or basic impurities are present.[5]

  • Air (Oxidation): Some brominated compounds can be sensitive to air and undergo oxidation.[5]

  • Chemical Incompatibility: Contact with strong oxidizing agents, strong bases, or certain metals can catalyze degradation.[1][6]

Q2: What is the ideal temperature for storing this compound?

A2: For optimal stability, it is recommended to store this compound in a cool environment. A storage temperature of 2-8°C is advisable, as is common for many complex organic molecules to minimize thermal degradation.[1] Some suppliers of similar compounds recommend storage at these refrigerated temperatures.

Q3: My sample of this compound has changed color from a light yellow to a brownish hue. What could be the cause?

A3: A color change is a common indicator of chemical degradation. This could be due to several factors, including:

  • Photodegradation: Exposure to light is a frequent cause of discoloration in nitroaromatic compounds.

  • Formation of Impurities: The presence of acidic impurities, such as hydrogen bromide (HBr), which can be a byproduct of degradation, can lead to further decomposition and color change.[5]

  • Oxidation: Reaction with atmospheric oxygen over time can generate colored byproducts.

It is crucial to analytically assess the purity of the sample if a color change is observed.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not always mandatory for short-term storage, for long-term stability and to minimize the risk of oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice.[1][5] This is particularly important if the compound will be stored for an extended period or if high purity is critical for downstream applications.

II. Troubleshooting Guide: Identifying and Mitigating Decomposition

This section provides a structured approach to troubleshooting stability issues with this compound.

Symptom: Appearance of New Peaks in HPLC Analysis

If you observe new peaks in your HPLC chromatogram that were not present in the initial analysis of the compound, it is a strong indication of degradation.

Potential Causes and Investigative Workflow:

Caption: Troubleshooting workflow for new HPLC peaks.

Step-by-Step Troubleshooting:

  • Characterize the Impurity: If possible, use a mass spectrometer (LC-MS) to determine the molecular weight of the new peaks. This can provide clues to the degradation pathway.

    • A mass loss of 80 Da could indicate debromination.

    • A mass loss of 46 Da (NO2) and a gain of 18 Da (H2O) to yield a hydroxyl group could suggest a complex degradation pathway.

    • A mass increase of 16 Da could indicate oxidation.

  • Forced Degradation Study: To identify the likely cause, a forced degradation study can be performed on a small sample of known purity. This involves intentionally exposing the compound to harsh conditions to accelerate decomposition.

    • Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH. Monitor for degradation over time by HPLC.

    • Oxidative Degradation: Dissolve the compound in a solution containing a small percentage of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Store a solid sample at an elevated temperature (e.g., 60-80°C) for a set period.

    • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.

    By comparing the degradation products formed under these stress conditions to the impurities observed in your stored sample, you can pinpoint the likely cause of decomposition.

Symptom: Poor Reproducibility in Experiments

Inconsistent results in assays or reactions using this compound can be a subtle sign of ongoing degradation.

Potential Causes and Solutions:

  • Inconsistent Purity Between Aliquots: If the compound is degrading in the stock container, different aliquots taken at different times will have varying purity levels.

    • Solution: Re-qualify the purity of your stock material using a validated analytical method. If degradation is confirmed, it is best to use a fresh, pure batch of the compound. For future use, consider preparing single-use aliquots from a fresh batch and storing them under optimal conditions.

  • Degradation in Solution: The compound may be stable as a solid but degrades when dissolved in certain solvents for your experiments.

    • Solution: Prepare solutions fresh before each experiment. Avoid storing solutions for extended periods unless their stability in the specific solvent has been verified.

III. Protocols for Stability Assessment

To ensure the integrity of your research, it is essential to have robust protocols for handling, storing, and assessing the purity of this compound.

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Visually inspect the compound for any signs of discoloration or melting. Perform an initial purity analysis (e.g., by HPLC) to establish a baseline.

  • Container: Store the compound in its original, tightly sealed container. If the original container is not light-resistant, transfer it to an amber glass vial.

  • Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Place the container in a refrigerator at 2-8°C.

  • Environment: Ensure the storage location is dry and well-ventilated.[6][7][8][9][10]

  • Handling: When weighing or handling the compound, do so in a controlled environment with low humidity. Minimize exposure to ambient light.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating method is crucial for separating the intact compound from any potential degradation products.[1][3][6] The following is a general-purpose reverse-phase HPLC method that can be used as a starting point for method development.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute any less polar impurities, then return to initial conditions. A typical starting point would be 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV, monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or the compound's λmax). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

Workflow for Purity Assessment:

Caption: HPLC purity assessment workflow.

IV. Understanding Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, we can infer potential pathways based on its chemical structure.

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Products A Parent Compound B Photodegradation (Light) A->B C Hydrolysis (Moisture) A->C D Reductive Degradation A->D E Debromination A->E F Reduction of Nitro Group (e.g., to -NH2) B->F G Cleavage of C-Br Bond B->G H Hydroxylation of Aromatic Ring C->H I Ring Opening of Morpholine C->I D->F E->G

Caption: Potential degradation pathways for this compound.

  • Photodegradation: UV light can induce homolytic cleavage of the C-Br bond or promote reactions involving the nitro group.[2]

  • Hydrolysis: Under certain pH conditions, nucleophilic attack by water could potentially displace the bromide or lead to other substitutions on the aromatic ring.

  • Reductive Degradation: The nitro group is susceptible to reduction, which can be initiated by contaminants or certain storage conditions, leading to the formation of nitroso, hydroxylamino, or amino derivatives.

  • Debromination: The carbon-bromine bond can be cleaved, leading to the formation of 4-(4-nitrophenyl)morpholine.[5]

By understanding these potential pathways, researchers can be more vigilant in their storage and handling procedures and can better interpret analytical data when troubleshooting stability issues.

V. References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. Retrieved from Benchchem.

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center.

  • ATSDR. (n.d.). Analytical Methods. Retrieved from Agency for Toxic Substances and Disease Registry.

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center.

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from Redox.

  • Benchchem. (n.d.). Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols. Retrieved from Benchchem.

  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets. Retrieved from ECHEMI.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. Retrieved from Chemos GmbH & Co.KG.

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from Penta chemicals.

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.

  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds. Retrieved from Benchchem.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting HPLC analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of morpholine and related basic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the challenges and their solutions, ensuring your methods are both robust and reliable.

Peak tailing is a common frustration in chromatography that can significantly compromise the accuracy and precision of quantification.[1][2] This is particularly prevalent with basic compounds like morpholine due to their inherent chemical properties and their interactions with standard silica-based reversed-phase columns. This guide will walk you through the common causes and provide actionable, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with my morpholine compound on a standard C18 column. What is the most likely cause?

A1: The most common culprit for peak tailing of basic compounds like morpholine on silica-based columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[1][2][3]

  • Mechanism of Silanol Interaction: Silica-based stationary phases, even after end-capping, have exposed, acidic silanol groups. Morpholine, being a basic compound with a pKa of approximately 8.4[4][5][6], will be protonated (positively charged) in mobile phases with a pH below its pKa. These protonated morpholine molecules can then interact ionically with deprotonated (negatively charged) silanol groups on the silica surface. This secondary interaction mechanism is stronger than the primary hydrophobic interaction with the C18 phase, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[3][7][8]

  • Visualizing the Interaction: The following diagram illustrates this problematic secondary interaction.

G cluster_0 Silica Stationary Phase C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Deprotonated Silanol Group (Si-O⁻) (Secondary Ionic Interaction Site) Morpholine Protonated Morpholine (Analyte, C₄H₉NOH⁺) Morpholine->C18 Desired Interaction (Symmetrical Peak) Morpholine->Silanol Undesired Interaction (Peak Tailing)

Caption: Mechanism of Peak Tailing for Basic Compounds.

Q2: How does the mobile phase pH affect the peak shape of morpholine, and what is the optimal pH range to work in?

A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like morpholine.[9][10][11]

  • The Role of pH and pKa: The pKa of morpholine is about 8.4.[4][5][6] When the mobile phase pH is close to the analyte's pKa, the analyte will exist as a mixture of its ionized (protonated) and non-ionized (neutral) forms.[3][12] This dual state leads to inconsistent interactions with the stationary phase and is a major cause of peak distortion and tailing. For robust and symmetrical peaks, it is crucial to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[10][13]

  • Recommended pH Strategy:

    • Low pH (Ion-Suppression): Operating at a low pH (e.g., pH 2.5-3.5) is often the most effective strategy.[14][15][16] At this pH, the morpholine compound will be fully protonated, and more importantly, the residual silanol groups on the silica surface will be protonated (neutral, Si-OH), which significantly minimizes the undesirable ionic interactions that cause tailing.[8][17][18]

    • High pH: While working at a high pH (e.g., pH > 10) would neutralize the morpholine, it would make the silanol groups fully deprotonated (Si-O⁻). This approach requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[9][19]

  • Data Summary: pH Effect on Analyte and Stationary Phase

    Mobile Phase pH Morpholine State (pKa ~8.4) Silanol Group State Expected Peak Shape Column Consideration
    pH 2.5 - 3.5 Fully Protonated (C₄H₉NOH⁺) Mostly Neutral (Si-OH) Good (Symmetrical) Standard Silica C18
    pH 7.0 - 9.0 Mixture of Protonated and Neutral Partially to Fully Deprotonated (Si-O⁻) Poor (Tailing) N/A

    | pH > 10.0 | Mostly Neutral (C₄H₉NO) | Fully Deprotonated (Si-O⁻) | Good (Symmetrical) | Requires High-pH Stable Column |

Q3: I've adjusted my mobile phase pH to 3.0, but I still see some tailing. What other mobile phase modifications can I try?

A3: If pH adjustment alone is insufficient, you can introduce mobile phase additives to further mask the effects of residual silanols.

  • Use of a Competing Base (Silanol Suppressor): Adding a small concentration of another basic compound, often a tertiary amine like triethylamine (TEA), to the mobile phase can improve peak shape.[14]

    • Mechanism: The competing base (e.g., TEA) will preferentially interact with the active silanol sites, effectively shielding them from the morpholine analyte. This allows the morpholine to interact more uniformly with the C18 stationary phase, resulting in a more symmetrical peak.[14]

    • Caution: While effective, competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[14] They are also not ideal for LC-MS applications due to ion suppression.

  • Increasing Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to improve peak shape by increasing the ionic strength of the mobile phase, which can help to minimize secondary ionic interactions.[18]

Experimental Protocol: Mobile Phase Optimization
  • Initial Setup:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Analyte: Morpholine standard solution (10 µg/mL).

    • Initial Mobile Phase: 50:50 Acetonitrile:Water, no buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (if derivatized) or other suitable detector.

  • Step 1: pH Adjustment

    • Prepare an aqueous buffer solution. A good starting point is 20 mM potassium phosphate.

    • Adjust the pH of the aqueous portion of the mobile phase to 3.0 using phosphoric acid before mixing with the organic modifier (acetonitrile).

    • Prepare the final mobile phase (e.g., 50:50 Acetonitrile:20 mM Phosphate Buffer pH 3.0).

    • Equilibrate the column and inject the standard. Observe the peak shape.

  • Step 2: Adding a Competing Base (if necessary)

    • To the optimized mobile phase from Step 1, add triethylamine (TEA) to a final concentration of 5-10 mM.

    • Re-equilibrate the column and inject the standard. Compare the peak asymmetry to the previous run.

Q4: Could my column be the problem? What type of column is best for analyzing basic compounds like morpholine?

A4: Yes, the column chemistry is critical. If you frequently analyze basic compounds, investing in a modern, base-deactivated column is highly recommended.

  • Column Technology Comparison:

    • Traditional Type A Silica Columns: These older columns have a higher metal content and more acidic silanol groups, leading to significant tailing with basic compounds.[2][14]

    • High-Purity, End-Capped Type B Silica Columns: Modern columns are made with high-purity silica with minimal metal contamination and are extensively end-capped to cover most of the silanol groups.[3][15] This significantly reduces peak tailing. Look for columns specifically marketed as "base-deactivated."

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanol groups from basic analytes.

    • Hybrid Particle Columns: These columns are made from a silica-organic hybrid material that is more resistant to high pH conditions, offering a wider operating range.

  • Troubleshooting Flowchart: Is it the Column or the Method?

G start Peak Tailing Observed with Morpholine check_neutral Inject a Neutral Compound (e.g., Toluene, Caffeine) start->check_neutral neutral_tails Does the Neutral Compound Tail? check_neutral->neutral_tails physical_problem Physical Problem: - Column Void - Extra-column volume - Leaks/Bad Fittings neutral_tails->physical_problem Yes chemical_problem Chemical Problem: Secondary Silanol Interactions neutral_tails->chemical_problem No optimize_method Optimize Mobile Phase: - Lower pH to ~3 - Use Buffer - Add Competing Base chemical_problem->optimize_method change_column Consider a Different Column: - High-Purity End-Capped - Polar-Embedded - Hybrid Particle optimize_method->change_column If Tailing Persists

Caption: Troubleshooting logic for peak tailing.

Q5: I've tried optimizing my mobile phase and am using a good quality column, but I still have issues. Are there any other less common causes of peak tailing?

A5: Yes, there are several other factors that can contribute to peak tailing.

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix, or from stainless-steel components of the HPLC system (like frits and tubing), can act as chelation sites for certain analytes.[1][2][20] This can create strong secondary interactions leading to tailing. If you suspect this, flushing the system with a chelating agent like EDTA may help.[21]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][20] Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Extra-Column Effects: This refers to any volume outside of the column that can cause band broadening and tailing.[3][20] This includes:

    • Using tubing with an unnecessarily large internal diameter or excessive length.

    • Poorly made connections between the tubing and the column or detector.

    • A void or channel in the column packing at the inlet, often caused by pressure shocks.[15][22]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause peak distortion.[1][7] Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • LCGC. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • R. Williams. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • UMass Lowell. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Hawach. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]

  • PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1. Retrieved from [Link]

  • LCGC. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Scaling up the synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block for the synthesis of compound libraries, 4-(2-Bromo-4-nitrophenyl)morpholine is crucial for the development of new drugs. A technical support hub with troubleshooting guides and frequently asked questions is provided below to help researchers, scientists, and drug development professionals scale up the synthesis of this important molecule.

Technical Support Center: Synthesis of this compound

Introduction to the Synthesis

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, morpholine, acting as a nucleophile, displaces a bromide ion on the 1,2-dibromo-4-nitrobenzene ring. The reaction's success is heavily reliant on the electronic properties of the aromatic ring; the presence of a strongly electron-withdrawing nitro group at the para position is critical for activating the ring towards nucleophilic attack.[1] This activation facilitates the formation of a stabilized intermediate known as a Meisenheimer complex, which then collapses to the final product by expelling the leaving group.[2][3]

The regioselectivity of this reaction is a key consideration. The nitro group, being a powerful activator, directs the incoming nucleophile to the ortho and para positions.[1][4] In the case of 1,2-dibromo-4-nitrobenzene, the bromine atom ortho to the nitro group is preferentially substituted due to the strong electron-withdrawing inductive and resonance effects of the nitro group at that position.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds in two main steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of morpholine attacks the carbon atom bearing the bromine ortho to the nitro group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2][3]

  • Elimination of the Leaving Group and Rearomatization: The aromaticity of the ring is restored by the expulsion of the bromide ion, resulting in the formation of the final product, this compound. The departure of the leaving group is typically the fast step in this reaction sequence.[3]

SNAr_Mechanism Start Starting Materials (1,2-Dibromo-4-nitrobenzene + Morpholine) TS1 Transition State 1 Start->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Departure Product Product (this compound) TS2->Product Rearomatization

Caption: The SNAr reaction mechanism for the synthesis of this compound.

Experimental Protocols

Lab-Scale Synthesis (5 g Scale)

This protocol is designed for a small-scale synthesis to test the reaction conditions and isolate a sample for characterization.

Materials:

  • 1,2-Dibromo-4-nitrobenzene: 5.0 g

  • Morpholine: 3.1 g (3.1 mL)

  • Potassium Carbonate (K₂CO₃): 4.9 g

  • Dimethyl Sulfoxide (DMSO): 50 mL

  • Ethyl Acetate: 150 mL

  • Brine: 50 mL

  • Water: 200 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromo-4-nitrobenzene (5.0 g), potassium carbonate (4.9 g), and DMSO (50 mL).

  • Stir the mixture and add morpholine (3.1 mL) at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water with stirring.

  • A yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with water (2 x 50 mL).

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum to obtain a yellow solid.

Scale-Up Synthesis (100 g Scale)

Scaling up requires careful consideration of heat transfer, mixing, and material handling.

Materials:

  • 1,2-Dibromo-4-nitrobenzene: 100 g

  • Morpholine: 62 g (62 mL)

  • Potassium Carbonate (K₂CO₃): 98 g

  • Dimethyl Sulfoxide (DMSO): 1 L

  • Ethyl Acetate: 3 L

  • Water: 4 L

Procedure:

  • In a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a condenser, charge 1,2-dibromo-4-nitrobenzene (100 g), potassium carbonate (98 g), and DMSO (1 L).

  • Start the agitation and add morpholine (62 mL) portion-wise over 15-20 minutes, monitoring the internal temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reactor to 80-90 °C using a circulating oil bath.

  • Maintain the reaction at this temperature for 4-6 hours, with continuous monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to 20-25 °C.

  • In a separate vessel, prepare 4 L of cold water. Slowly transfer the reaction mixture to the cold water with vigorous stirring.

  • A yellow solid will precipitate. Continue stirring for at least one hour.

  • Isolate the product by filtration using a Büchner funnel. Wash the solid with plenty of water until the filtrate is neutral.

  • For purification, transfer the wet cake to a clean reactor and add an appropriate solvent for recrystallization (e.g., ethanol or isopropanol). Heat to dissolve, then cool slowly to crystallize.

  • Filter the purified product and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary: Lab-Scale vs. Scale-Up
ParameterLab-Scale (5 g)Scale-Up (100 g)Key Considerations
Starting Material 5.0 g100 gPurity should be >98%
Morpholine 1.5 - 2.0 eq.1.5 - 2.0 eq.Monitor exotherm during addition
Base (K₂CO₃) 2.0 eq.2.0 eq.Ensure it is finely powdered and dry
Solvent DMSO (10 vol)DMSO (10 vol)Anhydrous grade is recommended
Temperature 80-90 °C80-90 °CGood temperature control is critical
Reaction Time 4-6 hours4-6 hoursMonitor by in-process controls (IPC)
Work-up Precipitation in waterPrecipitation in waterEfficient stirring is necessary
Purification Recrystallization/ChromatographyRecrystallizationChromatography is not ideal for large scale
Expected Yield 75-85%75-85%Yields are typically consistent

Troubleshooting Guide

Q1: The reaction is very slow or has stalled, and starting material is still present after the recommended time.

  • Probable Causes:

    • Insufficient Temperature: The reaction may not have reached the optimal temperature for the SNAr to proceed efficiently.

    • Poor Quality Reagents: The starting material or morpholine may be of low purity. The base (K₂CO₃) might be wet or not finely powdered.

    • Presence of Water: Water in the solvent (DMSO) can interfere with the reaction.

  • Recommended Solutions:

    • Verify Temperature: Use a calibrated thermometer to check the internal reaction temperature. If necessary, increase the heating bath temperature.

    • Check Reagent Purity: Analyze the starting materials by NMR or GC-MS to confirm their identity and purity. Use a fresh, high-purity batch if necessary.

    • Use Anhydrous Solvent: Employ anhydrous DMSO to minimize side reactions. Ensure the base is properly dried before use.

Q2: The product yield is significantly lower than expected.

  • Probable Causes:

    • Incomplete Reaction: As mentioned in Q1, the reaction may not have gone to completion.

    • Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can occur. One possibility is the substitution of the second bromine atom, leading to a di-substituted product.

    • Loss During Work-up: The product might have some solubility in water, leading to losses during precipitation and washing.

  • Recommended Solutions:

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of byproducts.

    • Control Temperature: Avoid overheating the reaction mixture. Maintain the temperature strictly within the recommended range.

    • Modify Work-up: Ensure the precipitation is carried out in cold water to minimize the solubility of the product. Avoid excessive washing.

Q3: The isolated product is a dark, oily substance and does not solidify.

  • Probable Causes:

    • Impurities: The presence of unreacted starting materials, solvent residues (DMSO), or byproducts can prevent crystallization.

    • Decomposition: The product might have decomposed due to excessive heat or exposure to air at high temperatures.

  • Recommended Solutions:

    • Purification: Attempt to purify the oil by column chromatography to separate the desired product from impurities.

    • Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization.

    • Solvent Removal: Ensure that the high-boiling solvent (DMSO) is completely removed during the work-up. This can be achieved by thorough washing with water.

Q4: TLC or LC-MS analysis shows multiple spots, including one with the same mass as the product.

  • Probable Causes:

    • Isomer Formation: It is possible that a small amount of the isomeric product, 4-(5-bromo-2-nitrophenyl)morpholine, is formed. This happens if the morpholine attacks the bromine atom meta to the nitro group.

    • Di-substituted Product: As mentioned earlier, reaction with a second molecule of morpholine can lead to the formation of 4,4'-(4-nitro-1,2-phenylene)dimorpholine.

  • Recommended Solutions:

    • Confirm Structure: Isolate the major product and confirm its structure by 1H and 13C NMR. The regiochemistry can be determined by analyzing the coupling patterns of the aromatic protons.

    • Optimize Reaction Conditions: To minimize the formation of the di-substituted product, use a controlled amount of morpholine (e.g., 1.5 equivalents).

    • Purification: A careful recrystallization or column chromatography should be able to separate the desired product from its isomer and other byproducts.

Workflow Start Starting Materials (1,2-Dibromo-4-nitrobenzene, Morpholine, K₂CO₃, DMSO) Reaction Reaction (80-90 °C, 4-6 hours) Start->Reaction Monitoring In-Process Control (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Precipitation in Water) Monitoring->Workup Complete Filtration Filtration and Washing Workup->Filtration Purification Purification (Recrystallization from Ethanol) Filtration->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalProduct Final Product (this compound) Drying->FinalProduct

Caption: A typical workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q: Why is a base like potassium carbonate necessary for this reaction?

A: The reaction of morpholine with 1,2-dibromo-4-nitrobenzene generates hydrobromic acid (HBr) as a byproduct. Morpholine itself is a base and can be protonated by HBr, forming a morpholinium salt. This salt is not nucleophilic and will not react with the aromatic substrate. Potassium carbonate is added as an external, non-nucleophilic base to neutralize the HBr as it is formed, thus ensuring that the morpholine remains in its free, nucleophilic form to drive the reaction to completion.

Q: Can other solvents be used instead of DMSO?

A: Yes, other polar aprotic solvents like DMF, DMAc, or NMP can be used for SNAr reactions. These solvents are effective at solvating the charged Meisenheimer complex intermediate. However, DMSO is often preferred due to its relatively low cost and effectiveness. When considering a switch, factors such as reaction temperature, solubility of reagents, and ease of removal during work-up should be taken into account. For greener alternatives, solvents like Cyrene™ could be explored, but reaction conditions would need to be re-optimized.[5]

Q: What are the primary safety concerns when running this reaction at scale?

A: The main safety concerns are:

  • Exothermicity: The reaction is exothermic, especially during the addition of morpholine. On a large scale, this heat needs to be managed effectively to prevent a runaway reaction. Using a jacketed reactor with good temperature control is essential.

  • Reagent Handling: 1,2-dibromo-4-nitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: DMSO is a skin-penetrant and can carry dissolved chemicals through the skin. It is also combustible. Handle it in a well-ventilated area, away from ignition sources.

Q: How can I be certain that I have synthesized the correct regioisomer?

A: The most reliable method for confirming the regiochemistry is through 1H NMR spectroscopy . For the desired product, this compound, the aromatic region of the spectrum will show three distinct protons. The proton ortho to the nitro group and the morpholine substituent will appear as a doublet, the proton ortho to the bromine and nitro group will be a doublet of doublets, and the proton ortho to the bromine and meta to the nitro group will be a doublet. The specific chemical shifts and coupling constants (J-values) will be characteristic of this substitution pattern. Comparing the obtained spectrum with literature data or using predictive software can confirm the structure.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available from: [Link]

  • 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.Google Patents.
  • (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Available from: [Link]

  • SNAr troubleshooting. Reddit. Available from: [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Royal Society of Chemistry. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • SNAr reaction scope & limitations. YouTube. Available from: [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available from: [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. Available from: [Link]

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. ResearchGate. Available from: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Available from: [Link]

  • SNAr Solvents and Reagents. American Chemical Society. Available from: [Link]

  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. Available from: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. Available from: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate.[1] We provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the primary synthetic routes, grounding our recommendations in established chemical principles and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of this compound and analogous N-aryl morpholines is predominantly achieved through two powerful methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination . The choice between these routes is dictated by the reactivity of the starting materials, desired reaction conditions, and scalability. This guide will address potential issues for both pathways.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach is often the first consideration due to its operational simplicity and cost-effectiveness. The reaction relies on the activation of an aryl halide by electron-withdrawing groups, which makes the aromatic ring susceptible to nucleophilic attack by morpholine.[2] The nitro group in the para position and the bromo group in the ortho position to the site of substitution are crucial for activating the substrate.

Visualizing the SNAr Pathway

SNAr_Mechanism Reactants 1,2-Dibromo-4-nitrobenzene + Morpholine Intermediate Meisenheimer Complex (Stabilized by NO2 group) Reactants->Intermediate Nucleophilic Attack Base Base (e.g., K2CO3, Et3N) Base->Reactants Deprotonation (optional) or HCl scavenger Product This compound Intermediate->Product Elimination of Br- Side_Product Byproducts (e.g., H-Base+ Br-) Intermediate->Side_Product Loss of Leaving Group

Caption: General workflow for the SNAr synthesis route.

Frequently Asked Questions & Troubleshooting (SNAr)

Q1: My SNAr reaction is very slow or shows no conversion. What are the likely causes?

A1: Low reactivity in SNAr reactions is a common issue. Here’s a systematic troubleshooting approach:

  • Insufficient Activation: The rate of SNAr is highly dependent on the electron-withdrawing capacity of the substituents on the aromatic ring.[2][3] The nitro group para to the leaving group is essential for stabilizing the negatively charged Meisenheimer intermediate.[4][5] If your substrate is less activated, consider the following:

    • Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.

    • Solvent Choice: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the base and do not interfere with the nucleophile.

  • Poor Leaving Group: While bromide is a good leaving group, fluoride is often superior in SNAr reactions because the more electronegative fluorine atom makes the attached carbon more electrophilic.[4][6] If starting from a chloro- or bromo-arene is unsuccessful, a fluoro-arene may provide better results.[7]

  • Base Strength: An appropriate base is needed to neutralize the HBr formed during the reaction. If using morpholine itself as the base, a large excess is required. Alternatively, using a non-nucleophilic inorganic base like K₂CO₃ or a hindered organic base like triethylamine (Et₃N) is common practice.

Q2: I am observing the formation of a byproduct where the nitro group is substituted instead of the bromine. Why is this happening?

A2: While less common than halide displacement, the nitro group can act as a leaving group in nucleophilic aromatic substitution, especially on highly electron-deficient rings.[8][9] This is more likely to occur at very high temperatures or with highly reactive nucleophiles.

  • Mitigation Strategy: To favor bromide displacement, try running the reaction at the lowest temperature that allows for a reasonable conversion rate. You can also screen different solvents, as solvent polarity can influence the relative leaving group abilities.

Q3: I am seeing multiple spots on my TLC plate that I can't identify.

A3: Unidentified byproducts can arise from several sources:

  • Di-substitution: If the starting material is 1,2-dibromo-4-nitrobenzene, it's possible to get a small amount of a di-morpholino substituted product, especially with prolonged reaction times or a large excess of morpholine.

  • Reaction with Solvent: At high temperatures, some polar aprotic solvents like DMF can decompose or react with the substrate.

  • Degradation: The nitro-aromatic compound might be susceptible to degradation under harsh basic conditions and high temperatures.

  • Troubleshooting:

    • Monitor Progress: Use TLC or HPLC to monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of over-reaction products.

    • Purification: Column chromatography is typically effective for separating the desired product from these types of impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) should provide good separation.

Route 2: Buchwald-Hartwig Amination

For aryl halides that are less reactive towards SNAr, or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction forms the C-N bond between the aryl bromide and morpholine.[10]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange Complex OxAdd->LigandEx + Morpholine - Br- RedElim Reductive Elimination Precursor LigandEx->RedElim RedElim->Pd0 Reductive Elimination Product Ar-N(Morpholine) RedElim->Product ArBr Ar-Br Amine Morpholine Base Base (e.g., NaOtBu) Base->LigandEx Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Frequently Asked Questions & Troubleshooting (Buchwald-Hartwig)

Q1: My Buchwald-Hartwig reaction has failed or is giving a very low yield. What should I check first?

A1: Buchwald-Hartwig reactions are notoriously sensitive to reaction parameters.[11] A failed reaction often points to issues with the catalyst, reagents, or atmosphere.

  • Catalyst Inactivity: The active Pd(0) species is crucial.[12]

    • Precatalyst Choice: Modern precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they form the active LPd(0) species more cleanly and efficiently.[12][13]

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed.

  • Reagent Purity:

    • Amine Quality: Amines can act as ligands for palladium, potentially deactivating the catalyst. Ensure your morpholine is pure.[12]

    • Solvent and Base: Use dry, high-purity solvents and bases. Water can lead to side reactions like hydrodehalogenation or the formation of diaryl ethers.[12]

  • Ligand Choice: The ligand is critical. For coupling a secondary cyclic amine like morpholine, bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.

Q2: I am observing a significant amount of a dehalogenated byproduct (4-nitromorpholine). How can I prevent this?

A2: Hydrodehalogenation (replacement of the bromide with hydrogen) is a common side reaction.

  • Cause: This often occurs due to β-hydride elimination from the base (e.g., NaOtBu) or from the amine, followed by reductive elimination of H-Br.

  • Solutions:

    • Change the Base: Switching to a different base can sometimes solve the problem. Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.

    • Optimize Ligand: Some ligands are more prone to promoting this side reaction than others. Screening a different class of ligands (e.g., Josiphos-type) might be beneficial.[12]

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes disfavor the dehalogenation pathway relative to the desired C-N coupling.

Q3: My reaction is producing a dark black precipitate (palladium black), and the conversion has stalled. What does this mean?

A3: The formation of palladium black indicates catalyst decomposition.

  • Cause: The catalytically active monomeric Pd(0) species has aggregated into inactive bulk palladium metal. This can be caused by insufficient ligand concentration, high temperatures, or impurities.

  • Solutions:

    • Increase Ligand-to-Palladium Ratio: It can be helpful to use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2:1) to better stabilize the catalytic species.[12]

    • Check Stirring: Inadequate stirring can lead to localized overheating and catalyst decomposition, especially on a larger scale.[12]

    • Use a Precatalyst: As mentioned in Q1, well-defined precatalysts are generally more stable and less prone to decomposition.[13]

Q4: Can I use a different solvent instead of toluene or dioxane?

A4: Yes, while toluene and 1,4-dioxane are common, there is a push to replace them due to safety and environmental concerns.[14][15] Solvents like CPME (cyclopentyl methyl ether), t-amyl alcohol, or 2-methyl-THF can be effective alternatives. Some modern catalyst systems even allow for reactions in water using specific ligands and surfactants.[15]

Comparative Summary of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None requiredPalladium precatalyst and phosphine ligand
Key Reagents Activated Aryl Halide, Morpholine, BaseAryl Halide, Morpholine, Strong Base
Typical Solvents Polar aprotic (DMSO, DMF, NMP)Aprotic (Toluene, Dioxane, THF, CPME)
Common Issues Low reactivity, unwanted substitution (e.g., of NO₂ group)Catalyst deactivation, hydrodehalogenation, sensitivity to air/moisture
Advantages Operationally simple, inexpensive reagentsBroad substrate scope, milder conditions possible
Disadvantages Requires highly activated substrate, often high temperaturesExpensive catalyst/ligand, requires inert atmosphere, sensitive

Experimental Protocols

Protocol 1: Synthesis via SNAr
  • To a solution of 1,2-dibromo-4-nitrobenzene (1.0 eq) in DMSO (0.5 M), add morpholine (2.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • In an oven-dried flask, add the aryl bromide (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the corresponding ligand (e.g., XPhos, 1.2-2.4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add sodium tert-butoxide (1.4 eq).

  • Add degassed toluene (0.2 M) followed by morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

References

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • This compound. MySkinRecipes. [Link]

  • Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (NAS). Chad's Prep. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! The Organic Chemistry Tutor. [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health. [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Autech Industry Co.,Limited. [Link]

  • Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile. SpringerLink. [Link]

  • 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • 4-(4-Nitrophenyl)morpholine. National Institutes of Health. [Link]

  • Substituted phenylmorpholine. Wikipedia. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. PubMed. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

Sources

Managing exothermic reactions during the synthesis of nitrophenyl)morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (Nitrophenyl)morpholines

A-Level-Headed Guide to Managing Exothermic Reactions

Welcome, researchers and process chemists. The synthesis of (nitrophenyl)morpholines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for creating valuable intermediates in medicinal chemistry.[1][2] However, the very features that make this reaction efficient—the powerful electron-withdrawing nature of nitro groups—also render it highly exothermic. Uncontrolled exotherms can lead to compromised yield, product degradation, and most critically, dangerous runaway reactions.[3]

This guide is structured to provide immediate, actionable answers to the challenges you may face. We will move from foundational principles to specific troubleshooting scenarios, grounding our advice in mechanistic understanding and established safety protocols.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Heat

Before troubleshooting, it's crucial to understand the chemistry driving the exotherm.

Q1: Why is the reaction between a halo-nitroaromatic compound and morpholine so exothermic?

A: This reaction is a classic Nucleophilic Aromatic Substitution (SNAr).[4] Its high exothermicity stems from two key factors:

  • Aromatic Ring Activation: The nitro group (NO₂) is a potent electron-withdrawing group. When positioned ortho or para to a leaving group (like -F or -Cl), it dramatically reduces the electron density of the aromatic ring.[5] This makes the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile like morpholine.

  • Formation of a Stabilized Intermediate: The reaction proceeds through a two-step addition-elimination mechanism.[6] The initial attack of morpholine forms a negatively charged intermediate called a Meisenheimer complex. The nitro group provides significant resonance stabilization to this intermediate, which lowers the activation energy of this rate-determining step and makes the overall reaction thermodynamically favorable and, thus, exothermic.[7][8]

Part 2: Troubleshooting Guide - From Theory to Practice

This section addresses specific issues you might encounter during your experiment.

Q2: My reaction temperature is spiking uncontrollably the moment I start adding morpholine. What's happening and what should I do?

A: This indicates that the rate of heat generation is far exceeding your system's capacity for heat removal. The reaction is likely instantaneous upon addition.

Immediate Actions:

  • STOP THE ADDITION IMMEDIATELY.

  • Ensure your cooling bath is at its maximum efficiency (e.g., fresh ice, dry ice/acetone slush).

  • If the temperature continues to rise rapidly, prepare for emergency quenching by having a pre-chilled, non-reactive solvent with a high heat capacity ready.

Root Cause Analysis & Long-Term Solutions:

  • Addition Rate: You are adding the morpholine too quickly. The rate of addition is your primary means of controlling the rate of heat production.[9]

  • Concentration: The reaction may be too concentrated, leading to a high reaction rate in a small volume.

  • Initial Temperature: The starting temperature of your reaction mixture was too high, shortening the time to maximum reaction rate.

dot

cluster_0 Troubleshooting: Uncontrolled Temperature Spike Start Temperature Spikes? Stop STOP Addition Immediately Start->Stop Yes Cool Maximize Cooling Stop->Cool Assess Temperature Stabilized? Cool->Assess Resume Resume Addition at 10% of Original Rate Assess->Resume Yes Quench Emergency Quench Assess->Quench No cluster_1 Controlled Synthesis Workflow A Charge Reactor: 1-F-4-NB, K2CO3, Acetonitrile B Cool to Stable Internal Temp (0-5 °C) A->B C Begin Slow Addition of Morpholine B->C D Monitor Internal Temp (T_int) Continuously C->D E T_int > 15°C? D->E F PAUSE Addition E->F Yes G Continue Addition E->G No F->B Wait for T_int to stabilize H Addition Complete G->H I Stir & Warm to RT H->I J Monitor for Completion I->J

Sources

Validation & Comparative

Comparative Reactivity Analysis: 4-(2-Fluoro-4-nitrophenyl)morpholine vs. 4-(2-Bromo-4-nitrophenyl)morpholine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and process development, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two common aryl halide building blocks: 4-(2-Fluoro-4-nitrophenyl)morpholine and 4-(2-Bromo-4-nitrophenyl)morpholine. While conventional wisdom from aliphatic substitution chemistry (SN2) would suggest the bromo-analogue to be more reactive, this guide will demonstrate, through mechanistic principles and supporting data, that the fluoro-derivative is, in fact, the superior substrate for nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is a direct consequence of the reaction's rate-determining step and the unique electronic properties of fluorine.

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the construction of carbon-heteroatom bonds in electron-deficient aromatic systems.[1] This reaction is particularly vital in drug discovery for the synthesis of complex molecules, such as those containing morpholine moieties attached to a nitro-activated phenyl ring.[2][3][4] The two compounds under review, this compound and 4-(2-Fluoro-4-nitrophenyl)morpholine, are valuable intermediates.[3] They share an identical core structure—a morpholine ring and a strongly electron-withdrawing nitro group—but differ in the halogen atom (F vs. Br) positioned ortho to the site of substitution. This seemingly minor difference has profound implications for their reactivity, which this guide will explore in detail.

Part 1: The Governing Mechanism: Nucleophilic Aromatic Substitution (SNAr)

To understand the reactivity differences, one must first understand the underlying mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway does not involve the direct, one-step displacement of the leaving group or the formation of an unstable aryl cation.[1][5] Instead, it proceeds via a two-step addition-elimination mechanism.[6][7]

  • Step 1: Nucleophilic Addition (Rate-Determining Step) : A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][8] This initial step is energetically costly due to the loss of aromatic stabilization and is therefore the slow, rate-determining step (RDS) of the overall reaction.[8][9][10] The presence of strong electron-withdrawing groups, such as the nitro group (–NO₂) at the ortho or para positions, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating its formation.[1][6]

  • Step 2: Elimination & Rearomatization (Fast Step) : The leaving group (halide ion) is expelled from the Meisenheimer complex. This step rapidly restores the aromaticity of the ring, making it energetically favorable and fast.[7][9]

Because the first step is the kinetic bottleneck, any factor that lowers the activation energy of the nucleophilic attack will accelerate the entire reaction.[8][10]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Addition (Slow, Rate-Determining) Products Substituted Product + Halide Ion Intermediate->Products Step 2: Elimination (Fast, Rearomatization)

Caption: The two-step Addition-Elimination mechanism of an SNAr reaction.

Part 2: Head-to-Head Comparison: Fluorine vs. Bromine in the SNAr Context

The crux of the reactivity difference lies in how the halogen influences the rate-determining step. In SNAr reactions, the typical halogen reactivity trend seen in SN2 reactions (I > Br > Cl > F) is inverted to F > Cl ≈ Br > I .[1][6]

4-(2-Fluoro-4-nitrophenyl)morpholine (Higher Reactivity)

The superior reactivity of the fluoro-compound is attributed to the extreme electronegativity of fluorine (3.98 on the Pauling scale).[11][12] This property exerts a powerful negative inductive effect (-I) , which strongly withdraws electron density from the aromatic ring. This has two rate-accelerating consequences:

  • Increased Electrophilicity : The strong inductive withdrawal makes the ipso-carbon significantly more electron-poor (more δ+), creating a more potent electrophilic site for the incoming nucleophile to attack.[11][12]

  • Stabilization of the Intermediate : The electronegative fluorine atom effectively stabilizes the negative charge that develops in the Meisenheimer complex, thereby lowering the energy of the transition state leading to it.[8][10]

This compound (Lower Reactivity)

Bromine is considerably less electronegative than fluorine (2.96 on the Pauling scale).[11] While it still activates the ring towards attack compared to an unsubstituted ring, its inductive effect is much weaker. Consequently, the ipso-carbon is less electrophilic, and the resulting Meisenheimer complex is less stabilized, leading to a higher activation energy for the rate-determining step and a slower overall reaction rate.

The C-F bond is significantly stronger than the C-Br bond, which is why fluoride is a poor leaving group in SN2 reactions. However, in the SNAr mechanism, the C-X bond is broken in the second, fast step, after the rate-determining step has already occurred.[8][9] Therefore, the strength of the C-X bond has a negligible effect on the overall reaction rate. The dominant factor is the speed of the initial nucleophilic attack, which is greatly enhanced by fluorine's electronegativity.

Part 3: Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate the theoretical difference in reactivity, a straightforward kinetic experiment can be designed. The objective is to measure the pseudo-first-order rate constants for the reaction of each aryl halide with a chosen nucleophile under identical conditions.

Objective: To quantitatively determine and compare the rate of reaction of 4-(2-Fluoro-4-nitrophenyl)morpholine and this compound with a model nucleophile, such as piperidine.

Methodology: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the concentration of the starting material over time. By using a large excess of the nucleophile, pseudo-first-order kinetics can be assumed.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing A Prepare Stock Solutions - Aryl Halide (Fluoro & Bromo) - Piperidine (Nucleophile) - Internal Standard B Equilibrate Reactants (e.g., to 25.0 °C) A->B C Initiate Reaction (t=0) Add Piperidine to Aryl Halide B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., with acidic solution) D->E F Analyze Samples by HPLC E->F G Calculate [Aryl Halide] vs. Internal Standard F->G H Plot ln([Aryl Halide]) vs. Time G->H I Determine Rate Constant (k) from the Slope H->I

Caption: Workflow for the kinetic analysis of SNAr reactions.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 0.01 M stock solutions of 4-(2-fluoro-4-nitrophenyl)morpholine and this compound in a suitable aprotic solvent (e.g., Acetonitrile).

    • Prepare a 0.5 M solution of piperidine in the same solvent. This ensures a 50-fold excess of the nucleophile.

    • Prepare a stock solution of an internal standard (e.g., naphthalene) for accurate HPLC quantification.

  • Reaction Execution:

    • In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, place a known volume of the aryl halide stock solution and the internal standard solution.

    • To initiate the reaction (t=0), add the piperidine solution and start a timer.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a dilute acid solution (e.g., 0.1 M HCl in acetonitrile/water) to protonate the piperidine and stop the reaction.

  • Analysis and Data Processing:

    • Analyze each quenched sample by reverse-phase HPLC with UV detection at a wavelength where the starting material strongly absorbs.

    • Calculate the concentration of the remaining aryl halide at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the aryl halide concentration (ln[Ar-X]) versus time (t).

    • The data should yield a straight line, the slope of which is equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Repeat the entire experiment for the second aryl halide under identical conditions.

Part 4: Data Summary and Interpretation

The experimental protocol described above would yield quantitative data clearly illustrating the reactivity difference. While actual experimental values depend on precise conditions, the expected outcome is a significantly larger rate constant for the fluoro-analogue.

Table 1: Representative Kinetic Data for SNAr Reaction with Piperidine

CompoundHalogenRelative Rate Constant (krel)Half-Life (t1/2)
4-(2-Fluoro -4-nitrophenyl)morpholineF~3000~1.5 minutes
4-(2-Bromo -4-nitrophenyl)morpholineBr~5~90 minutes

Note: Data are illustrative based on established relative reactivities of aryl fluorides vs. bromides in SNAr reactions.[9]

Implications for Researchers:

  • Reaction Conditions: The higher reactivity of 4-(2-fluoro-4-nitrophenyl)morpholine allows for milder reaction conditions (lower temperatures, shorter reaction times), which can improve selectivity and reduce the formation of degradation byproducts.

  • Cost and Availability: While aryl fluorides can sometimes be more expensive to synthesize, the increased reaction efficiency, higher throughput, and potentially cleaner reaction profiles can offset the initial cost, making them more economical overall in a process setting.

  • Synthetic Strategy: When designing a multi-step synthesis, choosing the fluoro-analogue as a precursor for an SNAr step can significantly streamline the process, leading to higher overall yields and purity.

Conclusion

In the context of nucleophilic aromatic substitution, 4-(2-Fluoro-4-nitrophenyl)morpholine is unequivocally more reactive than its bromo-counterpart. This counterintuitive trend stems from the SNAr mechanism, where the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine powerfully activates the aromatic ring towards this attack and stabilizes the key Meisenheimer intermediate. This mechanistic understanding is critical for chemists in research and development, enabling them to make informed decisions in substrate selection to optimize synthetic routes, improve efficiency, and achieve higher yields under milder conditions.

References

  • Wikipedia. "Nucleophilic aromatic substitution." Accessed January 16, 2026. [Link]

  • Chaudhary, V. "Nucleophilic Aromatic Substitution." University of Delhi. [Link]

  • Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]

  • Wyzant. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Wyzant Ask An Expert. [Link]

  • The Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution." [Link]

  • LibreTexts Chemistry. "15.4: Nucleophilic Aromatic Substitution." [Link]

  • Tayade, R. R. "Aromatic Nucleophilic Substitution Reaction." Institute of Science, Nagpur. [Link]

  • Singleton, D. A. "One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted." Nat. Chem. 2018, 10, 917. [Link]

  • Jaworski, M. et al. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Molecules 2020, 25(20), 4799. [Link]

  • Danikiewicz, W. et al. "Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase." J Am Soc Mass Spectrom. 2007, 18(8), 1351-63. [Link]

  • ChemBeast. "Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine." [Link]

  • Weerapana, E. et al. "Investigating the proteome reactivity and selectivity of aryl halides." J Am Chem Soc. 2014, 136(11), 4462-8. [Link]

  • Wang, L. J. et al. "4-(4-Nitrophenyl)morpholine." Acta Crystallographica Section E 2012, 68(Pt 4), o1148. [Link]

Sources

A Spectroscopic Deep Dive: Comparing 4-(2-Bromo-4-nitrophenyl)morpholine and its Thiomorpholine Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a fundamental toolkit for this endeavor. This guide offers an in-depth comparative analysis of 4-(2-bromo-4-nitrophenyl)morpholine and its thiomorpholine analog, two compounds of interest in medicinal chemistry as potential building blocks.[1]

While direct, comprehensive experimental spectra for these specific molecules are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust, predictive comparison. This approach, rooted in the foundational tenets of chemical spectroscopy, will illuminate the subtle yet significant electronic and structural differences imparted by the substitution of the ring oxygen with sulfur.

Molecular Structures at a Glance

The core structural difference lies in the heterocyclic ring: one contains an oxygen atom (morpholine), and the other a sulfur atom (thiomorpholine). This seemingly simple substitution has profound effects on the molecule's conformation, electron distribution, and, consequently, its spectroscopic fingerprint.

Figure 1: Chemical structures of the two compounds.

Synthesis Pathway: A Generalized Approach

The synthesis of these N-aryl heterocyclic compounds typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A di-halogenated nitrobenzene, such as 1-bromo-2-fluoro-4-nitrobenzene or 1,2-dibromo-4-nitrobenzene, serves as the electrophilic partner, while morpholine or thiomorpholine acts as the nucleophile. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed.

G Start 1,2-Dihalo-4-nitrobenzene + Morpholine/Thiomorpholine Process Nucleophilic Aromatic Substitution (SNAr) Solvent: e.g., ACN, DMF Base: e.g., K2CO3, Et3N Heat Start->Process Product 4-(2-Halo-4-nitrophenyl)morpholine/thiomorpholine Process->Product

Caption: Generalized workflow for the synthesis.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • To a solution of the di-halogenated nitrobenzene (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add morpholine or thiomorpholine (1.1 equivalents) and a base such as potassium carbonate or triethylamine (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired N-aryl morpholine or thiomorpholine derivative.

Spectroscopic Comparison: A Predictive Analysis

The following sections will compare the expected spectroscopic features of this compound and its thiomorpholine analog. This analysis is based on data from analogous compounds and established spectroscopic principles.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key differences in the IR spectra of our target compounds will arise from the vibrations of the heterocyclic ring.

Functional Group This compound (Predicted) 4-(2-Bromo-4-nitrophenyl)thiomorpholine (Predicted) Rationale for Differences
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹Similar for both compounds, characteristic of the aromatic ring.
Aliphatic C-H Stretch 2950-2850 cm⁻¹2950-2850 cm⁻¹Characteristic of the methylene groups in the morpholine/thiomorpholine ring.
NO₂ Asymmetric Stretch ~1520 cm⁻¹~1520 cm⁻¹Dominated by the nitro group, expected to be very similar in both molecules.
NO₂ Symmetric Stretch ~1345 cm⁻¹~1345 cm⁻¹Dominated by the nitro group, expected to be very similar in both molecules.
C-O-C Stretch ~1115 cm⁻¹ (strong)AbsentThis strong, characteristic band for the ether linkage in morpholine will be absent in the thiomorpholine analog.[2]
C-S-C Stretch Absent~600-700 cm⁻¹ (weak to medium)The presence of a C-S-C stretching vibration is a key diagnostic feature for the thiomorpholine analog.
C-N Stretch ~1230 cm⁻¹~1230 cm⁻¹The C-N stretching vibration of the N-aryl group should be at a similar frequency in both compounds.
C-Br Stretch ~550-650 cm⁻¹~550-650 cm⁻¹The C-Br stretching vibration is expected in a similar region for both molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The substitution of oxygen with sulfur will induce notable changes in the chemical shifts of the protons and carbons in the heterocyclic ring.

¹H NMR Spectroscopy

Proton Environment This compound (Predicted) 4-(2-Bromo-4-nitrophenyl)thiomorpholine (Predicted) Rationale for Differences
Aromatic Protons 7.0 - 8.5 ppm7.0 - 8.5 ppmThe electronic environment of the aromatic ring is primarily influenced by the nitro and bromo groups, so similar chemical shifts are expected. The ortho-bromo substituent will likely lead to a complex splitting pattern.
-N-CH₂- Protons ~3.0 - 3.5 ppm~3.3 - 3.8 ppmThe protons adjacent to the nitrogen are expected to be slightly more deshielded in the thiomorpholine analog due to the different electronic influence of sulfur compared to oxygen.
-O-CH₂- / -S-CH₂- Protons ~3.8 - 4.0 ppm~2.6 - 3.0 ppmThis is the most significant difference. The protons adjacent to the electronegative oxygen in the morpholine ring are significantly deshielded. In contrast, the protons adjacent to the less electronegative sulfur in the thiomorpholine ring will appear at a much higher field (lower ppm).[1][3]

¹³C NMR Spectroscopy

Carbon Environment This compound (Predicted) 4-(2-Bromo-4-nitrophenyl)thiomorpholine (Predicted) Rationale for Differences
Aromatic Carbons 110 - 150 ppm110 - 150 ppmSimilar to ¹H NMR, the aromatic carbon shifts will be primarily dictated by the bromo and nitro substituents.
-N-CH₂- Carbons ~48 - 52 ppm~50 - 55 ppmA slight downfield shift may be observed for the carbons adjacent to the nitrogen in the thiomorpholine analog.
-O-CH₂- / -S-CH₂- Carbons ~66 - 70 ppm~25 - 30 ppmThe carbons bonded to oxygen in the morpholine ring are significantly deshielded and appear at a much lower field compared to the carbons bonded to sulfur in the thiomorpholine ring.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both compounds are expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion This compound (Predicted m/z) 4-(2-Bromo-4-nitrophenyl)thiomorpholine (Predicted m/z) Notes on Fragmentation
[M]⁺ 286/288302/304The molecular ion peaks will be separated by 2 m/z units with roughly equal intensity due to the bromine isotopes. The thiomorpholine analog will have a molecular weight that is 16 units higher.
[M - NO₂]⁺ 240/242256/258Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[1][4]
[M - C₄H₈NO]⁺ 200/202N/AFragmentation involving the loss of the morpholine ring is possible.
[M - C₄H₈NS]⁺ N/A200/202Fragmentation involving the loss of the thiomorpholine ring is expected.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectra of both compounds will be dominated by the electronic transitions of the nitrophenyl chromophore.

Transition This compound (Predicted λmax) 4-(2-Bromo-4-nitrophenyl)thiomorpholine (Predicted λmax) Rationale for Differences
π → π ~250-280 nm~250-280 nmThis transition, associated with the aromatic ring, is expected to be at a similar wavelength for both compounds.[5][6]
n → π ~320-360 nm~330-370 nmThis transition involves the non-bonding electrons on the nitrogen and the π* orbitals of the aromatic ring. The substitution of oxygen with sulfur can slightly alter the energy of the nitrogen lone pair, potentially leading to a small bathochromic (red) shift in the thiomorpholine analog. The presence of the nitro group will cause a significant red shift compared to unsubstituted N-phenylmorpholine.[7]

Conclusion

This comparative guide, while predictive in the absence of direct experimental data, provides a scientifically grounded framework for understanding the spectroscopic differences between this compound and its thiomorpholine analog. The key differentiating features are found in the NMR and IR spectra, where the influence of the oxygen versus sulfur heteroatom is most pronounced. The principles outlined here can be applied to the interpretation of experimental data for these and other related N-aryl heterocyclic compounds, aiding in their unambiguous identification and characterization.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available from: [Link]

  • MDPI. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Available from: [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Available from: [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

  • PMC. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from: [Link]

  • ResearchGate. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]

  • ACS Publications. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Available from: [Link]

  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V), c = 8 mM, in water. Available from: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

  • Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • The Royal Society of Chemistry. Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Research Article. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

Sources

A Comparative In Vitro Biological Activity Screening of 4-(2-Bromo-4-nitrophenyl)morpholine and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with potent and selective biological activities remains a cornerstone of therapeutic innovation. The morpholine nucleus is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to a molecule. When coupled with a nitroaromatic system, a pharmacophore recognized for its diverse bioactivities, the resulting derivatives present a compelling case for investigation. This guide provides a comprehensive framework for the biological activity screening of 4-(2-Bromo-4-nitrophenyl)morpholine , a compound of interest due to the presence of a bromine atom, which may further enhance its biological profile.

While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for its evaluation. We will outline the experimental protocols for assessing its potential anticancer and antimicrobial activities, and compare its hypothetical performance against established bioactive molecules with structural similarities. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary screening of new chemical entities.

Rationale for Screening: The Chemical Logic

The decision to screen this compound is underpinned by the established biological activities of its constituent chemical motifs.

  • The Morpholine Ring: This versatile heterocycle is a component of numerous approved drugs and is often incorporated to improve solubility, metabolic stability, and receptor interaction.

  • The Nitroaromatic Group: Nitroaromatic compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial and anticancer activities. Their mechanism often involves reductive bioactivation within target cells, leading to the generation of cytotoxic reactive nitrogen species.

  • The Bromo Substituent: Halogenation, particularly with bromine, can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its potency and selectivity.

Therefore, the combination of these three features in a single molecule suggests a high probability of interesting biological activity.

Experimental Design: A Two-Pronged Screening Approach

We propose a primary screening cascade to evaluate the cytotoxic and antimicrobial potential of this compound. This will involve two well-established in vitro assays: the MTT assay for anticancer activity and the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Culture: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound and comparator compounds will be dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The treated cells are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

A Cancer Cell Culture (e.g., MCF-7, A549) B Seeding in 96-well Plates A->B C Treatment with This compound & Comparators B->C D Incubation (48-72 hours) C->D E MTT Reagent Addition D->E F Incubation (4 hours) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I IC50 Determination H->I

Figure 1. Workflow of the MTT assay for anticancer activity screening.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to determine the potency of a new antimicrobial agent.

  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, will be used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to the final inoculum density.

  • Compound Dilution: this compound and comparator antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

A Bacterial Culture (e.g., S. aureus, E. coli) B Inoculum Preparation (0.5 McFarland) A->B D Inoculation of Wells B->D C Serial Dilution of This compound & Comparators in 96-well Plate C->D E Incubation (18-24 hours) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Figure 2. Workflow of the broth microdilution assay for MIC determination.

Comparative Analysis: Benchmarking Against Known Actives

To provide a meaningful context for the hypothetical results of this compound, we will compare its potential activity against well-characterized compounds.

Anticancer Activity Comparators

For the anticancer screening, we will use Doxorubicin , a standard chemotherapeutic agent, and Gefitinib , a targeted therapy (EGFR inhibitor) that also contains a morpholine-like moiety.

CompoundTarget/Mechanism of ActionExpected IC50 Range (MCF-7)
Doxorubicin DNA intercalation, Topoisomerase II inhibition0.01 - 0.1 µM
Gefitinib EGFR Tyrosine Kinase Inhibitor1 - 10 µM
This compound Hypothetical: Induction of apoptosis via oxidative stress To be determined
Antimicrobial Activity Comparators

For the antimicrobial screening, we will use Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Linezolid , an oxazolidinone antibiotic that contains a morpholine ring.

CompoundTarget/Mechanism of ActionExpected MIC Range (S. aureus)Expected MIC Range (E. coli)
Ciprofloxacin DNA gyrase and topoisomerase IV inhibition0.25 - 1 µg/mL0.008 - 0.03 µg/mL
Linezolid Inhibition of protein synthesis1 - 4 µg/mL>128 µg/mL (typically resistant)
This compound Hypothetical: Disruption of cellular redox balance To be determined To be determined

Concluding Remarks and Future Directions

This guide outlines a robust and scientifically sound strategy for the initial biological activity screening of this compound. By employing standardized in vitro assays and comparing the results to established drugs, we can effectively assess its potential as a lead compound for further development.

Should the hypothetical results indicate promising activity, subsequent steps would involve:

  • Expansion of the screening panel: Testing against a broader range of cancer cell lines and microbial strains.

  • Mechanism of action studies: Investigating the molecular targets and pathways affected by the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of cancer or infection.

The journey of drug discovery is long and complex, but it begins with a single, well-designed experiment. This guide provides the blueprint for that crucial first step in evaluating the potential of this compound.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel PI3K Inhibitors Derived from 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Rigorous In Vitro Validation Cascade

In the landscape of oncology drug discovery, the phosphatidylinositol-3-kinase (PI3K) signaling pathway is a well-established, high-value target. Its dysregulation is a common feature in many human cancers, driving tumor cell proliferation, survival, and growth.[1][2] The PI3K/Akt/mTOR pathway, a central regulator of the cell cycle, is frequently over-activated in breast, ovarian, and other cancers, making it a prime candidate for targeted therapeutic intervention.[3][4]

This guide focuses on the critical early-stage validation of a hypothetical series of novel compounds (Compounds A, B, and C) synthesized from the starting scaffold 4-(2-Bromo-4-nitrophenyl)morpholine. Our objective is to characterize these compounds as potential inhibitors of the PI3Kα isoform, which is often mutated in breast cancer.[5][6] To establish a benchmark for performance, we will compare our novel compounds against Alpelisib (Piqray) , an FDA-approved selective PI3Kα inhibitor used in treating certain types of breast cancer.[7][8]

The journey from a synthesized compound to a viable drug candidate is paved with rigorous, multi-tiered experimental validation. The purpose of this guide is to provide researchers with a logical, field-proven workflow for in vitro assay validation. We will move systematically from high-throughput biochemical assays that confirm target binding to cell-based assays that demonstrate physiological effects, ensuring that each step provides a self-validating system for decision-making.

The Assay Validation Workflow: From Target Binding to Cellular Potency

A successful validation workflow is not merely a sequence of experiments but a logical cascade designed to answer specific questions at each stage. It begins with broad screening to identify target engagement and progressively narrows the focus to characterize potency, cellular activity, and selectivity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling Primary_Screening Primary Screening (Single Concentration) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screening->Dose_Response  Identify Hits Cell_Viability Cell Viability Assay (GI50 Determination) Dose_Response->Cell_Viability  Confirm Potency Target_Engagement Mechanism Confirmation (Western Blot) Cell_Viability->Target_Engagement  Validate On-Target Effect  in Cellular Context Selectivity Kinase Selectivity Panel (Off-Target Effects) Target_Engagement->Selectivity  Assess Specificity

Caption: High-level workflow for in vitro validation of synthesized compounds.

Part 1: Biochemical Validation - Does the Compound Hit the Target?

The first critical question is whether our synthesized compounds physically interact with the intended molecular target, PI3Kα. For this, we employ a sensitive and specific biochemical assay.

Primary Screening: The LanthaScreen™ Eu Kinase Binding Assay

Expertise & Experience: We begin with a high-throughput screen (HTS) to quickly identify "hits." The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice due to its robustness and reliance on a physical binding event rather than enzyme activity.[9] This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where displacement of a fluorescent tracer from the kinase by an inhibitor leads to a loss of FRET signal.[10][11] This method is less prone to interference from fluorescent compounds and can detect inhibitors that bind to various sites, including ATP-competitive and allosteric sites.[9][12]

Trustworthiness: To ensure the reliability of each assay plate, we calculate the Z'-factor , a statistical parameter that assesses the separation between positive and negative controls.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence that observed "hits" are not statistical artifacts.[14][15]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare 4X solutions of test compounds (Compounds A, B, C, and Alpelisib) and a 2X solution of the PI3Kα kinase/Eu-antibody mixture in the appropriate kinase buffer. Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer.[12]

  • Assay Plate Setup: In a 384-well plate, add 4 µL of each 4X test compound or control.

  • Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.[11]

  • Data Analysis: Calculate the TR-FRET ratio and then determine the percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

Data Presentation: Primary Screening Results

CompoundConcentration% Inhibition of PI3Kα Binding
Compound A10 µM15%
Compound B 10 µM 88%
Compound C10 µM45%
Alpelisib 10 µM 92%

Hypothetical data based on typical screening outcomes.

From this initial screen, Compound B emerges as a promising hit, showing inhibition comparable to the reference compound, Alpelisib.

Dose-Response and Potency (IC₅₀) Determination

Expertise & Experience: A single-point inhibition value is insufficient. We must determine the potency of our lead compound, which is quantified by the half-maximal inhibitory concentration (IC₅₀).[16] This value represents the concentration of an inhibitor required to reduce the biochemical activity by 50%.[17] We generate a dose-response curve by testing the compound across a range of concentrations. The data is then fitted to a four-parameter logistic equation to accurately calculate the IC₅₀.[18][19]

Experimental Protocol: IC₅₀ Determination

  • Follow the LanthaScreen™ protocol as described above.

  • Instead of a single concentration, prepare a serial dilution series for Compound B and Alpelisib (e.g., 11 points from 100 µM to 1 nM).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using non-linear regression to a sigmoidal dose-response model to determine the IC₅₀ value.[20]

Data Presentation: Comparative Potency (IC₅₀)

CompoundIC₅₀ (nM) against PI3Kα
Compound B 45 nM
Alpelisib 5 nM

Hypothetical data. A lower IC₅₀ value indicates greater potency.

Compound B demonstrates potent inhibition of PI3Kα, and while not as potent as the approved drug Alpelisib, it is well within the range of a viable lead candidate for further optimization.

Part 2: Cell-Based Validation - Does the Compound Work in a Biological System?

Demonstrating biochemical activity is necessary but not sufficient. A successful drug candidate must be able to penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a desired biological response.

Cellular Activity: The CellTiter-Glo® Luminescent Cell Viability Assay

Expertise & Experience: To assess the effect of our compounds on cancer cell proliferation, we use the CellTiter-Glo® Luminescent Cell Viability Assay.[21] This assay quantifies ATP, an indicator of metabolically active, viable cells.[22] A decrease in the luminescent signal corresponds to a reduction in cell viability. We will test our compounds on a PIK3CA-mutated breast cancer cell line, such as MCF-7, where the PI3K pathway is constitutively active and crucial for survival.[2] The resulting value is the GI₅₀ (50% growth inhibition).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream CompoundB Compound B / Alpelisib CompoundB->PI3K inhibits PTEN->PIP2

Caption: Simplified PI3K/Akt signaling pathway targeted by inhibitors.

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound B and Alpelisib for 72 hours. Include vehicle-only (e.g., DMSO) control wells.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[23][24]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

  • Data Acquisition: Record luminescence using a plate luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the GI₅₀ values by fitting to a dose-response curve.

Data Presentation: Comparative Cellular Activity (GI₅₀)

CompoundGI₅₀ (nM) in MCF-7 Cells
Compound B 250 nM
Alpelisib 35 nM

Hypothetical data. The GI₅₀ value in a cellular assay is typically higher than the biochemical IC₅₀ due to factors like cell permeability and efflux.

Orthogonal Validation: Western Blot for Target Engagement

Trustworthiness: A reduction in cell viability could be due to off-target toxicity. To confirm that Compound B is acting through the intended mechanism, we must use an orthogonal assay to show direct engagement of the PI3K pathway. A Western blot to measure the phosphorylation of Akt (a direct downstream substrate of PI3K) is the gold standard. A potent PI3K inhibitor should reduce the levels of phosphorylated-Akt (p-Akt) without affecting total Akt levels.

Experimental Protocol: Western Blot for p-Akt

  • Cell Treatment: Treat MCF-7 cells with increasing concentrations of Compound B and Alpelisib for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for p-Akt (Ser473) and total Akt.

  • Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine the ratio of p-Akt to total Akt. A dose-dependent decrease in this ratio confirms on-target activity.

Part 3: Selectivity Profiling - Is the Compound Specific?

Expertise & Experience: A potent compound is of little therapeutic use if it inhibits numerous other kinases, leading to potential toxicity. Kinase inhibitor selectivity is a critical factor in drug development.[26][27] We must assess the specificity of our lead compound by profiling it against a panel of related kinases. High selectivity for PI3Kα over other PI3K isoforms (β, δ, γ) and other unrelated kinases is desirable.

Experimental Protocol: Kinase Selectivity Profiling

  • Engage a contract research organization (CRO) or use an in-house platform to screen Compound B at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases).

  • For any kinases showing significant inhibition (>50%), perform full IC₅₀ determinations using an appropriate biochemical assay.

Data Presentation: Kinase Selectivity Profile

Kinase TargetCompound B (IC₅₀, nM)Alpelisib (IC₅₀, nM)Selectivity Fold (vs. PI3Kα) for Cmpd B
PI3Kα 45 5 1x
PI3Kβ8501,20018.9x
PI3Kδ92029020.4x
PI3Kγ1,50025033.3x
mTOR>10,000>10,000>222x
CDK2>10,000>10,000>222x

Hypothetical data. Selectivity is calculated by dividing the IC₅₀ for the off-target by the IC₅₀ for the on-target (PI3Kα).

The data indicates that Compound B, like Alpelisib, is highly selective for the PI3Kα isoform over other Class I PI3K isoforms and unrelated kinases, which is a highly favorable characteristic.

Conclusion

This guide has outlined a systematic, multi-tiered approach to the in vitro validation of novel small molecule inhibitors synthesized from a this compound scaffold. Through a logical cascade of biochemical and cell-based assays, we have demonstrated how to:

  • Identify potent target binders using TR-FRET.

  • Quantify biochemical potency through IC₅₀ determination.

  • Confirm cellular activity and on-target effects in a relevant cancer cell line.

  • Assess the critical parameter of kinase selectivity.

Our hypothetical lead, Compound B , has shown promising potency (IC₅₀ = 45 nM), significant cellular activity (GI₅₀ = 250 nM), and a favorable selectivity profile for PI3Kα. While its potency does not yet match the approved drug Alpelisib, it represents a validated hit compound that serves as an excellent starting point for a medicinal chemistry lead optimization program. This rigorous validation framework ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, maximizing the potential for success.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Miller, M., et al. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Clinical Journal of Oncology Nursing.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. British Journal of Cancer.

  • Breastcancer.org. Piqray (alpelisib): What to Expect, Side Effects, and More.

  • Wikipedia. PI3K/AKT/mTOR pathway.

  • Porta, C., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Molecular Biosciences.

  • Cell Signaling Technology. PI3K / Akt Signaling.

  • Breast Cancer Now. Alpelisib (Piqray).

  • Ge, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences.

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol.

  • Aptitude Health. (2019). First PI3K Inhibitor Approved in Breast Cancer.

  • Patsnap Synapse. (2024). What is Alpelisib used for?

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.

  • Oslo University Hospital. CellTiter-Glo Assay Protocol.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • BroadPharm. (2022). Protocol for Cell Viability Assays.

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals.

  • Abcam. MTT assay protocol.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • Drug Target Review. (2023). Assay performance and the Z′-factor in HTS.

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.

  • Wikipedia. IC50.

  • edX. IC50 Determination.

  • North Carolina State University. (2020). Z-factors.

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.

  • BMG LABTECH. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

  • National Center for Biotechnology Information. (2012). Targeted Kinase Selectivity from Kinase Profiling Data.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table.

  • National Center for Biotechnology Information. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays.

  • BMG LABTECH. (2025). The Z prime value (Z´).

  • Thermo Fisher Scientific. LanthaScreen Technology Overview.

  • BenchChem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity.

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.

  • BenchChem. A Comparative Guide to In-Vitro Testing of Kinase Inhibitors.

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • National Center for Biotechnology Information. (2010). Virtual Target Screening: Validation Using Kinase Inhibitors.

  • ResearchGate. (2016). The use of novel selectivity metrics in kinase research.

  • National Center for Biotechnology Information. 4-(4-Nitrophenyl)morpholine.

Sources

A Comparative Guide to Structural Confirmation of 4-(2-Bromo-4-nitrophenyl)morpholine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a formality but a foundational pillar of successful research. For derivatives of 4-(2-Bromo-4-nitrophenyl)morpholine, a scaffold of interest for its potential applications in constructing complex bioactive molecules[1], precise structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this class of compounds, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography.

While the specific crystal structure of this compound is not publicly available, this guide will leverage the detailed crystallographic data of its close analogue, 4-(4-nitrophenyl)morpholine , as a central case study. This comparative approach will illuminate the experimental workflows and data interpretation required, providing a robust framework for researchers working with similar derivatives. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, contrasting the atomic-level certainty of X-ray diffraction with the inferential nature of other common spectroscopic techniques.

The Central Challenge: From 2D Postulation to 3D Certainty

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the displacement of a halide by the secondary amine of morpholine. While the 2D connectivity of the resulting molecule can be strongly inferred from the reaction mechanism, this does not provide conclusive evidence of the precise three-dimensional arrangement of the atoms, nor does it definitively rule out unexpected side reactions or isomeric products. This is where a multi-faceted analytical approach, spearheaded by X-ray crystallography, becomes indispensable.

Synthesis of this compound: A Generalized Protocol

The synthesis of the title compound serves as the entry point for our analytical workflow. The following protocol is based on established methods for nucleophilic aromatic substitution on activated halonitrobenzenes[2].

Experimental Protocol: Synthesis
  • Reactant Preparation : In a round-bottom flask, dissolve 1,2-dibromo-4-nitrobenzene (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base and Nucleophile : Add a mild inorganic base, such as potassium carbonate (K2CO3, 2.0 eq.), to the solution, followed by the dropwise addition of morpholine (1.1 eq.). The base acts as a scavenger for the HBr generated during the reaction.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the aqueous solution.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pale yellow crystals suitable for subsequent analysis.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A["1,2-Dibromo-4-nitrobenzene"] -- "Morpholine, K₂CO₃" --> B{Reaction Mixture in DMF}; B -- "Heat (80-100°C)" --> C{Crude Product}; C -- "Aqueous Work-up" --> D["Precipitated Solid"]; D -- "Recrystallization" --> E["Purified Crystals of this compound"]; }

Caption: Synthetic workflow for this compound.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule. By measuring the diffraction pattern of X-rays passing through a high-quality single crystal, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles are determined with exceptional precision.

Case Study: The Crystal Structure of 4-(4-Nitrophenyl)morpholine

The crystal structure of the closely related 4-(4-nitrophenyl)morpholine provides an excellent template for what to expect for the title compound. The crystallographic data reveals several key structural features[3][4]:

  • Conformation of the Morpholine Ring : The morpholine ring adopts a stable chair conformation. This is a critical piece of information that cannot be definitively determined by techniques like NMR alone.

  • Molecular Geometry : The precise bond lengths and angles within the molecule are determined. For instance, the C-N bond connecting the morpholine and phenyl rings, and the geometry of the nitro group relative to the aromatic plane, are unequivocally defined.

  • Supramolecular Assembly : The analysis reveals how the molecules pack in the crystal lattice. In the case of 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are observed to stabilize the crystal structure[3][4]. These intermolecular forces are crucial for understanding the solid-state properties of the material.

Parameter 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)thiomorpholine
CSD Refcode YAYCIM01Not specified, but data available[2]
Crystal System Orthorhombic[3]Monoclinic[2]
Space Group P b c a[3]P 21/c[2]
Morpholine/Thiomorpholine Conformation Chair[3]Chair[2]
Key Intermolecular Interactions π-π stacking[3][4]C-H···O hydrogen bonds, π-π stacking[2]

This table presents a comparison of crystallographic data for 4-(4-nitrophenyl)morpholine and its thiomorpholine analogue to illustrate how subtle changes in molecular structure can influence solid-state packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Purified Compound"]; B [label="Crystal Growth (Slow Evaporation)"]; C [label="Single Crystal Selection"]; D [label="X-ray Diffraction Data Collection"]; E [label="Structure Solution (e.g., SHELXS)"]; F [label="Structure Refinement (e.g., SHELXL)"]; G [label="Final 3D Structure (CIF file)"]; A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for single-crystal X-ray diffraction analysis.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides the definitive structure, other techniques are essential for initial characterization and for studying the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR : Would confirm the presence of the morpholine protons (typically seen as two multiplets around 3.0-4.0 ppm) and the aromatic protons. The substitution pattern on the aromatic ring can be deduced from the coupling patterns and chemical shifts of the aromatic protons.

  • ¹³C NMR : Would show the expected number of carbon signals, with the carbons attached to heteroatoms (O, N, Br) shifted to characteristic frequencies.

Expected ¹H and ¹³C NMR Data for this compound (based on analogues[5])

Technique Expected Chemical Shifts (δ, ppm) Inferences
¹H NMR ~8.0-8.2 (aromatic), ~7.0-7.2 (aromatic), ~3.8-4.0 (morpholine -CH₂O-), ~3.2-3.4 (morpholine -CH₂N-)Confirms the presence of the substituted phenyl and morpholine rings. Coupling patterns reveal the ortho, meta, para relationships of the aromatic protons.
¹³C NMR ~150-155 (C-NO₂), ~140-145 (C-N), ~115-130 (aromatic C-H, C-Br), ~66 (morpholine -CH₂O-), ~50 (morpholine -CH₂N-)Confirms the carbon skeleton and the presence of key functional groups.

However, NMR has its limitations. It cannot, on its own, definitively determine the conformation of the morpholine ring (chair vs. boat) or the precise bond angles and lengths.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Expected Data : For this compound (C₁₀H₁₁BrN₂O₃), the expected monoisotopic mass is approximately 285.99 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

  • Expected Data : Strong absorbances corresponding to the N-O stretching of the nitro group (~1520 and ~1340 cm⁻¹), C-N stretching, and C-O stretching of the morpholine ring would be expected.

A Holistic and Self-Validating Approach

The true power in structural elucidation comes from the synergistic use of these techniques. The proposed structure from NMR and MS data is definitively and unambiguously confirmed by X-ray crystallography. Any discrepancies would immediately indicate an incorrect structural assignment or the presence of an unexpected isomer, prompting further investigation.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; Synthesis [label="Synthesis & Purification", pos="0,2!"]; NMR [label="NMR Spectroscopy\n(Connectivity)", pos="-2,0!"]; MS [label="Mass Spectrometry\n(Molecular Formula)", pos="0,0!"]; IR [label="IR Spectroscopy\n(Functional Groups)", pos="2,0!"]; Proposed_Structure [label="Proposed 2D Structure", pos="0,-2!"]; Xray [label="X-ray Crystallography\n(Definitive 3D Structure)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-4!"]; Synthesis -> NMR; Synthesis -> MS; Synthesis -> IR; NMR -> Proposed_Structure; MS -> Proposed_Structure; IR -> Proposed_Structure; Proposed_Structure -> Xray [label="Confirmation"]; }

Caption: Integrated workflow for structural elucidation.

Conclusion

For researchers engaged in the synthesis and development of novel compounds like this compound derivatives, a robust analytical strategy is non-negotiable. While spectroscopic methods such as NMR, MS, and IR are indispensable for preliminary characterization and for providing evidence of the molecular connectivity, they ultimately lead to a postulated structure. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional view of the molecule. It is the ultimate arbiter, confirming the proposed structure, revealing subtle conformational details, and elucidating the intermolecular interactions that govern the solid-state properties of the material. By integrating these techniques, with X-ray crystallography as the cornerstone for confirmation, researchers can proceed with the confidence that comes from true structural certainty.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. ResearchGate. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Morpholine–4-nitrophenol (1/2). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. PubChem. Available at: [Link]

  • Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure. Available at: [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • 4-(2-Nitrophenyl)morpholine. PubChem. Available at: [Link]

  • 4-(2-Fluoro-4-nitrophenyl)morpholine. PubChem. Available at: [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel chemical entities is a cornerstone of innovation. One such molecule of interest is 4-(2-Bromo-4-nitrophenyl)morpholine, a valuable intermediate in the development of bioactive compounds.[1][2] Its molecular structure, featuring a morpholine ring attached to a substituted phenyl group, provides a versatile scaffold for further chemical modifications.[1][2] However, the synthetic route to this and similar compounds can often yield a mixture of the desired product along with unreacted starting materials, byproducts, and other process-related impurities.[3] Therefore, rigorous purity assessment is not merely a quality control step but a critical determinant of the reliability and reproducibility of downstream applications.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity assessment of synthesized this compound. We will delve into the experimental protocols, discuss the underlying principles, and present a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

The Imperative of Purity in Chemical Synthesis

Part 1: Primary Method - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture.[4][5] Its high resolving power, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal choice for purity assessment of small molecules like this compound.[4][5]

The "Why": Causality Behind Experimental Choices

The selection of an appropriate HPLC method is a meticulous process guided by the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC method is the logical choice. The molecule possesses both polar (morpholine and nitro groups) and non-polar (bromophenyl group) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

The mass spectrometer provides an orthogonal mode of detection, confirming the identity of the main peak by its mass-to-charge ratio (m/z) and helping to tentatively identify any co-eluting impurities.[5][6]

Experimental Protocol: HPLC-MS Analysis

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

Materials:

  • Synthesized this compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      15 95
      20 95
      21 40

      | 25 | 40 |

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-500

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The mass spectrum of the main peak should correspond to the expected molecular weight of this compound (C10H11BrN2O3, MW: 287.11).[7]

Visualizing the HPLC-MS Workflow

HPLC_MS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis Sample Dissolve & Filter Sample Autosampler Inject Sample Sample->Autosampler MobilePhase Prepare Mobile Phases A & B Pump Gradient Elution MobilePhase->Pump Autosampler->Pump Column C18 Column Separation Pump->Column UV UV Detector (254 nm) Column->UV MS Mass Spectrometer (ESI+) Column->MS Data Data Acquisition & Purity Calculation UV->Data MS->Data

Caption: Workflow for HPLC-MS purity assessment.

Part 2: Alternative Purity Assessment Techniques

While HPLC-MS is a robust method, other techniques offer unique advantages and can provide complementary information.

Alternative 1: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10]

The "Why": qNMR is particularly valuable when a certified reference standard of the analyte is unavailable or expensive.[9] It provides a direct measure of purity against a certified internal standard.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Synthesized this compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak of the analyte and a peak of the internal standard.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Caption: Workflow for qNMR purity assessment.

Alternative 2: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm).[11][12] This precision allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identity.[11] When coupled with a separation technique like HPLC (LC-HRMS), it becomes a powerful tool for impurity profiling.[11][13]

The "Why": HRMS is invaluable for identifying unknown impurities.[11] The accurate mass measurement can be used to generate a molecular formula for an impurity, which is the first step in its structural elucidation.

The experimental protocol for LC-HRMS is very similar to that of LC-MS, with the primary difference being the use of a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).

Data Analysis:

  • Confirm the elemental composition of the main peak by comparing the measured accurate mass with the theoretical mass.

  • For any detected impurities, use the accurate mass to propose possible elemental compositions. This information, combined with fragmentation data (MS/MS), can help in identifying the impurity structures.

LC_HRMS_Workflow cluster_lc LC Separation cluster_hrms HRMS Detection & Analysis LC_System HPLC/UHPLC System HRMS_Analyzer High-Resolution Mass Analyzer LC_System->HRMS_Analyzer Data_Analysis Accurate Mass Measurement & Formula Determination HRMS_Analyzer->Data_Analysis

Caption: Workflow for LC-HRMS impurity identification.

Part 3: Comparative Analysis

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis.

FeatureHPLC-MSqNMRLC-HRMS
Primary Purpose Quantification and identificationAbsolute quantificationIdentification of unknowns
Sensitivity HighModerateVery High
Selectivity HighHigh (for resolved signals)Very High
Quantitative Accuracy Requires reference standardPrimary method, high accuracyRequires reference standard
Impurity Identification Tentative (based on m/z)LimitedHigh confidence (elemental composition)
Speed ModerateFastModerate
Cost ModerateModerateHigh

Conclusion and Recommendations

For routine purity assessment of synthesized this compound, HPLC-MS offers an excellent balance of speed, sensitivity, and selectivity. It is a workhorse technique in most synthetic and analytical laboratories.

qNMR should be considered when an absolute purity value is required, especially in the absence of a certified reference standard of the analyte.[8][14] It serves as an excellent orthogonal technique to validate the results obtained from HPLC.

LC-HRMS is the method of choice when the focus is on the identification and characterization of unknown impurities.[12][15] Its ability to provide elemental compositions is invaluable for understanding the impurity profile of a synthetic process.

In a comprehensive drug development program, a combination of these techniques would be employed to build a complete picture of the purity and impurity profile of this compound, ensuring the quality and safety of the final product.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2). [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Manolchio, G. P., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Almac Group. (2024, December 12). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Contract Pharma. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Le Bizec, B., et al. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods, 10(4), 833. [Link]

  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • Dong, M. W. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 39(1), 32-38. [Link]

  • SynZeal. (n.d.). Pinaverium Impurity II. Retrieved from [Link]

  • Newblue-chem. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Newblue-chem. (n.d.). This compound 477846-96-1. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 4-(2-Bromo-4-nitrophenyl)morpholine

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a particularly valuable building block, presenting a unique combination of electronic and steric features. Its structure, featuring an electron-deficient nitro-substituted phenyl ring, a sterically demanding ortho-bromo substituent, and a morpholine moiety, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecular architectures, often forming the core of kinase inhibitors and other therapeutic agents.[1]

The success of these transformations, however, is not trivial. The electron-withdrawing nature of the nitro group activates the aryl bromide towards oxidative addition, but the steric hindrance from the adjacent morpholine ring can impede catalyst access.[2] This guide provides a comparative analysis of different catalyst systems for three key transformations of this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By examining experimental data from analogous systems and explaining the causality behind catalyst choice, this document serves as a practical resource for researchers aiming to optimize their synthetic routes.

Diagram: General Workflow for Catalyst System Optimization

The selection of an optimal catalyst system is a systematic process. The following workflow illustrates the key decision points and experimental stages, from initial catalyst screening to final reaction optimization.

Catalyst_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Transformation (e.g., Suzuki, Buchwald) B Select Diverse Catalysts - Pd(PPh3)4 (Classic) - Pd(OAc)2/Ligand (Modern) - Pd-NHC (PEPPSI) A->B Reaction Type C Run Small-Scale Parallel Reactions B->C Candidate Systems D Identify Lead Catalyst (Best Yield/Selectivity) C->D Analyze Results (TLC, LC-MS) E Optimize Parameters - Base Selection - Solvent - Temperature D->E Top Performer F Confirm Reproducibility & Scale-Up E->F Refined Protocol G Final Validated Protocol F->G

Caption: A generalized experimental workflow for catalyst screening and optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount method for creating biaryl structures. For a substrate like this compound, this reaction allows for the introduction of diverse aryl or heteroaryl groups, significantly expanding molecular complexity. The choice of catalyst is critical to overcome the steric hindrance and achieve high yields.

Comparative Catalyst Performance

We will compare three classes of palladium catalyst systems: a traditional phosphine-based catalyst, a modern system utilizing a bulky, electron-rich phosphine ligand, and an N-Heterocyclic Carbene (NHC) based pre-catalyst. The data below is compiled from studies on structurally similar, sterically hindered, and electronically deactivated aryl bromides.[3][4][5]

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Key Characteristics
System 1: Classic Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O90~85-95
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₂CO₃Toluene100High
System 3: NHC Pre-catalyst PEPPSI™-IPr(NHC)K₂CO₃DMF/H₂O80Good-Excellent
Expertise & Causality: Why Ligand Choice Matters

The evolution from simple triphenylphosphine (PPh₃) ligands to more sophisticated Buchwald-type phosphines (e.g., SPhos) and N-Heterocyclic Carbenes (NHCs) is driven by the need to overcome specific mechanistic hurdles.

  • Oxidative Addition (Rate-Limiting Step): For sterically hindered substrates like our target molecule, the initial insertion of the Pd(0) catalyst into the C-Br bond is often the slowest step.[2] Bulky, electron-rich ligands like SPhos promote the formation of a highly reactive, low-coordinate L-Pd(0) species. This species is less sterically encumbered and more electron-rich, which accelerates its reaction with the electron-poor aryl bromide.[6][7]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands also facilitate this step by creating steric pressure that favors the formation of the product and dissociation from the palladium center.[8]

  • NHC vs. Phosphine Ligands: NHCs are generally stronger σ-donors than phosphine ligands. This strong donation increases the electron density on the palladium center, making it more nucleophilic and thus more reactive in the oxidative addition step, especially with challenging substrates like aryl chlorides or electron-deficient aryl bromides.[9][10][11] PEPPSI™ pre-catalysts offer the added practical benefit of being air-stable, simplifying reaction setup.[5]

Detailed Experimental Protocol: Suzuki Coupling using a Buchwald Ligand System

This protocol is optimized for a challenging, sterically hindered aryl bromide and is expected to provide high yields for the target substrate.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (e.g., 5 mL per 1 mmol of aryl bromide).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides. For synthesizing analogues of this compound, this reaction would involve coupling a different amine at the 2-position. The substrate's nitro group presents a challenge, as it can be incompatible with the strong bases often required for this reaction.[12]

Comparative Catalyst Performance

The catalyst system's performance is highly dependent on the interplay between the palladium precursor, the ligand, and the base.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Key Characteristics
System 1: Gen 1 Pd₂(dba)₃P(o-tolyl)₃NaOt-BuToluene80-110Limited reactivity for electron-poor or hindered substrates. Requires strong, non-coordinating bases.[13][14]
System 2: Bulky Ligand Pd(OAc)₂XPhosK₃PO₄Toluene80-120HighXPhos is a highly effective bulky monodentate ligand for a wide range of substrates. Using a milder base like K₃PO₄ can improve compatibility with sensitive functional groups like nitro groups.[1][14]
System 3: Bidentate Ligand Pd₂(dba)₃(±)-BINAPNaOt-BuToluene8060-90BINAP is a classic bidentate ligand. While effective, it can sometimes be less general than modern monodentate ligands for challenging substrates.[15]
Expertise & Causality: The Critical Role of Base and Ligand

In the Buchwald-Hartwig catalytic cycle, the base is not merely a stoichiometric reagent; it is a critical component that deprotonates the amine, allowing it to coordinate to the palladium center.

  • Base Strength vs. Substrate Compatibility: Strong bases like sodium tert-butoxide (NaOt-Bu) promote high reaction rates but can be incompatible with electrophilic functional groups such as esters or nitro groups.[12] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative, enhancing the functional group tolerance of the reaction, which is crucial for the target substrate.[14][15]

  • Ligand Choice: As with the Suzuki coupling, bulky, electron-rich monodentate ligands like XPhos are often superior for difficult couplings. They promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step to form the C-N bond.[1][16]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd(0)L Active Catalyst B L-Pd(II)(Ar)(X) center->B Ar-X A Ar-X (Oxidative Addition) D L-Pd(II)(Ar)(NR₂) B->D R₂NH, Base - HX C R₂NH, Base (Amine Coordination & Deprotonation) D->center Ar-NR₂ E Ar-NR₂ (Reductive Elimination) p1 Oxidative Addition p2 Amine Binding & Deprotonation p3 Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination using XPhos
  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 1.5 equiv) to a vial.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous, degassed toluene.

  • Reaction Assembly: Add the catalyst solution to the vial containing the substrate, amine, and base. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a heating block set to 110 °C. Stir for 16-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with brine, dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the desired N-aryl product.

Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne intermediates.[17][18] The reaction is typically co-catalyzed by palladium and copper(I). However, for sensitive substrates or applications where copper contamination is a concern, copper-free protocols have been developed.[2]

Comparative Catalyst Performance

The key comparison here is between the traditional copper co-catalyzed system and a modern copper-free system, which is often preferred for sterically hindered substrates to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[2]

Catalyst SystemPalladium CatalystCo-CatalystBaseSolventTemp. (°C)Typical Yield (%)Key Characteristics
System 1: Classic Cu-Cocatalyzed PdCl₂(PPh₃)₂CuIEt₃N or DiisopropylamineTHF or TolueneRT - 5080-95The standard, highly reliable method. Copper(I) iodide is crucial for activating the alkyne but can promote undesirable alkyne dimerization.[19][20][21]
System 2: Copper-Free Pd(OAc)₂ / SPhos (or other bulky ligand)NoneCs₂CO₃ or K₃PO₄Dioxane or DMF80-11075-90Eliminates Glaser homocoupling side products. Often requires more forcing conditions (higher temperature) but is cleaner.[2][22] Ideal for hindered substrates where the desired coupling is slow.
Expertise & Causality: To Use Copper or Not?

The decision to include a copper(I) co-catalyst hinges on a trade-off between reaction rate and potential side reactions.

  • The Role of Copper: In the traditional mechanism, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species readily undergoes transmetalation with the L-Pd(II)(Ar)(X) complex, a step that is often faster than the direct reaction of the alkyne with the palladium complex.[2]

  • The Problem with Copper: The primary drawback of copper is its propensity to catalyze the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a symmetrical diacetylene byproduct.[2] This is particularly problematic if the desired Sonogashira coupling is slow, for instance, due to a sterically hindered aryl halide.

  • Copper-Free Advantage: By eliminating copper, the Glaser coupling pathway is shut down. While the reaction may require more robust ligands (like SPhos) and higher temperatures to facilitate the direct reaction of the alkyne with the palladium center, it often results in a cleaner reaction profile with fewer byproducts to separate.[22]

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize side reactions and is well-suited for the sterically hindered this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%) and a bulky phosphine ligand (e.g., SPhos, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired arylalkyne product.

Conclusion and Outlook

The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura reactions, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Pd(OAc)₂/SPhos) or robust NHC pre-catalysts (e.g., PEPPSI™-IPr) are superior to traditional Pd(PPh₃)₄ for overcoming the steric and electronic challenges of the substrate. In Buchwald-Hartwig aminations, the choice of a milder base such as K₃PO₄ in conjunction with a ligand like XPhos is critical to ensure compatibility with the nitro group. Finally, for Sonogashira couplings, a copper-free protocol is recommended to mitigate the risk of alkyne homocoupling, a common side reaction with sterically hindered aryl halides. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design, optimize, and execute these powerful transformations with confidence and efficiency.

References

  • Frank, D., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Drover, M. W., et al. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry, 51(14), 7657-68. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Mixed NHC/Phosphine Ni(II) Complexes: Synthesis and Their Applications as Versatile Catalysts for Selective Cross-Couplings of ArMgX with Aryl Chlorides, Fluorides, and Methyl Ethers. Organometallics, 36(1), 136-147. Retrieved from [Link]

  • Schlummer, B. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Ginder, J. C., et al. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 86(17), 11881-11891. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck cross‐coupling of aryl bromides catalyzed by in situ formed BIAN‐NHC‐Pd or preformed (BIAN‐NHC)2PdCl2 reported by Çetinkaya. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline (Table 1, entry 6) (a), unsubstituted aryl bromide (Table 1, entry 3) (b) and 4-bromo nitrobenzene (Table 1, entry 2) (c) with phenylboronic acid using the Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70 1 C. Retrieved from [Link]

  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of phosphine and NHC ligands. Retrieved from [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. Retrieved from [Link]

  • Wiley-VCH. (2022). Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. ChemCatChem. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling of 3‐bromo‐4‐trifloylthiophenes. Retrieved from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Mitsubishi Tanabe Pharma Corporation. (n.d.). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Retrieved from [Link]

Sources

Head-to-head synthesis yield comparison of different nitrophenyl)morpholine preparation methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (Nitrophenyl)morpholine Scaffold

The (nitrophenyl)morpholine scaffold is a cornerstone in medicinal chemistry and materials science. As a key intermediate, it serves as a versatile building block for a multitude of pharmaceutical agents, including anticoagulants like Rivaroxaban. The precise and efficient synthesis of these derivatives is therefore of paramount importance, directly impacting the economic viability and scalability of drug manufacturing processes. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for the preparation of (nitrophenyl)morpholine, offering field-proven insights and actionable experimental data to inform your synthetic choices. We will dissect three major synthetic routes: the classical Nucleophilic Aromatic Substitution (SNAr), the modern palladium-catalyzed Buchwald-Hartwig amination, and the copper-catalyzed Ullmann condensation.

Methodology Deep Dive: A Mechanistic and Practical Overview

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method

The SNAr reaction is arguably the most direct and atom-economical method for the synthesis of (nitrophenyl)morpholines. Its efficacy hinges on the inherent electron deficiency of the aromatic ring, which is significantly activated by the strongly electron-withdrawing nitro group. This activation facilitates the attack of a nucleophile, in this case, the secondary amine of the morpholine ring.

Causality of Experimental Choices: The choice of a halo-nitrobenzene, typically a chloro- or fluoro-derivative, is critical. The halogen acts as a leaving group, and its departure is the rate-determining step. Fluoro-substituted arenes often exhibit higher reactivity due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the point of substitution. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. An excess of morpholine can also serve this purpose while simultaneously acting as the solvent.

Buchwald-Hartwig Amination: The Catalyst-Driven Powerhouse

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful alternative for substrates that are less reactive under SNAr conditions. This palladium-catalyzed cross-coupling reaction exhibits remarkable functional group tolerance and broad substrate scope.

Causality of Experimental Choices: The reaction mechanism involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The choice of ligand is crucial for the efficiency of the catalyst. Sterically hindered phosphine ligands, for example, promote the reductive elimination step, leading to higher yields. The base plays a critical role in the deprotonation of the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle. While highly effective, the cost of the palladium catalyst and ligands, as well as the need for stringent anaerobic conditions, are important considerations for large-scale synthesis.

Ullmann Condensation: The Classic Copper-Catalyzed Coupling

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has significantly expanded the utility of this method, allowing for milder reaction conditions.

Causality of Experimental Choices: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-amido complex, which then undergoes oxidative addition with the aryl halide. Ligands, such as 1,10-phenanthroline or amino acids like L-proline, can stabilize the copper catalyst and facilitate the reaction, leading to higher yields and milder conditions. The choice of solvent and base is also critical for the success of the reaction. Despite the improvements, the Ullmann condensation can sometimes suffer from issues of reproducibility and catalyst deactivation.

Quantitative Performance: A Head-to-Head Yield Comparison

To provide a clear and objective comparison, the following table summarizes the typical yields and reaction conditions for the synthesis of 4-(4-nitrophenyl)morpholine via the three discussed methodologies.

Method Aryl Halide Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
SNAr 4-ChloronitrobenzeneNoneNa₂CO₃ / MorpholineMorpholine (neat)100598.5[1]
Buchwald-Hartwig 2-Bromotoluene(SIPr)Pd(methallyl)ClLHMDSTHF22< 0.199[2]
Ullmann Condensation 4-IodotolueneCuI / L-prolineK₂CO₃DMSO902292

Note: The Buchwald-Hartwig example uses 2-bromotoluene as a representative aryl halide due to the high yields reported for this substrate with morpholine under the specified conditions. The Ullmann condensation data is for the reaction of 4-iodotoluene with aniline, as a representative example of a high-yielding, ligand-assisted Ullmann N-arylation.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholine via SNAr

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • To a reaction vessel, add 31.5 g (0.2 mol) of p-chloronitrobenzene, 87 g (1 mol) of morpholine, and 12.7 g (0.12 mol) of sodium carbonate.[1]

  • Heat the mixture to 100 °C and maintain for 5 hours, with stirring.[1]

  • Monitor the reaction by HPLC.

  • Upon completion, concentrate the mixture under reduced pressure to obtain a yellow solid.[1]

  • Add 200 mL of water and stir for 20 minutes.[1]

  • Filter the yellow solid, wash the filter cake with water, and dry to obtain the final product.[1]

Protocol 2: Synthesis of N-(Aryl)morpholine via Buchwald-Hartwig Amination

This protocol's self-validation relies on the complete consumption of the aryl halide, which can be monitored by TLC or Gas Chromatography (GC).

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), morpholine (1.2 mmol), and (SIPr)Pd(methallyl)Cl (18 mg, 0.03 mmol).[2]

  • Add a 1M solution of Lithium Hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) via syringe.[2]

  • Stir the reaction mixture at room temperature (22 °C) until the aryl halide is consumed as judged by TLC.[2]

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Remove the solvent in vacuo and purify the crude material by flash chromatography.

Protocol 3: Synthesis of N-(Aryl)amine via Ullmann Condensation

The completion of this reaction can be monitored by TLC or GC-MS, ensuring the consumption of the starting aryl iodide.

  • In a reaction vessel, combine the aryl iodide (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 90 °C and maintain for the specified reaction time (e.g., 22 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Workflows

To better illustrate the logical flow of each synthetic approach, the following diagrams have been generated using Graphviz.

SNAr_Workflow Start Start Materials: 4-Chloronitrobenzene Morpholine Na2CO3 Reaction Reaction: Heat to 100°C for 5h Start->Reaction Combine Workup Work-up: Concentrate Add Water Filter Reaction->Workup Reaction Complete Product Product: 4-(4-Nitrophenyl)morpholine Workup->Product Isolate Buchwald_Hartwig_Workflow Start Start Materials: Aryl Halide Morpholine Pd-Catalyst Base (LHMDS) Reaction Reaction: Inert Atmosphere Room Temperature Start->Reaction Combine Workup Work-up: Dilute with EtOAc Filter through Silica Reaction->Workup Reaction Complete Purification Purification: Flash Chromatography Workup->Purification Isolate Crude Product Product: N-Aryl Morpholine Purification->Product Purify Ullmann_Workflow Start Start Materials: Aryl Iodide Amine CuI / L-proline Base (K2CO3) Reaction Reaction: Heat to 90°C in DMSO Start->Reaction Combine Workup Work-up: Aqueous Extraction with EtOAc Reaction->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Isolate Crude Product Product: N-Aryl Amine Purification->Product Purify

Caption: Workflow for Ullmann Condensation.

Conclusion and Outlook

This guide has provided a comprehensive comparison of three key synthetic methodologies for the preparation of (nitrophenyl)morpholine derivatives. The classical SNAr approach stands out for its simplicity, high yield, and cost-effectiveness, making it an ideal choice for large-scale industrial production when the substrate is sufficiently activated. The Buchwald-Hartwig amination offers unparalleled scope and efficiency, particularly for less reactive aryl halides, albeit at a higher cost associated with the palladium catalyst and ligands. The Ullmann condensation, especially in its modern, ligand-assisted form, provides a valuable alternative, utilizing a more economical copper catalyst.

The selection of the optimal synthetic route will ultimately depend on a variety of factors, including substrate reactivity, desired scale, cost considerations, and the available technical resources. By understanding the underlying principles and practical nuances of each method, researchers and drug development professionals can make informed decisions to streamline their synthetic endeavors and accelerate the path to discovery.

References

  • CN112939893A - Synthesis method of 4- (4-aminophenyl)
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 4-(2-Bromo-4-nitrophenyl)morpholine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical's identity is the bedrock of reliable and reproducible results. The process of qualifying a newly synthesized batch of a compound, such as 4-(2-Bromo-4-nitrophenyl)morpholine, against a certified reference standard is a critical step in any research and development pipeline, ensuring both quality and regulatory compliance.

This guide provides an in-depth, technically-grounded walkthrough for confirming the identity of a test sample of this compound. We will move beyond a simple checklist of procedures to explain the scientific rationale behind the chosen analytical techniques, fostering a deeper understanding of how to build a self-validating system for chemical identity confirmation. The methodologies described herein are aligned with the principles outlined in international guidelines such as the ICH Q2(R1) for the validation of analytical procedures.[1][2][3]

The Orthogonal Approach: A Triad of Analytical Confidence

To establish the identity of a chemical compound with the highest degree of certainty, a single analytical technique is insufficient. Instead, we employ an orthogonal approach, utilizing multiple, independent methods that probe different physicochemical properties of the molecule. For a small organic molecule like this compound, our triad of core techniques will be:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the precise molecular structure and connectivity of atoms.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm the molecular weight and provide further structural information.[][8][9]

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the sample and compare its chromatographic behavior to the reference standard.[10][11][12]

Visualizing the Confirmation Workflow

The overall process for confirming the identity of the in-house this compound sample against the reference standard can be visualized as a logical progression of experiments and data analysis.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison & Analysis cluster_3 Conclusion TestSample Test Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) TestSample->NMR LCMS LC-MS Analysis TestSample->LCMS HPLC HPLC Purity Analysis TestSample->HPLC RefStd Certified Reference Standard RefStd->NMR RefStd->LCMS RefStd->HPLC CompareNMR Compare Chemical Shifts, Splitting Patterns, and Integration NMR->CompareNMR CompareMS Compare Molecular Ion Peak and Fragmentation LCMS->CompareMS CompareHPLC Compare Retention Time and Purity Profile HPLC->CompareHPLC Conclusion Identity Confirmation CompareNMR->Conclusion CompareMS->Conclusion CompareHPLC->Conclusion

Caption: Workflow for Identity Confirmation.

Experimental Protocols and Data Comparison

A fundamental principle of reference standard comparison is analyzing both the test sample and the reference standard under identical experimental conditions. This minimizes variability and allows for a direct and reliable comparison of the results.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed "fingerprint" of a molecule's structure. By comparing the ¹H and ¹³C NMR spectra of the test sample with the reference standard, we can confirm the atomic framework.[4][13][14]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the test sample and the reference standard into separate clean NMR tubes. Dissolve each in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Instrument : A 400 MHz (or higher) NMR spectrometer.

  • Parameters for ¹H NMR :

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • Parameters for ¹³C NMR :

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

Data Comparison

The spectra of the test sample must be superimposable with those of the reference standard. Key comparison points are:

  • Chemical Shift (δ) : The position of each signal should match within an acceptable tolerance (typically ≤ 0.02 ppm for ¹H and ≤ 0.2 ppm for ¹³C).

  • Splitting Patterns (Multiplicity) : The splitting of signals (e.g., singlet, doublet, triplet) due to spin-spin coupling should be identical.

  • Integration : The relative area under each peak in the ¹H NMR spectrum, corresponding to the number of protons, should be consistent between the two samples.

Hypothetical Data Summary: ¹H and ¹³C NMR for this compound

ParameterTest SampleReference StandardAcceptance Criteria
¹H NMR
Aromatic Protonsδ 8.25 (d), 7.90 (dd), 7.10 (d) ppmδ 8.25 (d), 7.90 (dd), 7.10 (d) ppmChemical shifts match ± 0.02 ppm
Morpholine Protonsδ 3.90 (t), 3.20 (t) ppmδ 3.90 (t), 3.20 (t) ppmChemical shifts match ± 0.02 ppm
Integration RatiosConsistent with C₁₀H₁₁BrN₂O₃Consistent with C₁₀H₁₁BrN₂O₃Identical relative ratios
¹³C NMR
Aromatic CarbonsSignals at ~150, 145, 130, 125, 120, 115 ppmSignals at ~150, 145, 130, 125, 120, 115 ppmChemical shifts match ± 0.2 ppm
Morpholine CarbonsSignals at ~66, 51 ppmSignals at ~66, 51 ppmChemical shifts match ± 0.2 ppm
Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[][15][16] This allows us to confirm the molecular weight of the main component in the sample. The molecular formula for this compound is C₁₀H₁₁BrN₂O₃, with an expected monoisotopic mass of approximately 285.99 g/mol and 287.99 g/mol due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocol: LC-MS

  • Sample Preparation : Prepare dilute solutions (e.g., 10 µg/mL) of the test sample and the reference standard in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • LC System : A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS System : An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis : Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Look for the protonated molecular ion [M+H]⁺.

Data Comparison

The key is to verify that the test sample produces the same molecular ion as the reference standard.

Hypothetical Data Summary: LC-MS

ParameterTest SampleReference StandardAcceptance Criteria
Retention Time (LC)3.8 minutes3.8 minutesMatch ± 2%
Molecular Ion [M+H]⁺ (MS)m/z 287.0, 289.0m/z 287.0, 289.0Presence of the correct isotopic pattern for a monobrominated compound

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance) provides a high-confidence confirmation. The observation of two peaks of nearly equal intensity separated by 2 m/z units is a strong indicator of the presence of one bromine atom in the molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While NMR and MS confirm the structure of the main component, HPLC is essential for assessing its purity.[10][11][17] By comparing the chromatograms of the test sample and the reference standard, we can confirm their chromatographic identity (retention time) and compare their purity profiles.

Experimental Protocol: HPLC-UV

  • Sample Preparation : Accurately prepare solutions of the test sample and the reference standard at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., Acetonitrile).

  • HPLC System :

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis : Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Data Comparison

Hypothetical Data Summary: HPLC Purity

ParameterTest SampleReference StandardAcceptance Criteria
Retention Time12.5 minutes12.5 minutesMatch ± 2%
Purity (% Area)99.6%99.8%Purity should meet or exceed a predefined specification (e.g., ≥ 99.0%)
Impurity ProfileNo single impurity > 0.15%No single impurity > 0.10%Impurity profiles should be comparable, with no new significant impurities in the test sample

Logical Data Integration for Identity Confirmation

The final step is to synthesize the data from all three orthogonal techniques. A positive identity confirmation is achieved only when all criteria are met.

cluster_0 Individual Technique Verdicts cluster_1 Decision Point cluster_2 Final Outcome NMR_Match NMR Spectra Match? Decision All Criteria Met? NMR_Match->Decision MS_Match Molecular Weight Confirmed? MS_Match->Decision HPLC_Match Retention Time & Purity Match? HPLC_Match->Decision Pass Identity Confirmed Decision->Pass Yes Fail Identity Not Confirmed (Further Investigation Required) Decision->Fail No

Sources

Safety Operating Guide

Navigating the Disposal of 4-(2-Bromo-4-nitrophenyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. For drug development professionals, ensuring the proper disposal of complex synthetic molecules like 4-(2-Bromo-4-nitrophenyl)morpholine is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols for halogenated nitroaromatic compounds.

The dual presence of a bromine atom and a nitro group on the aromatic ring designates this compound as a hazardous substance requiring meticulous disposal procedures. These functional groups can impart toxicological and ecotoxicological properties that necessitate its isolation from conventional waste streams.[1][2] Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[3][4][5]

I. Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is imperative to operate within a well-ventilated chemical fume hood and be outfitted with the appropriate Personal Protective Equipment (PPE). This proactive approach is the first line of defense against inadvertent exposure.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene glovesPrevents dermal absorption, a potential route of exposure for aromatic compounds.[3]
Eye Protection Tightly fitting safety goggles and a face shieldProtects against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[6][7][8]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the solid powder outside of a fume hood to prevent inhalation of dust particles.[3]

II. Spill Management: A Rapid Response Plan

In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent the spread of contamination.

For Small Spills (contained within a chemical fume hood):

  • Ensure PPE: Verify that you are wearing the complete set of recommended PPE.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material using non-sparking tools into a designated, pre-labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (or any spill outside of a fume hood):

  • Evacuate: Immediately evacuate the area and alert all nearby personnel.

  • Isolate: Restrict access to the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

III. Core Disposal Procedure: A Step-by-Step Workflow

The primary and accepted method for the disposal of this compound is to treat it as regulated hazardous chemical waste.[3] This involves careful segregation, packaging, and transfer to a licensed waste disposal facility.

Step 1: Waste Segregation

  • Principle of Causality: Halogenated organic compounds should be segregated from non-halogenated waste streams.[9][10] This is because the co-incineration of mixed waste can be less efficient and may require different conditions for complete destruction. Mixing incompatible chemicals can also lead to dangerous reactions.[11]

  • Action: Collect all waste containing this compound, including un-used product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated hazardous waste container.

Step 2: Containerization and Labeling

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred for solid waste.[12]

  • Labeling Protocol: The container must be clearly and accurately labeled.[9][11] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., GHS07 for irritant and acute toxicity)

    • The date accumulation started

    • The name of the principal investigator or laboratory group

Step 3: Waste Storage

  • Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[12]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[7][8] Keep the container tightly closed except when adding waste.[4][12]

Step 4: Final Disposal Pathway

  • Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste contractor.[4][12]

  • Recommended Technology: The standard and environmentally preferred disposal method for halogenated nitroaromatic compounds is high-temperature incineration at a licensed chemical destruction plant.[13] This process ensures the complete destruction of the molecule into less harmful components. Flue gas scrubbing systems are typically employed to neutralize acidic gases (like hydrogen bromide) that are formed during combustion.[13]

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Unused Product or Contaminated Materials B->C D Segregate as Halogenated Waste C->D Spill Spill Occurs C->Spill E Use Labeled, Sealed Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Transport to Licensed Waste Facility G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I Spill_Small Small Spill in Hood: Contain, Absorb, Collect Spill->Spill_Small Small Spill_Large Large Spill: Evacuate & Call EHS Spill->Spill_Large Large Spill_Small->E

Figure 1: Disposal workflow for this compound.

IV. References

  • 4'-BROMO-2'-NITROACETANILIDE Safety Data Sheets(SDS). lookchem. 13

  • Proper Disposal of 4-(4-Bromobenzyl)morpholine: A Guide for Laboratory Professionals. Benchchem. 3

  • 2-Bromo-4'-methylpropiophenone - Safety Data Sheet. Cayman Chemical. 6

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. 14

  • 4-(4-Nitrophenyl)morpholine Safety Data Sheet. Acros Organics. 7

  • 4-(4-NITROPHENYL)MORPHOLINE Information. ChemicalBook. 15

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 9

  • 4-Nitrophenyl bromoacetate Safety Data Sheet. Alfa Aesar. 16

  • 4-(2-Fluoro-4-nitrophenyl)morpholine Safety Data Sheet. Fisher Scientific. 8

  • Hyma Synthesis Pvt. Ltd. Corporate Website. 17

  • Removal of Bromine from Polymer Blends... MDPI. 1

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 4

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. 12

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. 18

  • Laboratory Waste Disposal Safety Protocols. NSTA. 11

  • Develop a process to separate brominated flame retardants from WEEE polymers Final Report. WRAP. 19

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. 10

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. 20

  • Biodegradation of nitroaromatic compounds. PubMed. 2

  • Hazardous Waste and Disposal. American Chemical Society. 5

Sources

Personal protective equipment for handling 4-(2-Bromo-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(2-Bromo-4-nitrophenyl)morpholine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound (CAS 477846-96-1). As a research chemical, its toxicological properties are not yet fully characterized; therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. The guidance herein is synthesized from established safety protocols for structurally related compounds, including bromo-aromatic and nitro-aromatic compounds.

Hazard Analysis: Understanding the Risks

This compound is a solid organic compound.[1][2] While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from its chemical structure, which features a brominated nitrophenyl group attached to a morpholine ring.

  • Bromo-Aromatic Group: Halogenated aromatic compounds can be irritants and may be harmful if they come into contact with the skin or are inhaled.[3][4] Bromine-containing compounds, in particular, can be corrosive and toxic.[5]

  • Nitro-Aromatic Group: Nitro compounds are often toxic and can be absorbed through the skin.[6][7] They can cause irritation to the skin, eyes, and respiratory tract.[8][9] Some nitro-aromatic compounds are also known to have long-term health effects with prolonged exposure.[8]

  • Solid Form: As a solid, the primary risk of exposure is through the inhalation of dust or through direct contact with the skin and eyes.[8][10]

Based on analogous compounds, this compound should be treated as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • A cause of skin and serious eye irritation.[8][9][11]

  • Potentially causing respiratory irritation.[6][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure.[12][13] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[3] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[10][14]Prevents dermal absorption and skin irritation.[12] Nitrile and neoprene offer good resistance to a broad range of chemicals.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[3] Chemical safety goggles are recommended.[12] A face shield should be worn over safety glasses/goggles when there is a risk of splashing or dust generation.[13][14][15]Protects against eye irritation from dust particles and potential splashes of solutions containing the compound.[9][11] A face shield provides an additional layer of protection for the entire face.[15]
Body Protection A laboratory coat is required.[16] For handling larger quantities or when significant dust generation is anticipated, a chemical-resistant apron over the lab coat is recommended.[3]Prevents contamination of personal clothing and skin.[13]
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[3][16] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[3][14]Minimizes the risk of inhaling fine dust particles, which can cause respiratory irritation.[8][12] A chemical fume hood provides the primary engineering control to capture airborne contaminants.
Footwear Closed-toe, closed-heel shoes made of a non-porous material must be worn in the laboratory at all times.[14][17]Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

3.1. Preparation and Precautionary Measures

  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.

  • Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Ensure a spill kit appropriate for solid organic compounds is available.[12][16] This should include an absorbent material like sand or vermiculite, and a designated, labeled container for hazardous waste.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) before starting work to minimize movement and the potential for accidents.

3.2. Donning Personal Protective Equipment (PPE)

The following workflow illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_face Face & Eye Protection cluster_hands Hand Protection Lab_Coat 1. Don Laboratory Coat Goggles 2. Don Safety Goggles/Glasses Lab_Coat->Goggles Shoes Ensure Closed-Toe Shoes are Worn Face_Shield 3. Don Face Shield (if splash risk exists) Goggles->Face_Shield Wash_Hands 4. Wash and Dry Hands Face_Shield->Wash_Hands Gloves 5. Don Chemical- Resistant Gloves Wash_Hands->Gloves

Caption: PPE Donning Sequence.

3.3. Chemical Handling

  • Work in Fume Hood: Conduct all transfers, weighing, and manipulations of solid this compound inside a chemical fume hood to control dust.[3]

  • Gentle Handling: Handle the container and transfer the solid gently to minimize the generation of airborne dust.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.[6][9] Thermal decomposition may produce hazardous gases such as nitrogen oxides and hydrogen bromide.[8][18]

  • Container Sealing: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area.[3][10]

3.4. Doffing Personal Protective Equipment (PPE)

To prevent cross-contamination, remove PPE in the following order:

  • Remove gloves using a technique that avoids skin contact with the exterior of the glove.[10]

  • Remove the face shield and/or safety goggles.

  • Remove the laboratory coat.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated, properly labeled hazardous waste container.[16]

  • Waste Classification: This waste stream should be classified as halogenated organic waste.[3]

  • Disposal Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company.[16] Adhere to all local, state, and federal regulations for the disposal of hazardous materials.[8]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment.

References

  • Personal protective equipment for handling 11-Bromo-1-undecene - Benchchem.
  • Personal protective equipment for handling Bromo-PEG5-bromide - Benchchem.
  • 4 - SAFETY D
  • 4 - SAFETY D
  • SAFETY DATA SHEET (2-(2-bromo-4-pyridyl)propan-2-ol).
  • BROMINE - CAMEO Chemicals - NOAA.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific (Ethanone, 2-bromo-1-(4-nitrophenyl)-).
  • Standard Operating Procedure: Bromine | PDF | Labor
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Fisher Scientific (4-(2-Fluoro-4-nitrophenyl)morpholine).
  • 4-[2-(bromomethyl)-4-nitrophenyl]morpholine Product Description - ChemicalBook.
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean.
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • Essential Chemical PPE - Trimaco.
  • Material Safety Data Sheet (2-Bromo-2-nitropropan-1,3-diol).
  • SAFETY DATA SHEET - TCI Chemicals (2-Bromo-4-nitroaniline).
  • This compound - MySkinRecipes.
  • This compound | CAS 477846-96-1 | SCBT.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.